molecular formula C25H27NO2 B15561807 Endoxifen-d5

Endoxifen-d5

Cat. No.: B15561807
M. Wt: 378.5 g/mol
InChI Key: MHJBZVSGOZTKRH-JZSWEIPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endoxifen-d5 is a useful research compound. Its molecular formula is C25H27NO2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-JZSWEIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Endoxifen-d5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Endoxifen-d5, a deuterated analog of endoxifen (B1662132). This document is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction

Endoxifen is a key active metabolite of tamoxifen (B1202), a widely used selective estrogen receptor modulator (SERM) for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Endoxifen exhibits a higher binding affinity for the estrogen receptor and greater antiestrogenic potency compared to tamoxifen itself. This compound is a stable isotope-labeled version of endoxifen, where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard for the accurate measurement of endoxifen levels in biological matrices.

Chemical Structure and Properties

This compound is structurally identical to endoxifen, with the exception of the five deuterium atoms on the ethyl group. This subtle modification results in a higher molecular weight, which allows for its differentiation from the endogenous, non-labeled endoxifen in mass spectrometry, without significantly altering its chemical and physical behavior.

The chemical name for the (Z)-isomer is (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₂₅H₂₂D₅NO₂
Molecular Weight 378.52 g/mol
CAS Number 1185244-45-4
Appearance White to off-white solid
Purity Typically ≥98%
Isotopic Purity ≥99% deuterated forms
Solubility Soluble in Methanol (B129727), DMSO, Ethanol. Sparingly soluble in aqueous buffers.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Isomeric Forms

Similar to endoxifen, this compound can exist as a mixture of (Z) and (E) geometric isomers. The (Z)-isomer is the more biologically active form, exhibiting potent antiestrogenic effects. Commercially available this compound may be supplied as a mixture of isomers or as the purified (Z)-isomer.

Biological Context: Signaling Pathway

Endoxifen exerts its biological effects primarily through its interaction with the estrogen receptor. The metabolic activation of tamoxifen to endoxifen is a critical step for its therapeutic efficacy.

Diagram 1: Simplified metabolic pathway of Tamoxifen to Endoxifen.

As depicted in Diagram 1, tamoxifen is metabolized primarily by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the formation of the highly active metabolite, endoxifen.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of endoxifen in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound

A general synthetic route to endoxifen can be adapted for the synthesis of this compound, utilizing a deuterated starting material. A reported synthesis of endoxifen involves a four-step process, which can be modified by using deuterated ethyl magnesium bromide in the Grignard reaction step. The resulting mixture of (Z)- and (E)-isomers can be separated by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: The synthesis of deuterated compounds should be performed by chemists experienced in synthetic organic chemistry in a properly equipped laboratory.

Quantitative Analysis of Endoxifen in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of endoxifen in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.

4.2.1. Materials and Reagents

  • Endoxifen and this compound analytical standards

  • Human plasma (drug-free for calibration standards and quality controls)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

4.2.2. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of endoxifen and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the endoxifen stock solution in methanol to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 100 ng/mL.

4.2.3. Sample Preparation

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Analysis LC-MS/MS Analysis Supernatant_Transfer->Analysis

Diagram 2: General workflow for plasma sample preparation.

4.2.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate endoxifen from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Endoxifen: e.g., m/z 374.2 -> 58.1

    • This compound: e.g., m/z 379.2 -> 58.1

4.2.5. Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of endoxifen to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of endoxifen in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control (QC): Analyze QC samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method. The results should fall within established acceptance criteria (e.g., ±15% of the nominal value).

QC_Logic Start Analytical Run Analyze_Samples Analyze Samples Calibrators QCs Unknowns Start->Analyze_Samples Calculate_QC Calculate QC Concentrations Analyze_Samples->Calculate_QC Check_Criteria QC Results within Acceptance Criteria? Calculate_QC->Check_Criteria Accept_Run Accept Run Report Results Check_Criteria->Accept_Run Yes Reject_Run Reject Run Investigate Check_Criteria->Reject_Run No

Diagram 3: Quality control decision logic for an analytical run.

Conclusion

This compound is an essential tool for researchers and clinicians involved in the study of tamoxifen and its metabolites. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endoxifen, which is critical for therapeutic drug monitoring, pharmacokinetic studies, and research into the clinical efficacy of tamoxifen. This guide provides a foundational understanding of the properties and applications of this compound, along with practical experimental considerations to aid in its effective utilization in a laboratory setting.

The Mechanism of Action of Endoxifen-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen, the primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, Endoxifen-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies, with its mechanism of action being identical to that of Endoxifen. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning Endoxifen's therapeutic effects, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action

Endoxifen exerts its potent anti-estrogenic effects through a multi-faceted approach that goes beyond simple competitive inhibition of the estrogen receptor (ER). Its primary mechanisms include:

  • Selective Estrogen Receptor Modulation (SERM) Activity: Endoxifen is a potent SERM, exhibiting tissue-specific antagonist and partial agonist effects. In breast tissue, it acts as a strong antagonist to the estrogen receptor alpha (ERα), competitively inhibiting the binding of estradiol (B170435) and thereby preventing the transcriptional activation of estrogen-responsive genes that drive cell proliferation.

  • Estrogen Receptor Alpha (ERα) Degradation: A key differentiator from its parent drug tamoxifen and another major metabolite, 4-hydroxytamoxifen (B85900) (4HT), is Endoxifen's ability to induce the degradation of the ERα protein. This action further diminishes the cellular response to estrogen signaling.

  • Induction of Cell Cycle Arrest and Apoptosis: At higher, clinically relevant concentrations, Endoxifen promotes cell cycle arrest, primarily at the G1/S checkpoint, and induces programmed cell death (apoptosis) in breast cancer cells. This contributes significantly to its tumor-suppressive effects.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of Endoxifen.

Table 1: Estrogen Receptor Binding Affinity of Endoxifen

LigandReceptorBinding Affinity (Ki, nM)Relative Binding Affinity (Estradiol = 100%)
EndoxifenERα1.2~83%
EndoxifenERβ2.5~40%
EstradiolERα1.0100%
EstradiolERβ1.0100%
4-HydroxytamoxifenERα1.1~91%
TamoxifenERα120~0.8%

Table 2: In Vitro Anti-proliferative Activity of Endoxifen in ER+ Breast Cancer Cell Lines

Cell LineCompoundIC50 (nM)
MCF-7Endoxifen8.5
T47DEndoxifen12.3
BT-474Endoxifen25.1
MCF-74-Hydroxytamoxifen7.9
MCF-7Tamoxifen>1000

Table 3: Overview of Endoxifen-Regulated Genes in MCF-7 Cells

GeneRegulation by EndoxifenFunction
GREB1DownregulatedEstrogen-induced growth regulator
PGRDownregulatedProgesterone Receptor, an ER target gene
TFF1 (pS2)DownregulatedTrefoil factor 1, an ER target gene
CCND1DownregulatedCyclin D1, a key cell cycle regulator
BCL2DownregulatedB-cell lymphoma 2, an anti-apoptotic protein
BAXUpregulatedBCL2-associated X protein, a pro-apoptotic protein

Signaling Pathways

Endoxifen's interaction with the estrogen receptor initiates a cascade of intracellular events that ultimately lead to the inhibition of cancer cell growth. The following diagrams illustrate these key signaling pathways.

Endoxifen_ER_Signaling Endoxifen's Impact on Estrogen Receptor Signaling cluster_antagonist Antagonistic Action Estradiol Estradiol ERa Estrogen Receptor α (ERα) Estradiol->ERa Binds & Activates Endoxifen Endoxifen Endoxifen->ERa Competitively Binds Endoxifen->ERa ERE Estrogen Response Element (ERE) ERa->ERE Binds to DNA Coactivators Co-activators ERa->Coactivators Recruits Corepressors Co-repressors ERa->Corepressors Recruits Proteasome Proteasomal Degradation ERa->Proteasome Targets for Gene_Activation Gene Transcription (Proliferation, Survival) Coactivators->Gene_Activation Promotes Gene_Repression Gene Repression (Growth Arrest, Apoptosis) Corepressors->Gene_Repression Promotes

Endoxifen's antagonist action on ERα signaling.

Cell_Cycle_Apoptosis Endoxifen's Effect on Cell Cycle and Apoptosis Endoxifen Endoxifen ERa_Signaling ERα Signaling (Inhibited) Endoxifen->ERa_Signaling Bcl2 Bcl-2 Expression (Decreased) Endoxifen->Bcl2 Bax Bax Expression (Increased) Endoxifen->Bax p53 p53 Activation ERa_Signaling->p53 Leads to p21 p21 Expression p53->p21 Induces CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes CDK2_CyclinE->Cell_Cycle_Arrest Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Induction of cell cycle arrest and apoptosis by Endoxifen.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol.

Materials:

  • ERα or ERβ protein (recombinant or from tissue homogenates)

  • [³H]-Estradiol

  • Test compound (Endoxifen)

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of [³H]-estradiol in the assay buffer.

  • Incubation: In a microtiter plate or microcentrifuge tubes, combine the ER protein, [³H]-estradiol, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the ER-ligand complexes.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

ER_Binding_Assay Estrogen Receptor Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Endoxifen & [³H]-Estradiol Start->Prepare_Reagents Incubate Incubate ER, [³H]-Estradiol, & Endoxifen Prepare_Reagents->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

Workflow for ER Competitive Binding Assay.
Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (Endoxifen)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Endoxifen and incubate for a specified period (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay MTT Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Endoxifen Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for MTT Cell Proliferation Assay.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding of a specific protein, such as ERα, to a specific DNA sequence, such as an estrogen response element (ERE).

Materials:

  • ER+ breast cancer cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific to ERα

  • Protein A/G magnetic beads or agarose

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for specific ERE-containing gene promoters

  • Real-time PCR system

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERα.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

  • Analysis: Use real-time PCR with primers specific to the promoter regions of known ERα target genes to quantify the amount of immunoprecipitated DNA. The enrichment of a specific DNA sequence indicates that ERα was bound to that region in the cell.

ChIP_Assay Chromatin Immunoprecipitation (ChIP) Assay Workflow Start Start Crosslink Cross-link Proteins to DNA Start->Crosslink Shear Shear Chromatin Crosslink->Shear Immunoprecipitate Immunoprecipitate with ERα Antibody Shear->Immunoprecipitate Capture Capture Immune Complexes Immunoprecipitate->Capture Wash Wash to Remove Non-specific Binding Capture->Wash Elute_Reverse Elute & Reverse Cross-links Wash->Elute_Reverse Purify_DNA Purify DNA Elute_Reverse->Purify_DNA Analyze_qPCR Analyze by qPCR Purify_DNA->Analyze_qPCR End End Analyze_qPCR->End

Technical Guide: Synthesis and Purification of Endoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Endoxifen-d5, a deuterated analog of Endoxifen. Endoxifen, a key active metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM) with significant interest in breast cancer research and therapy. The deuterated version, this compound, serves as a critical internal standard for quantitative analysis in various analytical methods, including NMR, GC-MS, and LC-MS. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification strategies to obtain high-purity (Z)-Endoxifen-d5.

Chemical Profile of this compound

PropertyValue
Chemical Name (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol
Synonyms (Z)-4-Hydroxy-N-desmethyltamoxifen-d5
Molecular Formula C₂₅H₂₂D₅NO₂
Molecular Weight 378.52 g/mol
CAS Number 1185244-45-4
Appearance Off-White to Pink Solid

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of Endoxifen. A key step is the introduction of the deuterium-labeled ethyl group. This can be achieved by utilizing a deuterated Grignard reagent, ethyl-d5-magnesium bromide, in the initial stages of the synthesis. The following represents a feasible multi-step synthetic route.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of Propiophenone-d5 cluster_1 Step 2: Synthesis of 4-Hydroxy-N-desmethyltamoxifen-d5 (this compound) Bromoethane_d5 Bromoethane-d5 (B31941) EtMgBr_d5 Ethyl-d5-magnesium bromide Bromoethane_d5->EtMgBr_d5 + Mg, Diethyl Ether Mg Magnesium Mg->EtMgBr_d5 Imine_intermediate Imine Intermediate EtMgBr_d5->Imine_intermediate + Benzonitrile (B105546) Benzonitrile Benzonitrile Benzonitrile->Imine_intermediate Propiophenone_d5 Propiophenone-d5 Imine_intermediate->Propiophenone_d5 Acid Hydrolysis Propiophenone_d5_2 Propiophenone-d5 Intermediate_alcohol Tertiary Alcohol Intermediate Propiophenone_d5_2->Intermediate_alcohol + Grignard Reagent Grignard_reagent_2 4-(2-(Methylamino)ethoxy)phenylmagnesium bromide Grignard_reagent_2->Intermediate_alcohol Endoxifen_d5_mix This compound (Z/E Mixture) Intermediate_alcohol->Endoxifen_d5_mix Dehydration & Demethylation

Caption: Synthetic workflow for this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of Propiophenone-d5

This step involves the preparation of a deuterated Grignard reagent, which is then reacted with benzonitrile to yield the deuterated ketone after hydrolysis.

  • Preparation of Ethyl-d5-magnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromoethane-d5 in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzonitrile: Cool the freshly prepared ethyl-d5-magnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of benzonitrile in anhydrous diethyl ether or THF via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and a dilute acid (e.g., 10% sulfuric acid or aqueous ammonium (B1175870) chloride). Stir vigorously until the magnesium salts dissolve. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude propiophenone-d5. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Mixture of Z and E Isomers)

This part of the synthesis is adapted from the procedure described by Fauq et al. (2010) for the synthesis of non-deuterated Endoxifen.

  • Grignard Reaction: Prepare a Grignard reagent from 4-(2-bromoethoxy)-N-methylaniline. In a separate flask under an inert atmosphere, add a solution of the previously synthesized propiophenone-d5 in anhydrous THF to this Grignard reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dehydration and Demethylation: The resulting tertiary alcohol intermediate is then subjected to conditions that promote dehydration to form the double bond and demethylation of the nitrogen atom. This can be achieved by treatment with a suitable acid.

  • Final Product: After an appropriate work-up and purification by column chromatography, a mixture of (Z)- and (E)-isomers of this compound is obtained.

Purification of (Z)-Endoxifen-d5

The therapeutic and analytical utility of Endoxifen lies in the (Z)-isomer. Therefore, separation of the (Z)- and (E)-isomers is a critical step. Several methods have been reported for this purpose.

Purification Workflow

Purification_Workflow Endoxifen_d5_mix This compound (Z/E Mixture) Crystallization Fractional Crystallization (e.g., Isopropyl Acetate) Endoxifen_d5_mix->Crystallization Trituration Trituration (e.g., with Methanol or Di-isopropyl ether) Endoxifen_d5_mix->Trituration HPLC Semi-preparative RP-HPLC Endoxifen_d5_mix->HPLC Pure_Z_Endoxifen_d5 (Z)-Endoxifen-d5 (>99% purity) Crystallization->Pure_Z_Endoxifen_d5 Mother liquor enriched in Z-isomer, followed by recrystallization Trituration->Pure_Z_Endoxifen_d5 HPLC->Pure_Z_Endoxifen_d5

Endoxifen-d5: A Technical Guide to Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters defining the quality and purity of Endoxifen-d5, a deuterated analog of Endoxifen. Endoxifen, a potent active metabolite of Tamoxifen, is a key molecule in endocrine therapy and research. The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices. This document outlines the typical specifications found in a Certificate of Analysis, details the rigorous analytical methodologies employed for purity determination, and illustrates a key signaling pathway influenced by Endoxifen.

This compound: Certificate of Analysis Data

A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and quality. While a specific CoA was not publicly available, the following table summarizes the typical specifications provided by various suppliers for this compound. It is imperative for researchers to obtain a lot-specific CoA from their supplier for detailed quantitative data.

ParameterSpecificationSource
Chemical Name (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol
Synonyms N-Desmethyl-4-hydroxy Tamoxifen-d5
CAS Number 1185244-45-4
Molecular Formula C₂₅H₂₂D₅NO₂
Molecular Weight 378.52 g/mol
Isotopic Purity Typically ≥98% deuterated forms (d1-d5)Vendor Specific CoA
Chemical Purity (by HPLC/LC-MS) Typically ≥98%Vendor Specific CoA
Appearance White to off-white solidVendor Specific CoA
Solubility Soluble in DMSO, Methanol (B129727)Vendor Specific CoA
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols for Purity and Isomeric Assessment

The determination of chemical and isomeric purity of this compound is critical for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Zodiac C18, 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 78:22 ratio of 0.1% trifluoroacetic acid buffer to acetonitrile (B52724).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.

  • Detection: UV detection at a wavelength of 278 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or mobile phase) and diluted to an appropriate concentration for analysis.

  • Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks detected in the chromatogram. The method should be validated for linearity, precision, accuracy, and specificity according to ICH Q2 (R1) guidelines. The limit of detection (LOD) and limit of quantitation (LOQ) should also be established.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomeric Purity and Trace Analysis

LC-MS/MS is a highly sensitive and specific method for quantifying Endoxifen and its isomers, and for confirming the isotopic purity of this compound. This is crucial as the (Z)-isomer is the more biologically active form.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A high-resolution reversed-phase column (e.g., Kinetex C18 or Poroshell 120 EC-C18) is used to separate the (Z) and (E) isomers of Endoxifen.

    • Mobile Phase: A gradient elution is typically employed using solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).

    • Gradient Program: A typical gradient might start with a high percentage of Solvent A, with a linear increase in Solvent B over the course of the run to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Endoxifen and its deuterated internal standard, this compound. For Endoxifen, a common transition is m/z 374.3 > 58.1. For this compound, the transition would be m/z 379.3 > 58.1.

    • Data Analysis: The ratio of the peak areas of the analyte to the internal standard is used for quantification. The separation of (Z)- and (E)-isomers is confirmed by their distinct retention times.

Endoxifen Signaling Pathway

Endoxifen exerts its therapeutic effects primarily through the modulation of the estrogen receptor (ER). The following diagram illustrates a simplified signaling pathway of Endoxifen in an estrogen receptor-positive (ER+) cell.

Endoxifen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell ER+ Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endoxifen Endoxifen ER Estrogen Receptor (ER) Endoxifen->ER Binds Estrogen Estrogen Estrogen->ER Binds Endoxifen_ER_Complex Endoxifen-ER Complex ERE Estrogen Response Element (ERE) Endoxifen_ER_Complex->ERE Translocates to Nucleus Binds to ERE Estrogen_ER_Complex Estrogen-ER Complex Estrogen_ER_Complex->ERE Translocates to Nucleus Binds to ERE Gene_Transcription Gene Transcription (Proliferation) Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Transcription_Blocked Transcription Blocked Apoptosis_Growth_Arrest Apoptosis & Growth Arrest Transcription_Blocked->Apoptosis_Growth_Arrest Leads to EREndoxifen EREndoxifen EREndoxifen->Endoxifen_ER_Complex EREstrogen EREstrogen EREstrogen->Estrogen_ER_Complex EREEstrogen_ER_Complex EREEstrogen_ER_Complex EREEstrogen_ER_Complex->Gene_Transcription Activates EREEndoxifen_ER_Complex EREEndoxifen_ER_Complex EREEndoxifen_ER_Complex->Transcription_Blocked Blocks Activation

Endoxifen's mechanism of action in ER+ cells.

This guide provides a foundational understanding of the key quality attributes of this compound and the analytical methods used for their assessment. For all research and development purposes, it is essential to refer to the lot-specific Certificate of Analysis provided by the supplier and to perform appropriate method validation for any analytical procedures.

(Z)-Endoxifen-d5 versus (E)-Endoxifen-d5 isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Z)-Endoxifen-d5 and (E)-Endoxifen-d5 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen (B1662132), a key active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is central to its therapeutic efficacy in estrogen receptor-positive (ER+) breast cancer. It exists as two geometric isomers, (Z)-Endoxifen and (E)-Endoxifen, which arise from the double bond in the triphenylethylene (B188826) structure. The pharmacological activity of these isomers differs significantly, with the (Z)-isomer being the potent antiestrogen (B12405530) responsible for tamoxifen's clinical effects. The (E)-isomer is considered a less active impurity.

The deuterated forms, (Z)-Endoxifen-d5 and (E)-Endoxifen-d5, are stable isotope-labeled analogs. In these molecules, five hydrogen atoms have been replaced with deuterium. This substitution makes them ideal for use as internal standards in quantitative mass spectrometry-based assays (LC-MS/MS), allowing for precise measurement of their non-deuterated counterparts in biological samples. For the purpose of understanding biological activity, the pharmacological profiles of the -d5 variants are considered identical to the non-deuterated (Z)- and (E)-isomers. This guide focuses on the critical differences in bioactivity between these two isomers.

Comparative Pharmacological Data

The profound difference in biological effect between the (Z) and (E) isomers is evident in their binding affinities, enzyme inhibition, and anti-proliferative activities.

Estrogen Receptor (ER) Binding Affinity

(Z)-Endoxifen's primary mechanism of action is high-affinity competitive antagonism of the estrogen receptor alpha (ERα). The (Z)-isomer demonstrates a binding affinity for the ER that is approximately 100-fold greater than that of tamoxifen itself and is comparable to estradiol (B170435). The (E)-isomer exhibits substantially weaker binding.

Compound Receptor Parameter Value Notes
(Z)-Endoxifen ERα, ERβBinding Affinity~100-fold higher than TamoxifenSimilar affinity to 4-hydroxy-tamoxifen (4-OHT).
(E)-Endoxifen ERα, ERβBinding AffinitySubstantially lower than (Z)-isomerConsidered the less active isomer.
Enzyme Inhibition

Beyond ER antagonism, endoxifen isomers interact with other key enzymes, including aromatase and Protein Kinase C (PKC).

Compound Enzyme Parameter Value Notes
(Z)-Endoxifen Aromatase (CYP19)InhibitionPotent InhibitorContributes to its anti-estrogenic effects.
(E)-Norendoxifen *Aromatase (CYP19)Ki~70 nME-isomer showed 9.3-fold higher inhibitory ability than the Z-isomer.
(Z)-Endoxifen Protein Kinase C (PKC)InhibitionPotent InhibitorMore potent inhibitor than tamoxifen; an ER-independent effect.

Note: Data for norendoxifen, a closely related metabolite, is presented as a surrogate for endoxifen isomer comparison against aromatase.

Anti-proliferative Activity

The superior ER binding and antagonism of (Z)-Endoxifen translate directly to more potent inhibition of ER-positive breast cancer cell growth.

Compound Cell Line Condition IC50 Reference
(Z)-Endoxifen MCF-7Estradiol (E2) deprived~100 nM
(Z)-Endoxifen MCF-71 nM E2 present~500 nM
(Z)-Endoxifen MCF7AC1, MCF7LR-Potent antiproliferative activity (0.1-5 μM)
(E)-Endoxifen MCF-7-Significantly less potent than (Z)-isomerExhibits some antiestrogenic effects but is weaker.

Signaling Pathways and Mechanisms of Action

(Z)-Endoxifen exerts its anti-cancer effects through both ER-dependent and ER-independent signaling pathways.

ER-Dependent Signaling Pathway

The canonical pathway involves direct interaction with ERα. Unlike the natural ligand estradiol, which recruits co-activators to promote gene transcription, (Z)-Endoxifen binding induces a conformational change that promotes the recruitment of co-repressors, leading to the silencing of estrogen-responsive genes that drive cell proliferation. Uniquely among tamoxifen metabolites, (Z)-Endoxifen also induces the degradation of the ERα protein itself via the proteasomal pathway, further diminishing the cell's ability to respond to estrogen.

ER_Signaling cluster_EC cluster_Cyto Cytoplasm cluster_Nuc Nucleus E2 Estradiol (E2) ERa_inactive ERα (Inactive) E2->ERa_inactive Binds Z_Endo (Z)-Endoxifen Z_Endo->ERa_inactive Competitively Binds ERa_active ERα-E2 Complex (Active) ERa_inhibited ERα-(Z)-Endoxifen Complex (Inhibited) ERE Estrogen Response Element (ERE) ERa_active->ERE Dimerizes & Translocates Proteasome Proteasome ERa_inhibited->Proteasome Targets for Degradation ERa_inhibited->ERE Dimerizes & Translocates CoActivator Co-Activators ERE->CoActivator Recruits CoRepressor Co-Repressors ERE->CoRepressor Recruits Transcription Gene Transcription (Proliferation, Survival) CoActivator->Transcription Activates NoTranscription Gene Silencing CoRepressor->NoTranscription Induces

Caption: (Z)-Endoxifen's dual mechanism on the ERα pathway.
ER-Independent Signaling

(Z)-Endoxifen also modulates other critical signaling pathways independent of its effects on the estrogen receptor. Notably, it has been shown to inhibit Protein Kinase C (PKC) and modulate the PI3K/AKT pathway, both of which are crucial for cell survival and proliferation. This multi-targeted action may contribute to its efficacy in endocrine-refractory cancers.

Other_Signaling Z_Endo (Z)-Endoxifen PKC Protein Kinase C (PKC) Z_Endo->PKC PI3K_AKT PI3K / AKT Pathway Z_Endo->PI3K_AKT Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: ER-independent inhibitory effects of (Z)-Endoxifen.

Experimental Protocols

Accurate characterization of the endoxifen isomers requires robust and standardized experimental methodologies.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the estrogen receptor.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uteri or ER-expressing cell lines. The protein concentration should be quantified.

  • Assay Setup: In assay tubes, combine the receptor preparation with a single, fixed concentration of ³H-estradiol (e.g., 1 nM).

  • Competitive Binding: Add increasing concentrations of the test compound ((Z)- or (E)-Endoxifen) over a wide range (e.g., 10⁻¹¹ M to 10⁻⁴ M). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved using hydroxylapatite or dextran-coated charcoal, followed by centrifugation.

  • Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound ³H-estradiol against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Binding_Assay_Workflow start Start prep Prepare ER-rich Cytosol start->prep incubate Incubate: ER + ³H-Estradiol + Competitor (Endoxifen Isomer) prep->incubate separate Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 (Dose-Response Curve) quantify->analyze end End analyze->end

Caption: Workflow for an ER competitive binding assay.
MCF-7 Cell Proliferation Assay

This cell-based assay measures the effect of endoxifen isomers on the proliferation of ER-positive human breast cancer cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a complete growth medium (e.g., EMEM with 10% FBS). For at least 72 hours prior to the experiment, switch cells to an estrogen-free medium (phenol red-free medium with charcoal-stripped FBS) to sensitize them to estrogenic compounds.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of (Z)- or (E)-Endoxifen in the estrogen-free medium. If assessing anti-estrogenic activity, also include a fixed concentration of estradiol (e.g., 1 nM). Remove the old medium from the cells and add the treatment media. Include vehicle controls (DMSO).

  • Incubation: Incubate the cells for the desired treatment period, typically 6-8 days, replacing the treatment media every 48 hours.

  • Viability Assessment: Quantify cell proliferation using a viability assay. Common methods include:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells metabolize MTT into formazan (B1609692) crystals, which are then solubilized, and the absorbance is read on a microplate reader.

    • CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log concentration of the test compound to determine the IC50 value.

Proliferation_Assay_Workflow start Start culture Culture MCF-7 Cells in Estrogen-Free Medium start->culture seed Seed Cells into 96-Well Plate culture->seed treat Treat with Serial Dilutions of Endoxifen Isomer (± Estradiol) seed->treat incubate Incubate for 6-8 Days treat->incubate assess Assess Cell Viability (e.g., MTT or ATP Assay) incubate->assess analyze Calculate IC50 (Viability vs. Concentration) assess->analyze end End analyze->end

The Role of Endoxifen-d5 in Elucidating Tamoxifen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, tamoxifen undergoes extensive metabolic activation to exert its therapeutic effects. The primary active metabolite, endoxifen (B1662132), exhibits significantly greater antiestrogenic potency than the parent compound. The metabolic pathway to endoxifen is complex and highly variable among individuals, primarily due to genetic polymorphisms in key metabolizing enzymes. Understanding this metabolic variability is crucial for optimizing tamoxifen therapy and overcoming resistance. This technical guide provides an in-depth exploration of tamoxifen metabolism, with a particular focus on the role of the deuterated internal standard, Endoxifen-d5, in the precise quantification of tamoxifen and its metabolites. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical methodologies and metabolic pathways central to tamoxifen pharmacology.

Tamoxifen Metabolism: A Complex Pathway to Activation

The biotransformation of tamoxifen is a multi-step process predominantly occurring in the liver, orchestrated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies. The conversion of tamoxifen to the highly potent endoxifen is the critical activation step.

Two primary pathways lead to the formation of endoxifen:

  • N-demethylation followed by 4-hydroxylation: Tamoxifen is first metabolized to N-desmethyltamoxifen (NDM-tamoxifen) primarily by CYP3A4 and CYP3A5. Subsequently, CYP2D6 catalyzes the 4-hydroxylation of NDM-tamoxifen to form endoxifen. This is considered the major pathway for endoxifen formation.

  • 4-hydroxylation followed by N-demethylation: Tamoxifen can also be hydroxylated at the 4-position to form 4-hydroxytamoxifen (B85900) (4-OH-tamoxifen), a reaction also catalyzed by CYP2D6. 4-hydroxytamoxifen is then N-demethylated by CYP3A4 to yield endoxifen.

While both 4-hydroxytamoxifen and endoxifen have a high affinity for the estrogen receptor, endoxifen is considered the most clinically relevant metabolite due to its substantially higher plasma concentrations. The activity of the CYP2D6 enzyme is a rate-limiting factor in endoxifen formation, and genetic variations in the CYP2D6 gene can lead to significant interindividual differences in endoxifen levels and, consequently, clinical outcomes.

Once formed, tamoxifen and its active metabolites are further metabolized and inactivated through glucuronidation by UGT enzymes, such as UGT1A4, UGT2B7, and UGT2B15, preparing them for excretion.

The Critical Role of this compound in Bioanalysis

Accurate and precise quantification of tamoxifen and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the impact of genetic polymorphisms. Due to the complexity of the biological matrix and the low concentrations of some metabolites, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.

In LC-MS/MS analysis, an internal standard is essential to correct for variability during sample preparation, chromatography, and ionization. The ideal internal standard is a stable isotope-labeled analog of the analyte. This compound, a deuterated form of endoxifen where five hydrogen atoms are replaced by deuterium, serves as an excellent internal standard for the quantification of endoxifen.

The key advantages of using this compound include:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to endogenous endoxifen, ensuring that it behaves similarly during extraction, chromatography, and ionization.

  • Co-elution: It co-elutes with the unlabeled endoxifen, meaning it experiences the same matrix effects.

  • Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy, precision, and robustness of the bioanalytical method.

Quantitative Analysis of Tamoxifen and its Metabolites

The following tables summarize key pharmacokinetic parameters and analytical ranges for tamoxifen and its major metabolites. These values can vary depending on the patient population, CYP2D6 genotype, and the specific analytical method employed.

Table 1: Pharmacokinetic Parameters of Tamoxifen and its Metabolites

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Tamoxifen40 - 1054.2557,500 (rat)
N-desmethyltamoxifen181 - 18424 - 48 (rat)111,000 (rat)
4-hydroxytamoxifen1.8 - 1.9--
Endoxifen12.6 - 13.1-889.74 (CYP2D61/17)

Table 2: Typical Concentration Ranges in Human Plasma

AnalyteConcentration Range (ng/mL)
Tamoxifen1 - 500
N-desmethyltamoxifen1 - 500
4-hydroxytamoxifen0.1 - 50
Endoxifen0.2 - 100

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of tamoxifen and its metabolites, including endoxifen, in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of a working solution of this compound (and other relevant deuterated internal standards for other analytes) to each plasma sample.

  • Precipitation: Add 300-400 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is typically used for the separation of tamoxifen and its metabolites (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1-0.5% formic acid and often a low concentration of ammonium (B1175870) formate (B1220265) (e.g., 2 mM).

  • Mobile Phase B: Acetonitrile with 0.1-0.5% formic acid.

  • Gradient Elution: A gradient elution is employed to achieve optimal separation of the analytes. A typical gradient might start with a low percentage of mobile phase B, which is then ramped up to a high percentage to elute the more hydrophobic compounds.

  • Flow Rate: A flow rate of 0.2 - 0.6 mL/min is common.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40-50°C.

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Table 3: Example MRM Transitions for Tamoxifen, Endoxifen, and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tamoxifen372.272.2
Endoxifen374.358.1
This compound379.358.1 or other specific fragment

Note: The specific MRM transitions, cone voltages, and collision energies need to be optimized for the specific mass spectrometer being used.

Visualizations

Tamoxifen Metabolic Pathway

Tamoxifen_Metabolism cluster_enzymes1 cluster_enzymes2 cluster_enzymes3 cluster_enzymes4 cluster_enzymes5 Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyltamoxifen Tamoxifen->NDM_Tamoxifen N-demethylation Four_OH_Tamoxifen 4-hydroxytamoxifen Tamoxifen->Four_OH_Tamoxifen 4-hydroxylation Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen 4-hydroxylation Four_OH_Tamoxifen->Endoxifen N-demethylation Glucuronides Inactive Glucuronides Four_OH_Tamoxifen->Glucuronides Glucuronidation Endoxifen->Glucuronides Glucuronidation CYP3A4_5_1 CYP3A4/5 CYP3A4_5_1->e1 CYP2D6_1 CYP2D6 CYP2D6_1->e2 CYP2D6_2 CYP2D6 CYP2D6_2->e3 CYP3A4_2 CYP3A4 CYP3A4_2->e4 UGTs UGT Enzymes UGTs->e5

Caption: Metabolic activation pathway of tamoxifen to its active metabolite, endoxifen.

Experimental Workflow for Endoxifen Quantification

Experimental_Workflow Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quantify Quantification (Analyte/IS Ratio) Data->Quantify End Result Reporting Quantify->End

Caption: A typical experimental workflow for the quantification of endoxifen in plasma.

Conclusion

The metabolism of tamoxifen to its active metabolite, endoxifen, is a complex and highly variable process that is critical for its therapeutic efficacy. The use of the deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides a robust and accurate method for the quantification of endoxifen and other tamoxifen metabolites. This enables researchers and clinicians to investigate the impact of pharmacogenetic variations, particularly in CYP2D6, on tamoxifen metabolism and to explore strategies for personalized therapy. The detailed methodologies and data presented in this guide serve as a valuable resource for professionals in the field of drug development and cancer research, facilitating a deeper understanding of tamoxifen's pharmacology and the analytical techniques essential for its study.

The Prospect of Enhanced Bioactivity: A Technical Guide to Deuterium-Labeled Endoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoxifen, the principal active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) critical to the efficacy of endocrine therapy in estrogen receptor-positive (ER+) breast cancer. However, its clinical utility can be hampered by inter-individual variations in metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Strategic deuterium (B1214612) labeling of Endoxifen presents a compelling avenue to mitigate these metabolic liabilities, potentially leading to a more predictable pharmacokinetic profile and enhanced therapeutic window. This guide delineates the established biological activity of Endoxifen and provides a prospective analysis of the potential benefits conferred by deuterium labeling, alongside detailed experimental protocols for its evaluation.

The Biological Landscape of Endoxifen

Endoxifen exerts its anti-cancer effects through a multi-faceted mechanism of action. It is a more potent antiestrogen (B12405530) than its parent drug, tamoxifen, or other metabolites like 4-hydroxy-tamoxifen (4-HT).

  • Estrogen Receptor (ER) Antagonism and Degradation: Endoxifen competitively binds to the estrogen receptor alpha (ERα), blocking the proliferative signaling of estradiol (B170435). Notably, at clinically relevant concentrations, Endoxifen not only antagonizes ERα but also promotes its proteasomal degradation, a mechanism it shares with selective estrogen receptor degraders (SERDs) and that distinguishes it from tamoxifen and 4-HT.

  • Signaling Pathway Modulation: By antagonizing ERα, Endoxifen effectively downregulates the expression of estrogen-responsive genes crucial for cancer cell proliferation and survival.

  • Protein Kinase C (PKC) Inhibition: Beyond its ER-targeted effects, Endoxifen is also a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in signal transduction and cell proliferation. This activity may contribute to its therapeutic effects in other indications, such as bipolar disorder.

The Z-isomer of Endoxifen is the more biologically active form. Preclinical and clinical studies have demonstrated its significant antitumor activity in endocrine-refractory breast cancer and other solid tumors.

The Rationale for Deuterium Labeling

The primary impetus for developing a deuterium-labeled version of Endoxifen lies in optimizing its metabolic stability. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug without changing its fundamental pharmacology.

This alteration is due to the Deuterium Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. For metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step, such as those catalyzed by cytochrome P450 enzymes, substituting the hydrogen at that position with deuterium can slow down the reaction rate.

For Endoxifen, this could translate to:

  • Reduced Rate of Metabolism: Slowing down its inactivation and clearance from the body.

  • Increased Half-Life (t½): A longer duration of action, potentially allowing for less frequent dosing.

  • Increased Overall Drug Exposure (AUC): Higher plasma concentrations maintained over time, which may lead to improved efficacy.

  • Reduced Inter-patient Variability: By minimizing the impact of metabolic polymorphisms (like in CYP2D6), a more consistent and predictable therapeutic effect could be achieved across different patient populations.

A commercially available version, Endoxifen-d5, is used as a stable isotope-labeled internal standard for analytical purposes, demonstrating the feasibility of its synthesis. However, public data on the therapeutic biological activity of deuterated Endoxifen is not available.

Quantitative Data: A Prospective View

While direct comparative data for deuterium-labeled Endoxifen is not publicly available, the following tables outline the key parameters that would be assessed to determine its biological activity and pharmacokinetic profile relative to non-labeled Endoxifen.

Table 1: Comparative In Vitro Biological Activity Parameters

ParameterDescriptionExpected Outcome for Deuterium-Labeled Endoxifen
ERα Binding Affinity (Ki) Measures the affinity of the compound for the estrogen receptor alpha.No significant change expected, as deuteration should not alter receptor binding.
Cell Proliferation IC50 Concentration required to inhibit the growth of ER+ breast cancer cell lines (e.g., MCF-7, T47D) by 50%.No significant change expected in direct anti-proliferative potency.
ERα Degradation EC50 Concentration required to induce 50% degradation of the ERα protein.No significant change expected in the direct mechanism of action.
Metabolic Stability (t½ in liver microsomes) Half-life of the compound when incubated with liver microsomes, indicating susceptibility to metabolic enzymes.Increased half-life is the primary anticipated advantage.

Table 2: Comparative In Vivo Pharmacokinetic Parameters

ParameterDescriptionExpected Outcome for Deuterium-Labeled Endoxifen
Cmax Maximum observed plasma concentration.Potentially higher, depending on the impact on first-pass metabolism.
Tmax Time to reach Cmax.May be slightly delayed.
AUC (Area Under the Curve) Total drug exposure over time.Significantly increased exposure is a key anticipated benefit.
CL (Clearance) The rate at which the drug is removed from the body.Decreased clearance is expected due to slower metabolism.
t½ (Half-life) Time required for the plasma concentration to reduce by half.Increased half-life is a primary goal of deuteration.
Bioavailability (%) The fraction of the administered dose that reaches systemic circulation.Potentially increased due to reduced first-pass metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments required to evaluate the biological activity of deuterium-labeled Endoxifen.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Objective: To determine and compare the binding affinity of non-deuterated and deuterium-labeled Endoxifen to the human estrogen receptor alpha.

Methodology:

  • Reagents: Full-length recombinant human ERα, [³H]-Estradiol (radioligand), non-labeled estradiol (positive control), test compounds (non-deuterated and deuterium-labeled Endoxifen), assay buffer (e.g., Tris-HCl with additives).

  • Procedure:

    • A constant concentration of ERα and [³H]-Estradiol are incubated in the assay buffer.

    • Increasing concentrations of unlabeled competitor (non-labeled estradiol, non-deuterated Endoxifen, or deuterium-labeled Endoxifen) are added to the mixture.

    • The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

    • Bound and free radioligand are separated using a method like dextran-coated charcoal or hydroxyapatite (B223615) adsorption.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competitive binding curve. The IC50 (concentration of competitor that displaces 50% of the radioligand) is calculated and then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effects of non-deuterated and deuterium-labeled Endoxifen on ER+ breast cancer cells.

Methodology:

  • Cell Lines: ER+ human breast cancer cell lines (e.g., MCF-7, T47D).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with a medium containing various concentrations of the test compounds (non-deuterated and deuterium-labeled Endoxifen). A vehicle control (e.g., DMSO) and a positive control (e.g., non-labeled Endoxifen) are included.

    • Cells are incubated for a period of 5-7 days.

    • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • The absorbance is read on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is plotted to determine the IC50 value for each compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To compare the pharmacokinetic profiles of non-deuterated and deuterium-labeled Endoxifen following oral administration.

Methodology:

  • Animals: Female BALB/c or nude mice.

  • Procedure:

    • Animals are divided into two main groups: one receiving non-deuterated Endoxifen and the other receiving deuterium-labeled Endoxifen at an equivalent oral dose (e.g., 25 mg/kg).

    • A satellite group for intravenous (IV) administration may be included to determine absolute bioavailability.

    • Following administration, blood samples are collected from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the respective Endoxifen forms are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, CL, t½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Statistical comparisons are made between the two groups.

Visualizing Pathways and Workflows

Signaling Pathways

Endoxifen_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol (E2) ERa_cyto ERα E2->ERa_cyto Binds & Activates Endoxifen Endoxifen / D-Endoxifen Endoxifen->ERa_cyto Competitively Binds & Blocks Activation PKC Protein Kinase C (PKC) Endoxifen->PKC Inhibits ERa_mem ERα ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerization & Nuclear Translocation Proteasome Proteasomal Degradation ERa_cyto->Proteasome Targets for Degradation Downstream_PKC Downstream Signaling PKC->Downstream_PKC ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified signaling pathways of Endoxifen.

Experimental Workflow

Experimental_Workflow start Compound Synthesis step1 In Vitro Assays start->step1 sub1_1 ERα Binding Assay (Ki) step1->sub1_1 sub1_2 Cell Proliferation (IC50) (MCF-7, T47D) step1->sub1_2 sub1_3 Metabolic Stability (Microsomes) step1->sub1_3 step2 In Vivo Pharmacokinetics step1->step2 sub2_1 Single Oral Dose in Mice (e.g., 25 mg/kg) step2->sub2_1 step3 Data Analysis & Comparison step2->step3 sub2_2 Plasma Sample Collection (Time Course) sub2_1->sub2_2 sub2_3 LC-MS/MS Quantification sub2_2->sub2_3 sub3_1 Compare Ki, IC50 step3->sub3_1 sub3_2 Compare Cmax, Tmax, AUC, t½ step3->sub3_2 end Determine Lead Candidate step3->end

Caption: Workflow for comparing deuterated vs. non-deuterated Endoxifen.

Conclusion

While direct experimental data on the biological activity of deuterium-labeled Endoxifen remains proprietary or unpublished, the scientific premise for its development is strong. Based on the established principles of the kinetic isotope effect, deuteration at key metabolic sites on the Endoxifen molecule holds the promise of significantly improving its pharmacokinetic profile. This could lead to more consistent therapeutic exposure, reduced impact of pharmacogenetic variability, and ultimately, a more effective and reliable treatment for patients with ER+ breast cancer. The experimental protocols and workflows detailed herein provide a robust framework for the preclinical evaluation necessary to validate this promising therapeutic strategy.

Endoxifen-d5 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Endoxifen-d5, a deuterated analog of Endoxifen, the primary active metabolite of Tamoxifen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed supplier and purchasing information, experimental protocols, and a visualization of its core signaling pathway.

This compound Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. The following table summarizes key purchasing information from a selection of vendors to aid in procurement. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to ensure the quality and purity of the compound.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPrice (USD)
MedChemExpressThis compoundHY-18719S1185244-45-4C₂₅H₂₂D₅NO₂378.52Not specified; CoA available$700 / 1 mg
SynZealEndoxifen D5SZ-E144D021584173-54-5C₂₅H₂₂D₅NO₂378.5Not specified; CoA availableRequest Quote
Simson Pharma4-Hydroxy-N-Desmethyl Tamoxifen-D5 (this compound) (Mixture of Z and E Isomers)T880007110025-28-0 (non-labelled)C₂₅H₂₂D₅NO378.52Not specified; CoA availableRequest Quote

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Experimental Protocols

This section details methodologies for key experiments involving Endoxifen and its deuterated analog, this compound. These protocols are provided as a guide and may require optimization for specific experimental conditions.

In Vitro Cell Proliferation Assay

This protocol describes the assessment of Endoxifen's anti-proliferative effects on the ER-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Endoxifen Hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Estrogen-free medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, culture cells in estrogen-free medium for at least 72 hours prior to seeding.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in fresh estrogen-free medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Endoxifen Treatment:

    • Prepare a stock solution of Endoxifen Hydrochloride in sterile DMSO.

    • Perform serial dilutions of the stock solution in estrogen-free medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of Endoxifen to the respective wells. Include a vehicle control (medium with DMSO).

  • Cell Viability Assessment:

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This involves adding the reagent, lysing the cells, and measuring luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Endoxifen concentration to generate a dose-response curve and determine the IC₅₀ value.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Endoxifen and its metabolites in human plasma, where this compound is used as an internal standard.

Materials and Reagents:

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, HPLC grade

  • Drug-free human plasma

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: HSS T3 pre-column attached to a Poroshell 120 EC-C18 analytical column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Autosampler Temperature: 10°C.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 1.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

  • Cone Gas Flow: 150 L/hr.

  • Desolvation Gas Flow: 1000 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endoxifen: m/z 374.3 > 58.1

    • This compound: m/z 379.3 > 58.1

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Endoxifen in the plasma samples from the calibration curve.

Signaling Pathways and Experimental Workflows

This section provides visualizations of key biological pathways and experimental workflows relevant to Endoxifen research.

Tamoxifen Metabolism to Endoxifen

The metabolic activation of Tamoxifen to its more potent metabolite, Endoxifen, is primarily mediated by cytochrome P450 enzymes, with CYP2D6 playing a crucial role.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyl-tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-hydroxy-tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4

Metabolic conversion of Tamoxifen to Endoxifen.
Endoxifen's Mechanism of Action on Estrogen Receptor Alpha (ERα)

Endoxifen exerts its anti-estrogenic effects by competitively binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor, which then recruits co-repressors to the DNA, ultimately inhibiting the transcription of estrogen-responsive genes.

Endoxifen_ER_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endoxifen Endoxifen ER_alpha_inactive Inactive ERα Endoxifen->ER_alpha_inactive Binds ER_alpha_active Endoxifen-ERα Complex ERE Estrogen Response Element (ERE) on DNA ER_alpha_active->ERE Binds to ER_alpha_active->ERE CoR Co-repressors ERE->CoR Recruits Transcription_Inhibition Inhibition of Gene Transcription CoR->Transcription_Inhibition

Endoxifen's inhibitory action on ERα signaling.
Experimental Workflow for In Vitro Cell Proliferation Assay

The following diagram illustrates the key steps in performing an in vitro cell proliferation assay to evaluate the efficacy of Endoxifen.

Cell_Proliferation_Workflow start Start culture_cells Culture MCF-7 cells in estrogen-free medium start->culture_cells seed_plate Seed cells in a 96-well plate culture_cells->seed_plate incubate_attach Incubate for 24h for cell attachment seed_plate->incubate_attach prepare_endoxifen Prepare serial dilutions of Endoxifen incubate_attach->prepare_endoxifen treat_cells Treat cells with Endoxifen solutions prepare_endoxifen->treat_cells incubate_treat Incubate for treatment period (e.g., 72h) treat_cells->incubate_treat assess_viability Assess cell viability (e.g., CellTiter-Glo®) incubate_treat->assess_viability analyze_data Analyze data and determine IC50 assess_viability->analyze_data end End analyze_data->end

Endoxifen-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Endoxifen-d5. This compound is the deuterated stable isotope-labeled analog of Endoxifen, a potent active metabolite of Tamoxifen used extensively in breast cancer research and therapeutic drug monitoring. As a critical internal standard in analytical assays, understanding the stability of this compound is paramount for ensuring accurate quantification of Endoxifen in biological matrices.

Chemical and Physical Properties

This compound, chemically known as (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol, is a deuterated form of N-Desmethyl-4-hydroxy Tamoxifen. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.

PropertyValue
Chemical Formula C₂₅H₂₂D₅NO₂
Molecular Weight 378.52 g/mol
Appearance Crystalline solid
CAS Number 1185244-45-4

Recommended Storage Conditions and Stability

Proper storage of this compound is crucial to maintain its integrity and ensure the accuracy of experimental results. The following storage conditions are recommended based on manufacturer data sheets and stability studies of the non-deuterated analog, Endoxifen.

Short-Term and Long-Term Storage
FormStorage TemperatureDurationStability
Powder -20°C3 yearsStable
In Solvent -80°C6 monthsStable
In Solvent -20°C1 monthStable

Data sourced from product data sheets.

Stability in Biological Matrices

Studies on the non-deuterated Endoxifen have shown it to be stable in whole blood, plasma, and serum for at least 7 days when stored at -20°C, 2-8°C, and at room temperature (20-25°C) if protected from light. Exposure to daylight can lead to degradation, with deviations of over 14% observed after 7 days at room temperature without light protection. Therefore, it is imperative to store all samples containing this compound in the dark.

Forced Degradation Studies on Endoxifen

A study on Endoxifen revealed its susceptibility to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.

Stress ConditionReagent/ConditionResult
Acidic 1.5 N HClSignificant degradation (≤54% remaining)
Basic 0.75 N NaOHSignificant degradation (≤54% remaining)
Oxidative 3% H₂O₂Most significant degradation (17.24% reduction in peak area)
Thermal 60°CDegradation observed
Photolytic Laboratory lightDegradation observed

Data compiled from forced degradation studies on Endoxifen.

The primary degradation product identified in these studies was the (E)-isomer of Endoxifen.

Experimental Protocols

Accurate assessment of this compound stability requires robust analytical methods. The following protocols are based on validated methods for the quantification of Endoxifen, where this compound is commonly used as an internal standard.

Protocol 1: Stability Assessment in Solution

Objective: To determine the stability of this compound in a given solvent under specified storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, DMSO) at a known concentration.

  • Storage: Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Sample Analysis: At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), retrieve an aliquot from each storage condition.

  • LC-MS/MS Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method. The method should be able to separate this compound from any potential degradants.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typical.

    • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-product ion transition for this compound.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the presence of various stressors as outlined in the table above (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal stress, store the solution at an elevated temperature (e.g., 60°C). For photolytic stress, expose the solution to a controlled light source (e.g., UV lamp or natural sunlight).

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours).

  • Neutralization/Quenching: For acidic and basic samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched if necessary.

  • LC-MS/MS Analysis: Analyze the stressed samples using a validated LC-MS/MS method capable of separating the parent compound from its degradation products.

  • Data Analysis: Determine the percentage of remaining this compound and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.

Visualizations

Endoxifen's Mechanism of Action

Endoxifen exerts its antiestrogenic effects by binding to the estrogen receptor alpha (ERα), leading to the degradation of the receptor. This action blocks estrogen-dependent gene transcription and inhibits the proliferation of ER-positive breast cancer cells.

Endoxifen_Mechanism cluster_cell Breast Cancer Cell Endoxifen Endoxifen Endoxifen_ERa Endoxifen-ERα Complex Endoxifen->Endoxifen_ERa ERa_inactive Estrogen Receptor α (Inactive) ERa_inactive->Endoxifen_ERa Proteasome Proteasome Endoxifen_ERa->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation Mediates Proliferation Cell Proliferation (Inhibited) Degradation->Proliferation Leads to Stability_Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Temp, pH, Light, Oxidant) Start->Stress Timepoints Sample at Defined Timepoints Stress->Timepoints Analysis LC-MS/MS Analysis Timepoints->Analysis Data Data Analysis: % Degradation & Product ID Analysis->Data End Stability Profile Established Data->End

The Role of Endoxifen-d5 in Advancing Breast Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen (B1662132), a potent active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), is at the forefront of research aimed at personalizing and improving treatment outcomes for patients with estrogen receptor-positive (ER+) breast cancer. The efficacy of tamoxifen therapy is highly dependent on its metabolic conversion to endoxifen, a process primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. Variability in CYP2D6 activity, due to genetic polymorphisms or drug interactions, can lead to significant differences in endoxifen plasma concentrations, potentially compromising therapeutic benefit. This has underscored the critical need for accurate and reliable methods to quantify endoxifen levels in patients, a challenge addressed by the use of its deuterated analog, Endoxifen-d5.

This technical guide provides an in-depth exploration of the role of this compound in breast cancer research, focusing on its application as an internal standard in bioanalytical methods, its utility in understanding endoxifen's mechanism of action, and its importance in the context of therapeutic drug monitoring (TDM).

The Crucial Role of this compound as an Internal Standard

This compound is a stable isotope-labeled version of endoxifen where five hydrogen atoms have been replaced by deuterium. This subtle modification in mass does not alter its chemical properties, making it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of stable isotope-labeled internal standards (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Correction for Matrix Effects: Biological samples such as plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound co-elutes with and has the same ionization efficiency as endogenous endoxifen, it effectively compensates for these matrix effects, ensuring accurate quantification.

  • Improved Accuracy and Precision: By accounting for variability during sample preparation, extraction, and instrument analysis, this compound significantly improves the accuracy and precision of the measurement of endoxifen concentrations.

  • Reliable Quantification: Its use allows for the establishment of robust and reproducible analytical methods essential for clinical research and therapeutic drug monitoring.

Quantitative Data for Endoxifen and this compound in LC-MS/MS Analysis

The following tables summarize key quantitative parameters for the analysis of endoxifen using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

AnalyteParent Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(Z)-Endoxifen374584522
This compound3791524521

Data sourced from a study on UPLC-MS/MS for the determination of tamoxifen and its metabolites.

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Retention Time (Z-Endoxifen)0.95 min
Retention Time (this compound)0.89 min
Linearity Range (E- and Z-isomers of ENDX)0.5 - 500 ng/mL
Intra- and Inter-day Precision and AccuracyWithin 85% and 115%
Average Percent Recovery> 90%

Data compiled from various validated LC-MS/MS methods for endoxifen quantification.

Experimental Protocols

Protocol: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a generalized methodology based on common practices in published research.

1. Sample Preparation:

  • To 50 µL of human plasma, add 5.0 ng/mL of Z-Endoxifen-d5 internal standard working solution in a methanol-acetonitrile mixture.

  • Precipitate proteins by adding an appropriate volume of acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column such as a Poroshell 120 EC-C18 is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) is typically employed.

    • Flow Rate: A suitable flow rate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific transitions for endoxifen and this compound as detailed in Table 1.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of endoxifen into control human serum or plasma.

  • Process the calibration standards and quality control (QC) samples alongside the unknown patient samples.

  • Construct a calibration curve by plotting the peak area ratio of endoxifen to this compound against the nominal concentration of the calibrators.

  • Determine the concentration of endoxifen in the patient samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Tamoxifen Metabolism and Endoxifen's Mechanism of Action

Tamoxifen is a prodrug that requires metabolic activation to exert its therapeutic effects. The primary metabolic pathway involves N-demethylation and 4-hydroxylation, leading to the formation of endoxifen. This conversion is predominantly catalyzed by the CYP2D6 enzyme.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyl-tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-hydroxy-tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen ER_alpha Estrogen Receptor α (ERα) Endoxifen->ER_alpha Binds to and targets for degradation Degradation ERα Degradation ER_alpha->Degradation Inhibition Inhibition of Cell Proliferation Degradation->Inhibition

Tamoxifen metabolism to the active metabolite, endoxifen.

Endoxifen is a potent antiestrogen (B12405530) that not only competitively inhibits estrogen binding to the estrogen receptor alpha (ERα) but also uniquely targets ERα for proteasomal degradation. This dual mechanism of action is believed to be central to its potent anti-cancer effects.

Therapeutic Drug Monitoring (TDM) Workflow

The significant inter-patient variability in endoxifen levels has led to the development of TDM strategies to optimize tamoxifen therapy. The goal is to ensure that patients achieve a therapeutic threshold of endoxifen concentration, which has been associated with improved disease-free survival.

TDM_Workflow Start Patient on Tamoxifen Therapy Collect_Sample Collect Plasma Sample Start->Collect_Sample Add_IS Add this compound (Internal Standard) Collect_Sample->Add_IS LC_MSMS LC-MS/MS Analysis Add_IS->LC_MSMS Quantify Quantify Endoxifen Concentration LC_MSMS->Quantify Decision Endoxifen Level Above Threshold? Quantify->Decision Continue Continue Current Dose Decision->Continue Yes Adjust Adjust Tamoxifen Dose Decision->Adjust No Re_monitor Re-monitor Level Adjust->Re_monitor Re_monitor->Collect_Sample

A typical workflow for therapeutic drug monitoring of endoxifen.

Conclusion

This compound is an indispensable tool in breast cancer research, enabling the accurate and reliable quantification of the key tamoxifen metabolite, endoxifen. Its role as an internal standard in LC-MS/MS assays has been pivotal in elucidating the pharmacokinetics of tamoxifen and understanding the clinical significance of endoxifen levels. The ability to precisely measure endoxifen concentrations is fundamental to the implementation of therapeutic drug monitoring, a strategy that holds the promise of personalizing tamoxifen therapy to improve patient outcomes and overcome the challenges posed by metabolic variability. As research continues to explore the full therapeutic potential of endoxifen, the application of this compound will remain a cornerstone of these advancements.

Endoxifen-d5 as a Protein Kinase C Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen (B1662132), the primary active metabolite of tamoxifen, is a potent endocrine agent for the treatment of estrogen receptor-positive (ER+) breast cancer. Beyond its well-established role as a selective estrogen receptor modulator (SERM), emerging evidence has highlighted its function as a direct inhibitor of Protein Kinase C (PKC). This technical guide provides an in-depth overview of endoxifen's activity as a PKC inhibitor, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While the deuterated form, Endoxifen-d5, is commonly utilized as an internal standard in analytical assays due to its mass difference, its pharmacological activity as a PKC inhibitor is considered equivalent to that of endoxifen. Therefore, this guide will focus on the extensive research conducted on endoxifen.

Introduction to Endoxifen's Dual Mechanism of Action

Endoxifen is a critical mediator of tamoxifen's therapeutic effects in ER+ breast cancer. Its formation is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. In addition to its high affinity for the estrogen receptor, endoxifen has been identified as a direct inhibitor of PKC, a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. This PKC inhibitory activity is being explored for its therapeutic potential in other indications, such as bipolar disorder, where PKC signaling is implicated in the pathophysiology of the disease.

Quantitative Analysis of PKC Inhibition

Z-endoxifen, the active isomer, has been shown to be a more potent inhibitor of PKC than its parent compound, tamoxifen. Notably, Z-endoxifen demonstrates preferential inhibition of specific PKC isoforms.

CompoundPKC IsoformIC50 (nM)Source
Z-Endoxifen PKCβ1360
Tamoxifen PKCβ14900

Note: A comprehensive screen of Z-endoxifen against a panel of 12 PKC isoforms has been performed, with the data presented in Supplementary Table 4 of Jayaraman et al., 2023. This supplementary data was not directly accessible for inclusion in this guide. However, the primary publication states that Z-endoxifen did not inhibit other PKC family members as potently as PKCβ1. One abstract has suggested that endoxifen inhibits PKCβI and PKCδ with similar IC50 values, though the specific values were not provided.

Signaling Pathways Modulated by Endoxifen

Endoxifen's inhibition of PKC, particularly the PKCβ1 isoform, has significant downstream consequences on key cellular signaling pathways.

The PKCβ1-AKT Signaling Pathway

A primary mechanism of endoxifen's action as a PKC inhibitor involves the suppression of the pro-survival AKT signaling pathway. Endoxifen binding to PKCβ1 leads to a reduction in the phosphorylation of AKT at the Serine 473 residue, a key step in its activation. This attenuation of AKT signaling can lead to decreased cell proliferation and induction of apoptosis.

PKC_AKT_Pathway Endoxifen-Mediated Inhibition of the PKCβ1-AKT Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PLC PLC GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKCbeta1 PKCβ1 DAG->PKCbeta1 Activates AKT AKT PKCbeta1->AKT Phosphorylates Endoxifen Endoxifen Endoxifen->PKCbeta1 Inhibits p_AKT p-AKT (Ser473) Apoptosis Apoptosis Proliferation Cell Proliferation Downstream Downstream Effectors p_AKT->Downstream Downstream->Apoptosis Promotes Downstream->Proliferation Inhibits

Endoxifen inhibits PKCβ1, preventing AKT phosphorylation and promoting apoptosis.
Involvement of the NF-κB Signaling Pathway

Preliminary evidence also suggests a role for endoxifen in modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies have shown that both Z-endoxifen treatment and siRNA-mediated silencing of PKCβ1 can activate an NF-κB-mediated gene signature in ER+ breast cancer cells. Further research is needed to fully elucidate the mechanisms of this interaction.

PKC_NFkB_Pathway Proposed Modulation of NF-κB Pathway by Endoxifen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKCbeta1 PKCβ1 IKK IKK Complex PKCbeta1->IKK Activates (?) Endoxifen Endoxifen Endoxifen->PKCbeta1 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Target Gene Expression NFkB_nuc->Gene Kinase_Assay_Workflow In Vitro PKC Kinase Assay Workflow start Start prep_endoxifen Prepare Endoxifen Serial Dilutions start->prep_endoxifen prep_kinase_mix Prepare Kinase/ Substrate Mix start->prep_kinase_mix add_to_plate Add Endoxifen and Kinase Mix to Plate prep_endoxifen->add_to_plate prep_kinase_mix->add_to_plate add_atp Initiate Reaction with ATP add_to_plate->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction read_fret Read FRET Signal stop_reaction->read_fret analyze Calculate % Inhibition and IC50 read_fret->analyze end End analyze->end

The Deuterium Difference: A Technical Deep Dive into the Pharmacokinetics of Endoxifen vs. Endoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoxifen (B1662132), the primary active metabolite of tamoxifen (B1202), is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is, however, subject to inter-individual variability due to its reliance on metabolic activation by the polymorphic enzyme CYP2D6. Strategic deuteration of endoxifen to create endoxifen-d5 presents a promising avenue to modulate its pharmacokinetic profile, potentially leading to improved clinical outcomes. This technical guide provides a comprehensive overview of the pharmacokinetics of endoxifen, explores the theoretical and observed effects of deuteration on drug metabolism, and presents a framework for the comparative analysis of endoxifen and its deuterated analog, this compound. While direct comparative pharmacokinetic data for this compound is not extensively available in the public domain, this paper synthesizes existing knowledge to inform future research and development.

Endoxifen: Pharmacokinetic Profile of a Potent Antiestrogen

Endoxifen is a selective estrogen receptor modulator (SERM) with a high binding affinity for the estrogen receptor, exhibiting potent antiestrogenic effects. Direct oral administration of endoxifen has been investigated as a strategy to bypass the metabolic variability associated with its parent drug, tamoxifen.

Absorption

Following oral administration, endoxifen is readily absorbed, with peak plasma concentrations (Tmax) typically reached within 2 to 4 hours in human subjects. Preclinical studies in rats have shown that peak plasma concentrations are achieved within 3 to 4 hours.

Distribution

Endoxifen is distributed throughout the body. A population pharmacokinetic model developed from data in patients with advanced solid tumors estimated an apparent central volume of distribution of 323 L and an apparent peripheral volume of distribution of 39.7 L.

Metabolism

Endoxifen undergoes metabolism, primarily through glucuronidation. The enzymes UGT1A8, UGT1A10, UGT2B7, and UGT2B15 have been shown to be involved in this process.

Excretion

The elimination of endoxifen is characterized by a terminal half-life that allows for once-daily dosing. In preclinical studies, the terminal elimination half-life was determined to be 6.3 hours in rats and 9.2 hours in dogs. A population pharmacokinetic model estimated an apparent total clearance of 4.89 L/h in humans.

The Impact of Deuteration on Pharmacokinetics

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic reactions that involve the cleavage of this bond.

Potential Effects of Deuteration:

  • Decreased Metabolism: Slower cleavage of C-D bonds by metabolic enzymes (e.g., Cytochrome P450s) can reduce the rate of drug metabolism.

  • Increased Half-Life: A lower rate of metabolism can lead to a longer elimination half-life (t½).

  • Increased Exposure: Reduced clearance can result in a higher area under the plasma concentration-time curve (AUC), indicating greater overall drug exposure.

  • Altered Metabolite Profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.

It is important to note that the effects of deuteration are not always predictable and depend on the specific site of deuteration and the rate-limiting step in the metabolic pathway.

Comparative Pharmacokinetics: Endoxifen vs. This compound

While this compound is utilized as an internal standard in bioanalytical methods for the quantification of endoxifen, comprehensive, publicly available studies directly comparing the pharmacokinetic profiles of endoxifen and this compound are lacking. Based on the principles of deuteration, a hypothetical comparison can be projected.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Endoxifen

ParameterSpeciesDoseRouteValueReference
Tmax Rat20-200 mg/kgOral3-4 hours
Rat2 mg/kgIV6.3 hours
CL Rat2 mg/kgIV2.4 L/h/kg
Bioavailability Rat20-80 mg/kgOral>67%
Dog0.5 mg/kgIV9.2 hours
CL Dog0.5 mg/kgIV0.4 L/h/kg
Bioavailability Dog15-100 mg/kgOral>50%

Table 2: Projected Comparative Pharmacokinetic Parameters of Endoxifen vs. This compound (Hypothetical)

ParameterEndoxifenThis compound (Projected)Rationale for Projection
Cmax VariablePotentially IncreasedSlower first-pass metabolism could lead to higher peak concentrations.
Tmax ~2-4 hoursLikely UnchangedAbsorption is generally not significantly affected by deuteration.
AUC VariablePotentially IncreasedReduced metabolic clearance would lead to greater overall drug exposure.
~6-9 hours (preclinical)Potentially IncreasedSlower metabolism would extend the time the drug remains in the body.
Clearance (CL) VariablePotentially DecreasedThe primary anticipated benefit of deuteration is reduced metabolic clearance.

Experimental Protocols

In Vivo Pharmacokinetic Study of Endoxifen

A representative experimental protocol for determining the pharmacokinetic profile of endoxifen in a preclinical model is described below, based on methodologies from published studies.

Objective: To characterize the pharmacokinetic profile of endoxifen following intravenous and oral administration in female Sprague-Dawley rats.

Materials:

  • Endoxifen hydrochloride

  • Vehicle for oral and IV administration (e.g., 0.5% methylcellulose)

  • Female Sprague-Dawley rats (8-10 weeks old)

  • Cannulated catheters for blood sampling

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: Animals are acclimated for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: A single dose of endoxifen (e.g., 2 mg/kg) is administered via the tail vein.

    • Oral (PO) Group: A single dose of endoxifen (e.g., 20 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of endoxifen are determined using a validated LC-MS/MS method. This compound is typically used as the internal standard.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.

Bioanalytical Method for Endoxifen Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of endoxifen in plasma samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for endoxifen and the internal standard (this compound).

Visualizing Key Pathways and Workflows

Endoxifen Metabolism and Signaling

The following diagram illustrates the metabolic pathway of tamoxifen to endoxifen and endoxifen's primary mechanism of action.

Endoxifen_Pathway cluster_action Mechanism of Action Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyl- tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 4OH_Tamoxifen 4-hydroxy- tamoxifen Tamoxifen->4OH_Tamoxifen CYP2D6 Endoxifen Endoxifen NDM_Tamoxifen->Endoxifen CYP2D6 ER Estrogen Receptor (ER) Endoxifen->ER Competitively Inhibits 4OH_Tamoxifen->Endoxifen CYP3A4/5 Gene_Expression Estrogen-Responsive Gene Expression ER->Gene_Expression Activates Estrogen Estrogen Estrogen->ER Binds to Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Promotes PK_Workflow cluster_study_design Study Design cluster_sampling_analysis Sampling and Analysis cluster_data_interpretation Data Interpretation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Grouping Randomize into Groups: 1. Endoxifen (IV & PO) 2. This compound (IV & PO) Animal_Model->Grouping Dosing Administer Compounds (Single Dose) Grouping->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Quantification Plasma_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Bioanalysis->PK_Modeling Parameter_Comparison Compare PK Parameters: (Cmax, Tmax, AUC, t½, CL) PK_Modeling->Parameter_Comparison Report Generate Report Parameter_Comparison->Report

Methodological & Application

Revolutionizing Tamoxifen Therapy: A Validated LC-MS/MS Method for Endoxifen-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Endoxifen (B1662132), using its deuterated stable isotope Endoxifen-d5 as an internal standard. This method is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies of tamoxifen (B1202), a widely used drug in the treatment of estrogen receptor-positive breast cancer.

Endoxifen is the primary active metabolite of tamoxifen, and its plasma concentrations are a key determinant of patient response to therapy. Monitoring endoxifen levels allows for personalized dosing strategies to optimize treatment efficacy and minimize adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variability in sample processing and instrument response. This document outlines a highly selective and sensitive LC-MS/MS method for the determination of endoxifen in human plasma.

Experimental Protocols

This section details the methodologies for the key experiments in the development and validation of the this compound LC-MS/MS assay.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of endoxifen and its internal standard from plasma samples.

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Human plasma (K2-EDTA)

    • Endoxifen and this compound stock solutions (1 mg/mL in methanol)

  • Procedure:

    • Spike 100 µL of human plasma with the appropriate concentrations of endoxifen standard solutions and a fixed concentration of the this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, HSS T3, or Kinetex C18) is recommended for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure the separation of endoxifen from other tamoxifen metabolites.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

    • Run Time: A rapid analytical run time of approximately 6.5 minutes can be achieved.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both endoxifen and this compound.

    • MRM Transitions (example):

      • Endoxifen: m/z 374.2 → 58.1

      • This compound: m/z 379.2 → 63.1

    • Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for both analytes.

Method Validation

The developed LC-MS/MS method was validated according to the latest US FDA and EMA guidelines on bioanalytical method validation.

Quantitative Data Summary

The following table summarizes the key quantitative validation parameters for the analysis of endoxifen using the developed LC-MS/MS method. The data demonstrates the method's suitability for clinical and research applications.

Validation ParameterResult
Linearity Range (ng/mL) 0.5 - 500
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5 - 1.0
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery (%) > 90%
Matrix Effect Minimal to no significant matrix effect observed

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Figure 1: Experimental workflow for Endoxifen analysis.

internal_standard_logic cluster_process Analytical Process cluster_result Result analyte_signal Variable Signal process_variation Extraction & Ionization Variability analyte_signal->process_variation is_signal Known Concentration Variable Signal is_signal->process_variation ratio Ratio (Analyte/IS) process_variation->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Figure 2: Role of the deuterated internal standard.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of endoxifen in human plasma using this compound as an internal standard. The method is rapid, sensitive, selective, and accurate, making it an invaluable tool for therapeutic drug monitoring of tamoxifen and for advancing research in breast cancer treatment. The provided protocols and validation data support the implementation of this method in clinical and research laboratories, ultimately contributing to improved patient outcomes through personalized medicine.

Application Notes: Quantitative Analysis of Endoxifen using Endoxifen-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endoxifen (B1662132) is the primary active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive (ER+) breast cancer. Monitoring endoxifen plasma concentrations is crucial for optimizing therapeutic outcomes, as its levels are highly variable among patients due to genetic polymorphisms in metabolizing enzymes like CYP2D6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of endoxifen in biological matrices. The use of a stable isotope-labeled internal standard, such as Endoxifen-d5, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the precision and accuracy of the analytical method.

Principle

This method employs a robust and sensitive LC-MS/MS assay for the quantification of endoxifen in human plasma or serum. The procedure involves protein precipitation to extract the analyte and the internal standard from the biological matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound, which co-elutes with endoxifen, is used to generate a standard curve from which the concentration of endoxifen in unknown samples can be accurately determined.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of endoxifen using this compound as an internal standard. These values are compiled from various published methods and represent typical performance characteristics.

Table 1: Mass Spectrometric Parameters for Endoxifen and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Endoxifen374.358.1129.04522
This compound379.358.1152.04521

Table 2: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%

Experimental Protocols

1. Materials and Reagents

  • Endoxifen and this compound standards (Toronto Research Chemicals or equivalent)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma/serum (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Endoxifen and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Endoxifen stock solution with methanol:water (1:1) to prepare working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: As listed in Table 1.

    • Instrument Parameters: Optimize gas flows (nebulizer, heater, curtain) and ion spray voltage according to the specific instrument manufacturer's recommendations.

5. Data Analysis and Quantification

  • Integrate the peak areas for both endoxifen and this compound for all samples, calibration standards, and quality controls.

  • Calculate the peak area ratio of endoxifen to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of endoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyl-tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-hydroxy-tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4 Inactive_Metabolites Inactive Glucuronide/ Sulfate Metabolites Endoxifen->Inactive_Metabolites UGTs, SULTs Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma/Serum Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Endoxifen Calibration_Curve->Quantification Endoxifen_Signaling Endoxifen Endoxifen ER_alpha Estrogen Receptor α (ERα) Endoxifen->ER_alpha Competitively Binds and Inhibits Apoptosis Apoptosis Endoxifen->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Endoxifen->Cell_Cycle_Arrest Induces ERE Estrogen Response Element (ERE) in DNA ER_alpha->ERE Binds Gene_Transcription Transcription of Estrogen-Responsive Genes ER_alpha->Gene_Transcription Blocks Transcription Estradiol Estradiol (E2) Estradiol->ER_alpha Binds and Activates ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Application Note: Quantitative Analysis of Endoxifen in Human Plasma by LC-MS/MS using Endoxifen-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Endoxifen (B1662132), a potent active metabolite of tamoxifen (B1202), plays a crucial role in the treatment of estrogen receptor-positive (ER+) breast cancer. Therapeutic drug monitoring (TDM) of endoxifen is gaining importance to personalize tamoxifen therapy, as its plasma concentrations are highly variable among patients and correlate with clinical outcomes. This application note provides a detailed protocol for the sensitive and specific quantification of Z- and E-isomers of endoxifen in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Endoxifen-d5 as the internal standard.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the adjuvant treatment of ER+ breast cancer. It is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form several active metabolites, with endoxifen being one of the most significant contributors to its antiestrogenic effect. Due to inter-individual variability in tamoxifen metabolism, monitoring plasma concentrations of endoxifen is crucial for optimizing therapeutic efficacy. Several studies suggest a minimum threshold for endoxifen concentration is necessary for a lower recurrence rate. This protocol describes a robust LC-MS/MS method for the accurate quantification of endoxifen in human plasma, utilizing this compound as an internal standard to ensure high precision and accuracy.

Experimental Workflow

The overall experimental workflow for the analysis of endoxifen in human plasma is depicted in the diagram below.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection (K2-EDTA tubes) AddIS Addition of this compound Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into UPLC System SupernatantTransfer->Injection ChromatographicSeparation Chromatographic Separation (C18 Column) Injection->ChromatographicSeparation MassSpectrometry Tandem Mass Spectrometry Detection (ESI+) ChromatographicSeparation->MassSpectrometry PeakIntegration Peak Integration and Quantification MassSpectrometry->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Endoxifen Concentration Calculation CalibrationCurve->ConcentrationCalculation

Caption: Experimental workflow for endoxifen analysis.

Materials and Methods

Reagents and Chemicals
  • Endoxifen and this compound (E/Z mixture) were purchased from a reputable supplier (e.g., Toronto Research Chemicals).

  • HPLC-grade methanol (B129727), acetonitrile, and water were obtained from a commercial source.

  • Formic acid (LC-MS grade) was also commercially sourced.

  • Drug-free human plasma was obtained from healthy volunteers.

Stock and Working Solutions
  • Prepare individual stock solutions of endoxifen and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol or acetonitrile).

  • Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the endoxifen working solutions to achieve the desired concentration range.

Sample Preparation
  • To 100 µL of plasma sample, calibrator, or QC, add the internal standard solution (this compound).

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography
  • System: A UPLC system (e.g., Agilent 1290) is recommended.

  • Column: A C18 analytical column (e.g., Kinetex C18, 100 x 4.6 mm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer (e.g., Agilent 6460) is used for detection.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Endoxifen374.358.1
This compound379.358.1

Note: The specific cone voltages and collision energies should be optimized for the instrument used.

Data Analysis and Quantification

  • The concentration of endoxifen in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression model with a weighting factor (e.g., 1/x²) is typically used.

  • The concentration of endoxifen in the unknown samples is then interpolated from the calibration curve.

Method Validation

The analytical method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation. Key validation parameters include:

  • Linearity: The method should be linear over the expected concentration range in biological samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).

  • Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.

  • Recovery: The extraction recovery of the analyte and internal standard from the biological matrix should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be assessed.

Signaling Pathway of Endoxifen

Endoxifen exerts its therapeutic effect by acting as a selective estrogen receptor modulator. The diagram below illustrates its mechanism of action.

G cluster_cell Cancer Cell cluster_nucleus Endoxifen Endoxifen ER Estrogen Receptor (ER) Endoxifen->ER Competitively Binds to ERE Estrogen Response Element (ERE) ER->ERE Activates ER->ERE Blocks Activation Estrogen Estrogen Estrogen->ER Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Promotes Nucleus Nucleus Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Caption: Endoxifen's mechanism of action.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of endoxifen in human plasma using LC-MS/MS with this compound as an internal standard. The described method is sensitive, specific, and reliable, making it suitable for therapeutic drug monitoring and pharmacokinetic studies of tamoxifen. The implementation of such a method can aid in the personalization of tamoxifen therapy to improve clinical outcomes for breast cancer patients.

Application Note: Therapeutic Drug Monitoring of Tamoxifen Using Endoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202) is a selective estrogen receptor modulator (SERM) widely prescribed for the treatment of estrogen receptor-positive (ER+) breast cancer. As a prodrug, tamoxifen undergoes extensive metabolism to form active metabolites, with endoxifen (B1662132) being the most clinically significant due to its high affinity for the estrogen receptor and higher plasma concentrations compared to other active metabolites. The efficacy of tamoxifen therapy has been linked to maintaining an adequate plasma concentration of endoxifen, with a suggested therapeutic threshold of at least 16 nM (5.97 ng/mL). However, significant inter-individual variability in endoxifen levels exists, primarily due to genetic polymorphisms in the CYP2D6 enzyme, drug-drug interactions, and patient adherence. This variability can lead to sub-therapeutic concentrations in a substantial portion of patients, potentially compromising treatment efficacy.

Therapeutic drug monitoring (TDM) of endoxifen offers a personalized approach to tamoxifen therapy by enabling dose adjustments to ensure that patients reach and maintain therapeutic concentrations. This application note provides a detailed protocol for the quantitative analysis of endoxifen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Endoxifen-d5 as an internal standard.

Tamoxifen Metabolism and Bioactivation

Tamoxifen is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2D6 and CYP3A4, into several metabolites. The two main active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen, exhibit 30-100 times greater affinity for the estrogen receptor than tamoxifen itself. Endoxifen is considered the most critical metabolite for tamoxifen's therapeutic effect due to its significantly higher plasma concentrations compared to 4-hydroxytamoxifen.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyltamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4 Hydroxy_Tamoxifen 4-hydroxytamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6 Inactive_Metabolites Inactive Metabolites Hydroxy_Tamoxifen->Inactive_Metabolites Endoxifen->Inactive_Metabolites

Caption: Simplified metabolic pathway of tamoxifen to its active metabolite, endoxifen.

Principle of the Method

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of endoxifen in human plasma. The protocol involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer. This compound, a stable isotope-labeled analog of endoxifen, is used as an internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.

Materials and Reagents

  • Analytes and Internal Standard:

    • Endoxifen (Z-isomer)

    • This compound

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of endoxifen and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the endoxifen stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile with 0.1% formic acid to a final concentration of 5 ng/mL.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, quality control, or patient sample) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add 200 µL Internal Standard (this compound in Acetonitrile) Start->Add_IS Vortex Vortex (30 seconds) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 4.5 minutes

Table 2: Mass Spectrometry Parameters

ParameterEndoxifenThis compound (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition 374.2 > 58.1379.2 > 152.0
Cone Voltage 45 V45 V
Collision Energy 22 eV21 eV

Note: The specific mass transitions and voltages may vary slightly between instruments and should be optimized accordingly.

Method Validation Data

The performance of the described method is summarized below.

Table 3: Calibration and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Endoxifen0.2 - 100> 0.99

Table 4: Limits of Detection and Quantification

ParameterValue (ng/mL)
LOD 0.1
LOQ 0.2

Table 5: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low < 15%< 15%85 - 115%
Mid < 15%< 15%85 - 115%
High < 15%< 15%85 - 115%

Clinical Application and Interpretation

The primary goal of TDM for tamoxifen is to ensure that patients achieve a therapeutic endoxifen concentration, which is widely considered to be ≥ 16 nM (approximately 5.97 ng/mL). Patients with endoxifen levels below this threshold may be at an increased risk of disease recurrence.

TDM-Guided Dosing Strategy:

  • Initial Measurement: Measure steady-state endoxifen trough concentrations 3-6 months after initiating tamoxifen 20 mg daily.

  • Interpretation and Action:

    • Endoxifen ≥ 16 nM: Continue standard 20 mg dose.

    • Endoxifen < 16 nM: Before dose escalation, assess patient adherence and potential drug-drug interactions (e.g., with strong CYP2D6 inhibitors like bupropion (B1668061) or fluoxetine). If adherence is confirmed and no interacting medications are present, a dose increase may be warranted.

  • Dose Escalation: For patients with sub-therapeutic endoxifen levels, the tamoxifen dose can be increased to 30 mg or 40 mg daily, followed by a repeat measurement to confirm that the therapeutic threshold has been reached.

TDM_Logic_Diagram Start Start Tamoxifen 20mg/day Measure Measure Endoxifen at 3-6 months Start->Measure Decision Endoxifen ≥ 16 nM? Measure->Decision Continue Continue 20mg/day Decision->Continue Yes Assess Assess Adherence and Drug Interactions Decision->Assess No Escalate Increase Tamoxifen Dose (e.g., to 30mg or 40mg) Assess->Escalate Remeasure Remeasure Endoxifen Escalate->Remeasure Remeasure->Decision

Caption: Logical workflow for TDM-guided tamoxifen dosing.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, accurate, and precise method for the therapeutic drug monitoring of tamoxifen. This application note details a validated protocol that can be implemented in clinical and research laboratories to aid in the personalization of tamoxifen therapy. By ensuring patients achieve therapeutic endoxifen concentrations, TDM has the potential to improve clinical outcomes for individuals with ER+ breast cancer.

Application Notes and Protocols for the Chromatographic Separation of Z and E Isomers of Endoxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the chromatographic separation of Z- and E-isomers of Endoxifen, critical for research, quality control, and drug development. The (Z)-isomer is the pharmacologically active form, making accurate separation and quantification essential. This document covers High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) and Ultraviolet (UV) detection, as well as providing guidance for Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and effective technique for the separation and quantification of Endoxifen isomers. Both mass spectrometry and UV detection are widely used, with LC-MS/MS offering higher sensitivity and specificity.

Application Note: LC-MS/MS Separation of Z- and E-Endoxifen

This application note describes a rapid and sensitive LC-MS/MS method for the quantitative determination of Z- and E-isomers of Endoxifen in biological matrices such as human plasma.

Principle: Reversed-phase chromatography is employed to separate the isomers based on their hydrophobicity. The analytes are then detected by tandem mass spectrometry, which provides excellent selectivity and sensitivity for quantification.

Key Performance Metrics:

ParameterTypical Value
Linearity (R²)≥ 0.98
Lower Limit of Quantification0.5 ng/mL
Intra- and Inter-day Precision< 15%
Accuracy85-115%
Recovery> 90%
Experimental Protocol: LC-MS/MS

This protocol is based on a validated method for the analysis of Endoxifen isomers in human plasma.

Materials:

  • Z-Endoxifen and E-Endoxifen reference standards

  • Internal Standard (e.g., deuterated Endoxifen)

  • HPLC-grade methanol (B129727) and water

  • Formic acid

  • Human plasma (for validation)

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm) with a compatible guard column (e.g., HSS T3 precolumn)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Refer to the table below
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
Run Time Approximately 6.5 minutes

Gradient Program:

Time (min)% Mobile Phase B
0.030
2.595
4.595
4.630
6.530

Mass Spectrometer Conditions (Positive ESI Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Multiple Reaction Monitoring (MRM) Transitions Endoxifen: m/z 374.2 -> 58.1; Internal Standard (d5-Endoxifen): m/z 379.2 -> 58.1

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Data Analysis:

Quantify the Z- and E-isomers by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Application Note: HPLC-UV Separation of Z- and E-Endoxifen

This method is suitable for the analysis of bulk drug substance and pharmaceutical formulations where analyte concentrations are higher.

Principle: Similar to the LC-MS/MS method, reversed-phase chromatography separates the isomers. Detection is performed using a UV detector, typically at a wavelength where both isomers have significant absorbance.

Key Performance Metrics:

ParameterTypical Value
Linearity (R²)≥ 0.99
Precision (RSD)< 2%
Accuracy98-102%
Experimental Protocol: HPLC-UV

This protocol is adapted from a method for the analysis of Endoxifen drug substance.

Materials:

  • Z-Endoxifen and E-Endoxifen reference standards

  • HPLC-grade methanol and water

  • Ammonium formate (B1220265)

  • Formic acid

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 4.3 (adjusted with formic acid)
Mobile Phase B Methanol
Gradient Refer to the table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 238 nm and 275 nm

Gradient Program:

Time (min)% Mobile Phase B
0.050
15.070
20.070
20.150
25.050

Sample Preparation (Drug Substance):

  • Accurately weigh and dissolve the Endoxifen sample in the initial mobile phase to a concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm filter before injection.

Other Chromatographic Techniques

While HPLC is the predominant method, other chromatographic techniques can be employed for the separation of Endoxifen isomers.

Thin-Layer Chromatography (TLC)

Application Note: TLC can be used as a rapid, qualitative, or semi-quantitative method for assessing the purity of Endoxifen and detecting the presence of the E-isomer. An adapted method from the separation of tamoxifen (B1202) and its impurity can be used as a starting point.

Protocol (Adapted from Tamoxifen Method):

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Toluene:Cyclohexane:Triethylamine (65:25:20, v/v/v).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Application: Spot 1-5 µL of the sample solution onto the TLC plate.

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.

  • Visualization: Visualize the spots under UV light at 254 nm.

Supercritical Fluid Chromatography (SFC)

Method Development Starting Point:

  • Column: A chiral stationary phase is often required for isomer separations.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol.

  • Backpressure: Typically 100-200 bar.

  • Temperature: 30-50 °C.

  • Detection: UV or MS.

Gas Chromatography (GC)

Application Note: The analysis of Endoxifen by GC is challenging due to its low volatility and thermal lability. Derivatization is required to convert the polar functional groups into more volatile and thermally stable derivatives. GC-MS can then be used for separation and detection.

Method Development Considerations:

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl and amine groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Detection: Mass spectrometry is the preferred detection method for its sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Endoxifen Mechanism of Action

Endoxifen is a selective estrogen receptor modulator (SERM) that competitively binds to the estrogen receptor (ER), primarily ERα. This binding prevents the binding of estradiol, the natural ligand, and leads to a conformational change in the receptor. This altered conformation results in the recruitment of co-repressors instead of co-activators to the ER-DNA complex, leading to the repression of estrogen-responsive genes that promote cell proliferation.

Beyond its effects on the ER pathway, Endoxifen has also been shown to influence other signaling cascades, including the Protein Kinase C (PKC) and the PI3K/AKT pathways.

Endoxifen_Mechanism_of_Action Endoxifen Endoxifen ER Estrogen Receptor (ER) Endoxifen->ER Competitively Binds PKC Protein Kinase C (PKC) Endoxifen->PKC Inhibits PI3K_AKT PI3K/AKT Pathway Endoxifen->PI3K_AKT Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds ER->ERE Binds Estradiol Estradiol Estradiol->ER Binds Co_activators Co-activators ERE->Co_activators Recruits Co_repressors Co-repressors ERE->Co_repressors Recruits Gene_Transcription Gene Transcription (Proliferation) Co_activators->Gene_Transcription Activates No_Transcription Transcriptional Repression Co_repressors->No_Transcription Induces Cell_Survival Cell Survival & Proliferation PKC->Cell_Survival Promotes Apoptosis Apoptosis PKC->Apoptosis Inhibits PI3K_AKT->Cell_Survival Promotes PI3K_AKT->Apoptosis Inhibits

Caption: Simplified signaling pathway of Endoxifen's mechanism of action.

Experimental Workflow for Chromatographic Separation

The general workflow for the chromatographic separation of Z- and E-isomers of Endoxifen involves sample preparation, chromatographic separation, detection, and data analysis.

Chromatographic_Workflow Start Sample Collection (e.g., Plasma, Drug Substance) Sample_Prep Sample Preparation (e.g., Protein Precipitation, Dilution) Start->Sample_Prep Chromatography Chromatographic Separation (HPLC, TLC, SFC, GC) Sample_Prep->Chromatography Detection Detection (MS, UV) Chromatography->Detection Data_Analysis Data Analysis (Quantification, Purity Assessment) Detection->Data_Analysis End Report Data_Analysis->End

Caption: General experimental workflow for chromatographic separation.

Application Note and Protocol for the Quantitative Analysis of Endoxifen-d5 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoxifen (B1662132), a potent active metabolite of tamoxifen, is a key analyte in clinical and pharmacological studies of breast cancer treatment. Accurate and precise quantification of endoxifen levels in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Endoxifen-d5, is essential for correcting matrix effects and variabilities in sample processing and instrument response. This document provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Experimental Protocols

This section details the methodologies for sample preparation, UPLC separation, and MS/MS detection of Endoxifen and its deuterated internal standard, this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting endoxifen from plasma or serum samples.

Materials:

  • Human plasma or serum samples

  • This compound internal standard (IS) working solution

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), HPLC grade, chilled

  • Vortex mixer

  • Centrifuge (capable of 18,000 x g)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • To 100 µL of plasma or serum sample in a 1.5 mL microcentrifuge tube, add a specific volume of the this compound internal standard working solution to achieve the desired final concentration.

  • Add 400 µL of chilled acetonitrile or methanol to the sample.

  • Vortex the mixture vigorously for 30 seconds to 1 minute to precipitate proteins.

  • Centrifuge the samples at 18,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase starting condition (e.g., a mixture of water and acetonitrile/methanol with 0.1% formic acid).

  • Vortex briefly and centrifuge again if necessary to remove any particulate matter.

  • Inject an aliquot (e.g., 2-7 µL) of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000, Agilent 6460)

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

The following table summarizes typical UPLC conditions for the separation of endoxifen. Gradient elution is commonly employed to achieve optimal separation from matrix components and isomers.

ParameterTypical Value
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or Poroshell 120 EC-C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 40 - 50°C
Injection Volume 2 - 7 µL
Gradient Elution A linear gradient is typically used. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, holding for a short period, and then returning to the initial conditions for column re-equilibration.

Mass Spectrometry Conditions:

Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterEndoxifenThis compound (Internal Standard)
Precursor Ion (m/z) 374.3, 374.0379.3, 379.0
Product Ion (m/z) 58.1, 58.2558.1, 152.0
Cone Voltage (V) 24 - 5445
Collision Energy (eV) 18 - 2621

Data Presentation

The following tables summarize the quantitative parameters for the UPLC-MS/MS analysis of Endoxifen, with this compound as the internal standard.

Table 1: Mass Spectrometry MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
Endoxifen374.358.124 - 5418 - 26
Endoxifen374.058.04522
This compound379.358.124 - 5418 - 26
This compound379.0152.04521

Table 2: Chromatographic and Quantitative Performance

ParameterReported ValueReference
Linearity Range 0.2 - 100 ng/mL
0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
1.0 ng/mL
Intra- and Inter-day Precision (%CV) Within 15%
Accuracy (%Bias) Within ±15% (85-115%)
Retention Time ~0.9 - 4.3 minutes (Varies with method)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject uplc UPLC Separation (C18 Column) inject->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms quantify Quantification (Peak Area Ratio) ms->quantify report Report Concentration quantify->report Logical_Relationship cluster_analyte Analytes cluster_method Analytical Method cluster_output Result Endoxifen Endoxifen (Analyte of Interest) UPLC UPLC (Chromatographic Separation) Endoxifen->UPLC Endoxifen_d5 This compound (Internal Standard) Endoxifen_d5->UPLC Concentration Accurate Concentration of Endoxifen Endoxifen_d5->Concentration Correction for Variability MSMS Tandem MS (Mass-based Detection & Quantification) UPLC->MSMS MSMS->Concentration

Application Note: Liquid-Liquid Extraction for Quantification of Endoxifen and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Endoxifen (B1662132), a key active metabolite of tamoxifen (B1202), plays a crucial role in the efficacy of breast cancer therapy. Accurate quantification of endoxifen and its related metabolites, such as N-desmethyltamoxifen and 4-hydroxytamoxifen (B85900), in plasma is essential for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a detailed two-step liquid-liquid extraction (LLE) protocol for the simultaneous extraction of tamoxifen and its principal metabolites from human plasma prior to analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described method is based on the work of Antunes et al., which provides a sensitive and reliable approach for the sample preparation of these analytes. This LLE procedure is designed to efficiently remove plasma proteins and other interfering substances, yielding a clean extract for subsequent chromatographic analysis.

Principle of the Method

Liquid-liquid extraction is a sample preparation technique that separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. In this protocol, a two-step extraction process is employed to effectively isolate tamoxifen and its metabolites, which have varying polarities. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analytes into the organic phase. Following extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical system.

Materials and Reagents

  • Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., EDTA)

  • Tamoxifen, (Z)-Endoxifen, (E)-Endoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen analytical standards

  • Internal Standard (IS) solution (e.g., a deuterated analog of one of the analytes)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylammonium (B8662869) phosphate (B84403) buffer (5mM, pH 3.3)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocol

This protocol is adapted from the two-step liquid-liquid extraction method described by Antunes et al.

1. Sample Preparation: a. Thaw frozen plasma samples at room temperature. b. Vortex the samples to ensure homogeneity.

2. First Extraction Step: a. To 1 mL of plasma in a centrifuge tube, add the internal standard solution. b. Add 5 mL of a hexane:ethyl acetate (95:5, v/v) mixture. c. Vortex vigorously for 1 minute. d. Centrifuge at 3000 x g for 10 minutes. e. Transfer the upper organic layer to a clean centrifuge tube.

3. Second Extraction Step: a. To the remaining aqueous layer from step 2e, add 5 mL of a hexane:ethyl acetate (80:20, v/v) mixture. b. Vortex vigorously for 1 minute. c. Centrifuge at 3000 x g for 10 minutes. d. Combine the upper organic layer with the organic layer from the first extraction (from step 2e).

4. Evaporation and Reconstitution: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 200 µL of the mobile phase used for the chromatographic analysis (e.g., a mixture of triethylammonium phosphate buffer and acetonitrile). c. Vortex for 30 seconds to ensure complete dissolution. d. Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data from a validated HPLC-UV method employing the described two-step liquid-liquid extraction protocol.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Tamoxifen10 - 2508.5
N-desmethyltamoxifen20 - 5008.5
4-hydroxytamoxifen0.5 - 250.75
Endoxifen1 - 500.75

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Tamoxifen 155.88.298.5
1004.16.5101.2
2003.55.1102.3
N-desmethyltamoxifen 306.29.197.8
2004.57.3100.5
4003.86.2101.8
4-hydroxytamoxifen 18.710.595.3
106.38.1103.1
205.17.5104.2
Endoxifen 27.99.896.1
205.57.9102.5
404.76.8103.7

Table 3: Extraction Recovery

AnalyteMean Extraction Recovery (%)
Tamoxifen> 85
N-desmethyltamoxifen> 85
4-hydroxytamoxifen> 80
Endoxifen> 80

Note: The specific recovery values were not detailed in the abstract, but indicated as being greater than the specified percentages.

Visualization

Tamoxifen Metabolism Pathway

The following diagram illustrates the metabolic conversion of tamoxifen to its active metabolite, endoxifen, primarily through the action of cytochrome P450 enzymes.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyltamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 OH_Tamoxifen 4-hydroxytamoxifen Tamoxifen->OH_Tamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen CYP2D6 OH_Tamoxifen->Endoxifen CYP3A4/5

Caption: Metabolic pathway of tamoxifen to endoxifen.

Liquid-Liquid Extraction Workflow

The diagram below outlines the key steps of the two-step liquid-liquid extraction protocol.

LLE_Workflow Start Start: Plasma Sample (1 mL) Add_IS Add Internal Standard Start->Add_IS Step1 Step 1: Add Hexane:Ethyl Acetate (95:5) Vortex & Centrifuge Add_IS->Step1 Collect1 Collect Organic Layer 1 Step1->Collect1 Step2 Step 2: To Aqueous Layer, Add Hexane:Ethyl Acetate (80:20) Vortex & Centrifuge Step1->Step2 Aqueous Layer Combine Combine Organic Layers Collect1->Combine Collect2 Collect Organic Layer 2 Step2->Collect2 Collect2->Combine Evaporate Evaporate to Dryness (N2) Combine->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC/LC-MS Reconstitute->Analyze

Application Notes and Protocols: Endoxifen-d5 in Clinical Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Endoxifen-d5 in clinical pharmacology studies. This compound serves as a crucial internal standard for the accurate quantification of endoxifen (B1662132), the primary active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive (ER+) breast cancer. The information presented here covers quantitative data from clinical studies, detailed experimental protocols for bioanalysis, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data related to endoxifen concentrations in clinical settings and the analytical performance of methods using this compound.

Table 1: Plasma Concentrations of Endoxifen in Patients Treated with Tamoxifen.

CYP2D6 Metabolizer StatusEndoxifen Plasma Concentration Range (ng/mL)Reference
Poor Metabolizer (PM)7.6 (median)
Intermediate Metabolizer (IM)21.5 (median)
Normal/Extensive Metabolizer (NM/EM)31.5 (median)
Overall Range (Tamoxifen therapy)5 - 180

Table 2: Pharmacokinetic Parameters of Single Oral Doses of Endoxifen in Healthy Subjects.

Endoxifen Dose (mg)Cmax (ng/mL)AUC (ng·h/mL)Tmax (h)t½ (h)Reference
0.51.3699.1~6~54.9
13.8231~6~54.9
25.5330~6~54.9
414.5763~6~54.9

Table 3: Analytical Parameters for LC-MS/MS Quantification of Endoxifen using this compound.

AnalyteConcentration Range (ng/mL)Linearity (R²)Intra- and Inter-day Precision and AccuracyAverage Recovery (%)Reference
E- and Z-isomers of Endoxifen0.5 - 500≥ 0.98Within 85% and 115%> 90%

Experimental Protocols

Protocol 1: Quantification of Endoxifen in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the quantitative determination of endoxifen isomers in human plasma.

1. Materials and Reagents:

  • Endoxifen and its metabolites (E- and Z-isomers)

  • This compound (internal standard)

  • HPLC grade methanol, acetonitrile, formic acid, and water

  • Drug-free human plasma

  • L-ascorbic acid

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution (this compound).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Analytical Column: A Poroshell 120 EC-C18 column is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution: A suitable gradient to separate endoxifen from its metabolites.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Endoxifen: m/z 374.3 > 58.1

    • This compound (IS): m/z 379.3 > 58.1

  • Data Analysis: Quantify endoxifen concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Endoxifen's Mechanism of Action in ER+ Breast Cancer Cells

Endoxifen exerts its anticancer effects through multiple mechanisms. It competitively binds to the estrogen receptor alpha (ERα), preventing estrogen from binding and activating pro-proliferative genes. Furthermore, unlike tamoxifen, endoxifen can induce the degradation of the ERα protein, further reducing the cell's response to estrogen.

Endoxifen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ER+ Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds Endoxifen Endoxifen Endoxifen->ERa Competitively Binds Endoxifen->ERa Induces Degradation ERE Estrogen Response Element (ERE) ERa->ERE Translocates & Binds ERa->ERE Inhibits Binding Degradation Proteasomal Degradation ERa->Degradation Proliferation Cell Proliferation and Survival Genes ERE->Proliferation Activates Transcription

Caption: Endoxifen's dual mechanism of ERα antagonism and degradation in breast cancer cells.

Experimental Workflow for Endoxifen Quantification

The following diagram illustrates the typical workflow for quantifying endoxifen in clinical plasma samples using this compound as an internal standard.

Experimental_Workflow Start Plasma Sample Collection Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Analysis (Peak Area Ratio vs. Calibration Curve) Inject->Analyze End Endoxifen Concentration Determination Analyze->End Endoxifen_Other_Pathways cluster_er ERα Signaling cluster_pkc PKC Signaling cluster_pi3k PI3K/AKT Signaling Endoxifen Endoxifen ERa ERα Endoxifen->ERa Inhibits PKC Protein Kinase C (PKC) Endoxifen->PKC Inhibits PI3K_AKT PI3K/AKT Pathway Endoxifen->PI3K_AKT May Inhibit ERa_activity ↓ ERα Activity ERa->ERa_activity PKC_activity ↓ PKC Activity (Antimanic Effect) PKC->PKC_activity PI3K_AKT_activity ↓ AKT Phosphorylation (↓ Cell Survival) PI3K_AKT->PI3K_AKT_activity

Application Notes and Protocols for the Use of Endoxifen-d5 in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen (B1662132), a potent active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) under investigation for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its development aims to overcome the metabolic variability associated with tamoxifen, which relies on the polymorphic enzyme CYP2D6 for its activation. Preclinical toxicology studies are crucial for establishing the safety profile of endoxifen. Endoxifen-d5, a deuterated isotopologue of endoxifen, serves as a critical tool in these studies, primarily as an internal standard for bioanalytical assays to ensure accurate quantification of endoxifen in biological matrices. Furthermore, the use of deuterated compounds can offer insights into metabolic pathways and potentially mitigate metabolism-driven toxicities.

These application notes provide a comprehensive overview of the use of this compound in preclinical toxicology studies, including detailed protocols for key assays, data presentation in tabular format, and visualizations of relevant biological pathways and experimental workflows.

Bioanalytical Method Validation using this compound

Application: Accurate quantification of endoxifen in plasma, serum, and tissue samples is fundamental for pharmacokinetic and toxicokinetic (PK/TK) analyses within preclinical toxicology studies. This compound is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity and distinct mass, allowing for precise and accurate measurement of the non-deuterated endoxifen.

Protocol: Quantification of Endoxifen in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

  • Endoxifen and this compound standards

  • Rat plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of endoxifen and this compound in methanol.

  • Prepare serial dilutions of the endoxifen stock solution to create working standards for the calibration curve (e.g., 0.5 to 500 ng/mL).

  • Prepare a working solution of this compound (internal standard, IS) at a fixed concentration (e.g., 50 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma sample, calibration standard, or quality control (QC) sample in a 96-well plate, add 150 µL of the this compound working solution in acetonitrile.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 analytical column (e.g., Poroshell 120 EC-C18)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate endoxifen from matrix components.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endoxifen: [Precursor ion] -> [Product ion]

    • This compound: [Precursor ion+5] -> [Product ion]

    • Note: Specific m/z values need to be optimized for the instrument used.

  • Data Analysis: Quantify endoxifen concentration by calculating the peak area ratio of endoxifen to this compound.

General Toxicology Studies

Application Note: Six-Month Repeat-Dose Oral Toxicity Study in Rats

A chronic oral toxicity study is essential to evaluate the long-term effects of endoxifen. While the primary test article would be endoxifen, the inclusion of this compound in satellite pharmacokinetic studies run concurrently is critical for accurate exposure assessment.

Experimental Protocol: Six-Month Oral Gavage Toxicity Study in Female CD Rats

1. Test System:

  • Species: Sprague-Dawley (CD) rats, female

  • Number of animals: 25 per group

2. Study Design:

  • Groups:

    • Group 1: Vehicle control (e.g., 0.03% w/v ascorbic acid in sterile water)

    • Group 2: Low dose Endoxifen (e.g., 5 mg/kg/day)

    • Group 3: High dose Endoxifen (e.g., 50 mg/kg/day)

  • Administration: Daily oral gavage for six months.

  • Recovery Group: A subset of animals from each group (e.g., 10 per group) may be subjected to a four-week recovery period after the dosing phase.

3. In-life Assessments:

  • Mortality and clinical signs of toxicity (daily)

  • Body weight and food consumption (weekly)

  • Ophthalmology examinations (pre-test and at termination)

  • Clinical pathology (hematology, clinical chemistry, coagulation) at specified intervals.

4. Terminal Procedures:

  • At the end of the dosing and recovery periods, animals are euthanized.

  • Conduct a full necropsy, including organ weight measurements.

  • Collect tissues for histopathological examination (approximately 45 tissues per animal).

  • Collect bone marrow for micronucleus assessment.

5. Pharmacokinetic Analysis:

  • Satellite groups of animals are used for blood collection at various time points to determine the plasma concentration of endoxifen using the validated LC-MS/MS method with this compound as the internal standard.

Data Presentation: Summary of Key Findings

Table 1: Summary of Findings in a Six-Month Oral Toxicity Study of Endoxifen in Female Rats

ParameterVehicle Control5 mg/kg/day Endoxifen50 mg/kg/day Endoxifen
Mortality No treatment-related deathsNo treatment-related deathsNo treatment-related deaths
Body Weight Gain NormalSignificantly suppressedSignificantly suppressed
Food Consumption NormalSignificantly decreasedSignificantly decreased
Organ Weight Changes No significant changesIncreased relative ovarian weight, decreased relative uterine weightIncreased relative ovarian weight, decreased relative uterine weight
Histopathology Findings No significant findingsOvarian cysts, uterine atrophy, endometrial hyperplasia, mammary gland hyperplasiaOvarian cysts, uterine atrophy, endometrial hyperplasia, mammary gland hyperplasia

Genetic Toxicology

Application Note: A battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of endoxifen. This compound is not typically used as the test article in these assays but is crucial for the analytical verification of test concentrations in the dosing solutions.

Protocols for Genetic Toxicology Assays

1. Bacterial Reverse Mutation Assay (Ames Test):

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • Procedure: Expose the bacterial strains to various concentrations of endoxifen (e.g., up to 0.1 mg/plate) with and without a metabolic activation system (S9).

  • Endpoint: Measure the number of revertant colonies. A significant increase in revertants indicates mutagenic potential.

2. In Vitro Mammalian Chromosomal Aberration Test:

  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Procedure: Treat CHO cells with endoxifen at multiple concentrations, with and without S9 metabolic activation.

  • Endpoint: Analyze metaphase cells for chromosomal aberrations.

3. In Vivo Mammalian Erythrocyte Micronucleus Test:

  • Test System: Bone marrow from rats in the six-month oral toxicity study.

  • Procedure: Collect bone marrow smears at necropsy.

  • Endpoint: Score polychromatic erythrocytes for the presence of micronuclei. An increase in micronucleated cells suggests chromosomal damage.

Data Presentation: Summary of Genetic Toxicology Studies

Table 2: Summary of Genetic Toxicology Studies for Endoxifen

AssayTest SystemDoses/Concentrations TestedResult
Bacterial Reverse Mutation (Ames) S. typhimurium & E. coliUp to 0.1 mg/plateNegative
In Vitro Chromosomal Aberration Chinese Hamster Ovary (CHO) cellsNot specifiedNegative
In Vivo Micronucleus Rat bone marrow5 and 50 mg/kg/dayNegative

Safety Pharmacology

Application Note: In Vitro Phototoxicity Assay

This assay evaluates the potential for a substance to induce cytotoxicity in the presence of light.

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test[1][11]
  • Test System: BALB/c 3T3 mouse fibroblasts.

  • Procedure:

    • Seed 3T3 cells in 96-well plates.

    • Treat cells with a range of endoxifen concentrations (e.g., 0.100 to 5.62 µg/mL).

    • Expose one set of plates to a non-cytotoxic dose of simulated solar light, while a parallel set is kept in the dark.

    • After exposure, incubate the cells with neutral red dye.

  • Endpoint: Measure the uptake of neutral red, which is proportional to the number of viable cells. Phototoxicity is indicated by a significant decrease in cell viability in the light-exposed group compared to the dark group. Endoxifen has been shown to be non-phototoxic in this assay.

Visualizations

Signaling Pathways and Experimental Workflows

Endoxifen_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Endoxifen Endoxifen ER Estrogen Receptor (ERα/ERβ) Endoxifen->ER Binds to Endoxifen_ER_Complex Endoxifen-ER Complex ER->Endoxifen_ER_Complex ERE Estrogen Response Element (ERE) on DNA Endoxifen_ER_Complex->ERE Translocates and binds to Gene_Transcription Downregulation of Estrogen-Responsive Genes Endoxifen_ER_Complex->Gene_Transcription Leads to Co_repressors Co-repressors Co_repressors->Endoxifen_ER_Complex Recruited by

Caption: Endoxifen's mechanism of action via the estrogen receptor pathway.

Preclinical_Toxicology_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Test_Article Endoxifen / this compound (for PK) Genotoxicity Genetic Toxicology (Ames, Chromosomal Aberration) Test_Article->Genotoxicity Phototoxicity Phototoxicity (3T3 NRU Assay) Test_Article->Phototoxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity (e.g., 6-month rat study) Test_Article->Repeat_Dose_Toxicity Data_Analysis Data Analysis and Safety Assessment Genotoxicity->Data_Analysis Phototoxicity->Data_Analysis PK_TK Pharmacokinetics/ Toxicokinetics Repeat_Dose_Toxicity->PK_TK Micronucleus In Vivo Micronucleus Test Repeat_Dose_Toxicity->Micronucleus Repeat_Dose_Toxicity->Data_Analysis PK_TK->Data_Analysis Micronucleus->Data_Analysis

Caption: Workflow for preclinical toxicology assessment of endoxifen.

Conclusion

The preclinical toxicology profile of endoxifen has been thoroughly evaluated, demonstrating that its primary effects are related to its anti-estrogenic pharmacology, mainly impacting hormone-sensitive tissues. It has not shown evidence of genotoxic or phototoxic potential. The use of this compound is indispensable for the accurate bioanalytical quantification required for robust pharmacokinetic and toxicokinetic assessments in these crucial safety studies. These application notes and protocols provide a framework for researchers to design and execute preclinical toxicology studies for endoxifen and similar compounds, ensuring data integrity through the proper use of deuterated internal standards.

Troubleshooting & Optimization

How to minimize matrix effects in Endoxifen LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Endoxifen LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Endoxifen analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the context of Endoxifen LC-MS/MS analysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification. Components in biological matrices like plasma or serum, such as phospholipids, proteins, and salts, are common causes of matrix effects.

Q2: How can I detect and quantify matrix effects in my assay?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of Endoxifen is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal deviation from the stable baseline indicates a matrix effect.

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix with the response of the analyte in a neat solution. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. According to FDA guidelines, the matrix effect should be evaluated using at least six different sources or lots of the matrix.

Q3: What is the role of an internal standard (IS) in mitigating matrix effects?

A3: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard, such as d5-Endoxifen, is ideal as it co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the IS, variability due to matrix effects can be significantly compensated for, leading to more accurate and precise quantification.

Q4: Which sample preparation technique is most effective at minimizing matrix effects for Endoxifen analysis?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT) is a simple and fast method but is often the least effective at removing interfering matrix components, especially phospholipids, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE) offers cleaner extracts than PPT by separating compounds based on their differential solubility in two immiscible liquids. A two-step LLE can further improve selectivity.

  • Solid-Phase Extraction (SPE) is a highly selective method that can effectively remove interfering compounds, resulting in cleaner extracts and reduced matrix effects. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.

  • Phospholipid Removal (PLR) techniques specifically target the removal of phospholipids, a major source of matrix effects in plasma and serum samples. These can be standalone products or integrated into other sample preparation workflows.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for Endoxifen.

Possible Cause Recommended Solution
Co-eluting Phospholipids Phospholipids from biological matrices are a primary cause of ion suppression. Implement a phospholipid removal (PLR) step in your sample preparation protocol using specialized SPE cartridges or 96-well plates.
Insufficient Chromatographic Separation Endogenous matrix components may be co-eluting with Endoxifen. Optimize your chromatographic method by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a C18 column) to improve separation.
Suboptimal Sample Preparation Protein precipitation alone may not be sufficient to remove all interfering components. Consider more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Problem 2: My results are not reproducible across different sample lots.

Possible Cause Recommended Solution
Variable Matrix Effects The composition of biological matrices can vary between individuals or lots, leading to inconsistent matrix effects. According to FDA guidelines, it is recommended to evaluate matrix effects using at least six different sources of the biological matrix during method validation.
Inappropriate Internal Standard If a non-ideal internal standard is used, it may not adequately compensate for the variability in matrix effects. Use a stable isotope-labeled internal standard (e.g., d5-Endoxifen) that closely mimics the behavior of Endoxifen during extraction and ionization.

Problem 3: I am observing low recovery of Endoxifen.

Possible Cause Recommended Solution
Inefficient Extraction The chosen extraction solvent or SPE sorbent may not be optimal for Endoxifen. For LLE, adjust the pH of the sample to ensure Endoxifen is in a non-ionized state for better extraction into the organic phase. For SPE, experiment with different sorbents (e.g., C8, C18, mixed-mode) and elution solvents to find the best conditions for Endoxifen recovery.
Analyte Degradation Endoxifen and its metabolites can be unstable under certain conditions. For instance, the catechol metabolites of Endoxifen are prone to degradation, which can be prevented by adding an antioxidant like ascorbic acid during sample preparation.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple but may result in significant matrix effects.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides cleaner samples than PPT.

  • To 200 µL of plasma, add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

  • Adjust the pH of the aqueous layer to be at least two pH units above the pKa of Endoxifen to ensure it is in its non-ionized form.

  • Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers high selectivity and significantly reduces matrix effects.

  • Condition the SPE Cartridge: Condition a C8 SPE cartridge (e.g., 200 mg/3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 5% methanol in water to remove polar interferences and proteins.

  • Elution: Elute Endoxifen and its metabolites with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

Sample Preparation MethodMatrixAnalyte(s)Matrix Effect (%)Recovery (%)Reference
Protein PrecipitationPlasmaEndoxifen & Metabolites>20% for some metabolites at low concentrations>90% for Endoxifen
Protein PrecipitationSerum(Z)-EndoxifenIS-normalized matrix factor of 0.925 (CV 2.9%)Not explicitly stated
Solid-Phase Extraction (C8)PlasmaEndoxifen & other breast cancer drugsNot explicitly stated>85% for Endoxifen
Solid-Phase ExtractionFFPE TissueEndoxifen & MetabolitesNot explicitly stated83-88%

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., MTBE) start->lle Cleaner Extract spe Solid-Phase Extraction (e.g., C18, Mixed-Mode) start->spe Highly Selective lcms LC-MS/MS Analysis ppt->lcms lle->lcms plr Phospholipid Removal spe->plr Optional Step plr->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Final Concentration data->result

Caption: Workflow for Endoxifen LC-MS/MS analysis, from sample preparation to final result.

troubleshooting_matrix_effects cluster_solutions Solutions for Matrix Effects start Problem: Inaccurate or Irreproducible Results check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_prep Improve Sample Prep (SPE, LLE, PLR) me_present->optimize_prep Yes optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is Yes other_issues Investigate other issues: - Instrument performance - Standard stability - Analyte degradation no_me->other_issues revalidate Re-validate Method optimize_prep->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Decision tree for troubleshooting matrix effects in Endoxifen analysis.

Technical Support Center: Optimizing Endoxifen Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Endoxifen using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common issues encountered during the quantification of low Endoxifen concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the typical lower limit of quantification (LLOQ) for Endoxifen in plasma using LC-MS/MS?

A1: The LLOQ for Endoxifen in human plasma or serum can vary depending on the specific LC-MS/MS method and instrumentation used. However, highly sensitive methods have achieved LLOQs in the range of 0.1 ng/mL to 1.0 ng/mL. For instance, one validated method reported an LLOQ of 0.2 ng/mL for Endoxifen in plasma, while another established a range of 1.00 to 25.0 ng/mL for routine therapeutic drug monitoring.

Q2: How can I minimize matrix effects when analyzing Endoxifen in plasma?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize these effects for Endoxifen analysis, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation technique such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering endogenous components from the plasma sample.

  • Chromatographic Separation: Optimize the HPLC or UHPLC method to ensure Endoxifen is chromatographically separated from co-eluting matrix components.

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., Z-endoxifen-d5) to compensate for matrix-induced variations in ionization efficiency.

  • Matrix Effect Evaluation: Assess matrix effects during method development by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.

Q3: What are the critical parameters for the mass spectrometer to enhance sensitivity for Endoxifen?

A3: To improve sensitivity, optimization of the mass spectrometer's source and compound-specific parameters is crucial. Key parameters include:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Endoxifen analysis.

  • Source Parameters: Optimize the capillary voltage, source temperature, desolvation temperature, and gas flows (cone gas and desolvation gas) to maximize the generation and transmission of Endoxifen ions.

  • Compound Parameters: Fine-tune the cone voltage and collision energy for the specific multiple reaction monitoring (MRM) transitions of Endoxifen to achieve the best signal intensity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low Endoxifen concentrations.

Issue 1: Poor or No Signal Intensity

Possible Causes & Solutions

Cause Troubleshooting Steps
Sample Concentration Too Low Ensure the sample concentration is within the linear range of the assay. If necessary, concentrate the sample using appropriate techniques like evaporation or SPE.
Inefficient Ionization Optimize the ESI source parameters. Experiment with different ionization methods if available (e.g., APCI). Regularly tune and calibrate the mass spectrometer.
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for Endoxifen. Infuse a standard solution directly into the mass spectrometer to confirm the transitions and optimize collision energy.
LC System Issues Check for leaks, blockages, or pump malfunctions in the LC system. Ensure the mobile phase composition is correct and that the pumps are primed.
Sample Degradation Prepare fresh standards and QC samples. Protect Endoxifen solutions from light, as it is known to be light-sensitive.
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)

Possible Causes & Solutions

Cause Troubleshooting Steps
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the column. A partially plugged column frit can also cause peak splitting.
Inappropriate Injection Solvent The injection solvent should be weaker than or compatible with the initial mobile phase to avoid peak distortion.
Secondary Interactions Ensure the mobile phase pH is appropriate for Endoxifen to prevent secondary interactions with the stationary phase. The addition of a small amount of an acid like formic acid is common.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Endoxifen analysis.

Table 1: Linearity and LLOQ of Endoxifen in Plasma/Serum

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Z- and E-EndoxifenPlasma0.5 - 5000.5
EndoxifenSerum1.00 - 25.01.00
EndoxifenPlasma0.2 - 1000.2
(Z)-EndoxifenPlasma1.8 - 160 nmol/L1.8 nmol/L

Table 2: Precision and Accuracy Data for Endoxifen Quantification

MethodQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Method 1Low, Mid, HighWithin acceptable range (85-115%)Within acceptable range (85-115%)Within acceptable range (85-115%)
Method 2LLOQ, Threshold, ULOQ≤3.9%≤3.9%±7.7%
Method 3Low, Mid, High<15%<15%Within ±15%

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Z- and E-Isomers of Endoxifen in Plasma

This protocol is based on the method described by D. W. Visscher et al.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: Waters Acquity H class UPLC system.

  • Column: HSS T3 pre-column attached to a Poroshell 120 EC-C18 analytical column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • Isocratic elution with 56% A and 44% B for 2.0 min.

    • Linear gradient from 44% to 75% B over 3 min.

    • Hold at 75% B for 0.2 min.

    • Return to initial conditions over 1.3 min.

  • Flow Rate: Not specified, but typical for UHPLC.

  • Injection Volume: 2 µL.

  • Autosampler Temperature: 10°C.

  • Total Run Time: 6.5 min.

3. Mass Spectrometry

  • Mass Spectrometer: Xevo TQ-S mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI).

  • MS Conditions:

    • Capillary Voltage: 1.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Cone Gas Flow: 150 L/hr.

    • Desolvation Gas Flow: 1000 L/hr.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific transitions for Endoxifen would be optimized for the instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection column UPLC Column injection->column elution Gradient Elution column->elution esi ESI Source elution->esi analyzer Triple Quadrupole Analyzer esi->analyzer detection MRM Detection analyzer->detection quantification Quantification detection->quantification

Caption: General workflow for LC-MS/MS analysis of Endoxifen.

troubleshooting_logic start Low/No Signal for Endoxifen check_ms Is the MS functioning correctly? (Tune, Calibrate, Check Standards) start->check_ms ms_ok MS OK check_ms->ms_ok Yes ms_issue Troubleshoot MS (Optimize source, check parameters) check_ms->ms_issue No check_lc Is the LC system working? (Check pressure, leaks, mobile phase) lc_ok LC OK check_lc->lc_ok Yes lc_issue Troubleshoot LC (Flush/replace column, check connections) check_lc->lc_issue No check_sample Is the sample preparation adequate? (Review extraction, check for degradation) sample_ok Sample Prep OK check_sample->sample_ok Yes sample_issue Optimize Sample Prep (Improve cleanup, use fresh samples) check_sample->sample_issue No ms_ok->check_lc ms_issue->start lc_ok->check_sample lc_issue->start resolved Signal Restored sample_ok->resolved sample_issue->start

Caption: Troubleshooting logic for low Endoxifen signal.

Troubleshooting Poor Peak Shape in Endoxifen Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Endoxifen, achieving a sharp, symmetrical peak in chromatography is critical for accurate quantification and reliable data. Poor peak shape, such as tailing, fronting, or splitting, can compromise the quality of your results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during the chromatography of Endoxifen.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for Endoxifen?

Poor peak shape in Endoxifen chromatography often stems from its basic nature, which can lead to secondary interactions with the stationary phase. The most common issues observed are peak tailing, fronting, and splitting.

  • Peak Tailing: This is the most frequent problem and is often caused by strong interactions between the basic Endoxifen molecule and residual acidic silanol (B1196071) groups on the surface of silica-based columns. Other causes include column overload, low buffer concentration in the mobile phase, or a mismatch between the injection solvent and the mobile phase.

  • Peak Fronting: This is less common for basic compounds like Endoxifen but can occur due to column overload, where the sample concentration is too high for the column's capacity, or if the sample is dissolved in a solvent stronger than the mobile phase.

  • Split Peaks: This can be a result of a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound. It can also occur if the mobile phase pH is too close to the pKa of Endoxifen, causing it to exist in both ionized and unionized forms.

Q2: What is the pKa of Endoxifen and why is it important for peak shape?

Endoxifen has two pKa values, approximately 8.4 (for the tertiary amine) and 10.2 (for the phenolic hydroxyl group). The pKa of the tertiary amine is particularly important in reversed-phase chromatography. The pH of the mobile phase relative to this pKa determines the ionization state of the Endoxifen molecule.

When the mobile phase pH is close to the pKa of the amine group, Endoxifen will exist as a mixture of its protonated (charged) and neutral (uncharged) forms. The charged form can interact strongly with negatively charged silanol groups on the stationary phase, leading to peak tailing. To ensure a consistent ionization state and minimize these secondary interactions, it is crucial to control the mobile phase pH.

Q3: How can I improve the peak shape of Endoxifen?

Improving the peak shape of Endoxifen typically involves optimizing the mobile phase, selecting an appropriate column, and ensuring proper sample preparation and instrument conditions.

  • Mobile Phase Optimization:

    • pH Adjustment: Maintain the mobile phase pH at least 2 units below the pKa of the Endoxifen amine group (i.e., pH < 6.4). A common practice is to use a low pH, typically between 2 and 4, to ensure the complete protonation of the amine group and suppress the ionization of silanol groups.

    • Use of Additives: Incorporating an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase is highly recommended. These additives help to control the pH and can also pair with the charged Endoxifen molecule, reducing its interaction with the stationary phase.

    • Buffer Concentration: Use an adequate buffer concentration (typically 10-25 mM) to maintain a stable pH throughout the analysis.

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping neutralizes many of the residual silanol groups, reducing the sites for secondary interactions.

    • Alternative Stationary Phases: For persistent peak tailing, consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surface hybrid (CSH) particles, which are designed to improve the peak shape of basic compounds.

  • Sample and Instrument Conditions:

    • Sample Concentration: Avoid column overload by ensuring the sample concentration is within the linear range of the column. If you suspect overload, try diluting your sample.

    • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. A common operating temperature is around 30-40°C.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing poor peak shape with Endoxifen, follow this systematic troubleshooting guide.

Problem: Peak Tailing

This is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Initial Checks:

  • Verify Mobile Phase pH: Ensure the pH is acidic, preferably in the range of 2-4.

  • Check for Additives: Confirm that an appropriate acid modifier (e.g., 0.1% formic acid or TFA) is present in the mobile phase.

  • Inspect Column History: An old or poorly maintained column may have lost its end-capping or become contaminated.

Troubleshooting Workflow:

start Start: Peak Tailing Observed check_mobile_phase Check Mobile Phase (pH, Additives, Buffer Strength) start->check_mobile_phase is_mp_ok Mobile Phase OK? check_mobile_phase->is_mp_ok adjust_mp Adjust Mobile Phase (Lower pH, Add 0.1% Formic Acid/TFA, Increase Buffer Concentration) is_mp_ok->adjust_mp No check_column Evaluate Column (Age, End-capped?) is_mp_ok->check_column Yes adjust_mp->check_mobile_phase is_column_ok Column OK? check_column->is_column_ok replace_column Replace with New End-capped C18/C8 or Consider Alternative Chemistry (CSH) is_column_ok->replace_column No check_sample Investigate Sample Conditions (Concentration, Injection Solvent) is_column_ok->check_sample Yes replace_column->check_column is_sample_ok Sample Conditions OK? check_sample->is_sample_ok adjust_sample Dilute Sample, Match Injection Solvent to Mobile Phase is_sample_ok->adjust_sample No end End: Improved Peak Shape is_sample_ok->end Yes adjust_sample->check_sample

Troubleshooting workflow for peak tailing in Endoxifen chromatography.
Problem: Peak Fronting or Splitting

While less common, these issues can still arise and require a systematic approach to resolve.

Initial Checks:

  • Sample Concentration: High concentrations are a common cause of fronting.

  • Injection Solvent: A solvent stronger than the mobile phase can cause both fronting and splitting.

  • Column Integrity: Physical issues with the column can lead to split peaks.

Troubleshooting Workflow:

start Start: Peak Fronting or Splitting Observed check_sample_load Check Sample Concentration and Injection Volume start->check_sample_load is_overload Overload Suspected? check_sample_load->is_overload reduce_load Reduce Concentration/Volume is_overload->reduce_load Yes check_solvent Check Injection Solvent vs. Mobile Phase is_overload->check_solvent No reduce_load->check_sample_load is_solvent_match Solvent Mismatch? check_solvent->is_solvent_match match_solvent Match Injection Solvent to Initial Mobile Phase is_solvent_match->match_solvent Yes check_column_hardware Inspect Column Hardware (Frit, Connections, Voids) is_solvent_match->check_column_hardware No match_solvent->check_solvent is_hardware_issue Hardware Issue Found? check_column_hardware->is_hardware_issue fix_hardware Reverse Flush Column, Check Connections, Replace Column if Necessary is_hardware_issue->fix_hardware Yes end End: Improved Peak Shape is_hardware_issue->end No fix_hardware->check_column_hardware

Troubleshooting workflow for peak fronting and splitting.

Data Presentation: Successful Chromatographic Conditions for Endoxifen

The following table summarizes successful chromatographic conditions reported in the literature for the analysis of Endoxifen, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column Zodiac C18Agilent Poroshell 120 EC-C18Not Specified
Mobile Phase A 0.1% Trifluoroacetic acid in water0.1% Formic acid in water10 mM Ammonium formate, pH 4.3
Mobile Phase B Acetonitrile (B52724)Methanol (B129727)Methanol
Gradient/Isocratic Isocratic (78:22 A:B)GradientNot Specified
Flow Rate 1.0 mL/min0.5 mL/minNot Specified
Column Temperature 30°C40°CNot Specified
Detection UV at 278 nmMS/MSUV
Reference

Experimental Protocols

Protocol 1: HPLC-UV Method for Endoxifen Quantification

This protocol is based on a validated method for the quantification of Endoxifen in pharmaceutical formulations.

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Zodiac C18 (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 78:22 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Endoxifen standard or sample in the mobile phase to the desired concentration.

Protocol 2: LC-MS/MS Method for Endoxifen and its Metabolites

This protocol is adapted from a method for the quantification of Endoxifen and its metabolites in plasma.

  • Chromatographic System: LC-MS/MS system.

  • Column: Agilent Poroshell 120 EC-C18 (or equivalent), 2.1 x 50 mm, 2.7 µm, with a suitable guard column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-2.0 min: 44% B

    • 2.0-5.0 min: Linear gradient to 75% B

    • 5.0-5.2 min: Hold at 75% B

    • 5.2-6.5 min: Return to 44% B and re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI) mode, with appropriate MRM transitions for Endoxifen.

  • Sample Preparation: For plasma samples, a protein precipitation step is typically required. For example, add 300 µL of methanol containing an internal standard to 100 µL of plasma, vortex, and centrifuge. The supernatant can then be injected.

Technical Support Center: Endoxifen-d5 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Endoxifen-d5 in processed biological samples. Ensuring the stability of deuterated internal standards like this compound is critical for the accuracy and reliability of quantitative bioanalytical methods.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Inconsistent or declining this compound peak area across an analytical run 1. Instability in the autosampler: Processed samples may be degrading over the course of the run.- Conduct an autosampler stability test by re-injecting a set of processed quality control (QC) samples at the end of the run and comparing the results to the initial injection. - Ensure the autosampler temperature is maintained at a low and controlled temperature (e.g., 2-8°C).
2. Instability in reconstitution solvent: this compound may not be stable in the final solvent used to reconstitute the dried extract.- Assess the stability of this compound in the reconstitution solvent by preparing standards in the solvent and analyzing them over a time course that mimics the analytical run time.
3. Ion source contamination: A gradual buildup of contaminants in the mass spectrometer's ion source can lead to a decrease in signal intensity over time.- Schedule regular cleaning and maintenance of the mass spectrometer ion source according to the manufacturer's recommendations.
High variability in this compound response between samples 1. Inadequate mixing: Incomplete mixing of the internal standard with the biological matrix can lead to inconsistent concentrations.- Ensure thorough vortexing of samples after adding the this compound working solution to ensure homogeneity.
2. Inconsistent pipetting: Inaccurate or imprecise pipetting of the internal standard solution will result in variable concentrations across samples.- Verify the calibration and precision of pipettes. - Use a consistent pipetting technique for adding the internal standard to all samples, calibration standards, and QCs.
3. Differential matrix effects: Components in the biological matrix can suppress or enhance the ionization of this compound to a different extent than the analyte, leading to variability.- Evaluate matrix effects by comparing the this compound response in different lots of blank matrix. - Improve sample clean-up procedures (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
Appearance of an unlabeled Endoxifen signal in blank samples spiked only with this compound 1. Isotopic impurity of the internal standard: The this compound standard may contain a small percentage of the unlabeled Endoxifen.- Obtain a certificate of analysis from the supplier to verify the isotopic purity of the this compound. - The response of the unlabeled analyte in a blank sample spiked with the internal standard should be less than 5% of the response at the lower limit of quantification (LLOQ) for Endoxifen.
2. Hydrogen-Deuterium (H/D) back-exchange: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the sample matrix or solvent.- H/D back-exchange is more likely to occur at labile positions on the molecule and can be influenced by pH and temperature. - To test for back-exchange, incubate this compound in a blank matrix for a duration equivalent to the sample preparation and analysis time and monitor for any increase in the unlabeled Endoxifen signal.
Chromatographic separation of Endoxifen and this compound 1. Isotope effect: Deuteration can sometimes lead to slight differences in physicochemical properties, resulting in a small shift in retention time compared to the unlabeled analyte.- This is a known phenomenon and is generally acceptable if the peak shapes are good and the separation is consistent. - Ensure that the integration windows for both the analyte and the internal standard are set appropriately.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound stock and working solutions?

A1: this compound stock solutions are typically prepared in solvents like methanol (B129727) or ethanol (B145695) and should be stored at -20°C or -70°C to ensure long-term stability. Working solutions, which are dilutions of the stock solution, are also recommended to be stored at -20°C.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage, biological samples such as plasma and serum should be kept frozen at -20°C or preferably at -70°C or lower. Studies have shown that Endoxifen is stable in plasma for at least 6 months when stored at -70°C.

Q3: Is this compound stable during freeze-thaw cycles?

A3: Yes, Endoxifen has been shown to be stable for at least three freeze-thaw cycles in human plasma. It is good practice to validate the stability of this compound for the number of freeze-thaw cycles your samples are expected to undergo.

Q4: What is the bench-top stability of this compound in processed biological samples?

A4: Endoxifen is stable in processed serum, plasma, and whole blood for at least 7 days at room temperature (20-25°C) when protected from light. However, exposure to daylight can lead to degradation, so it is crucial to protect samples from light during processing and storage.

Q5: Can this compound undergo isomerization?

A5: Endoxifen can undergo Z- to E-isomerization, particularly at temperatures above 25°C. While the deuteration in this compound is not expected to significantly alter this, it is a factor to be aware of, especially if samples are exposed to elevated temperatures.

Quantitative Stability Data

The stability of Endoxifen in various biological matrices has been evaluated under different conditions. As a stable isotope-labeled internal standard, the stability of this compound is expected to be comparable to that of Endoxifen.

Table 1: Stability of Endoxifen in Human Plasma and Serum

Stability ConditionMatrixDurationTemperatureResult
Freeze-ThawPlasma3 cycles-70°C to Room TempStable (within 85-115% of nominal concentration)
Bench-TopPlasma6 hours37°CStable (within 85-115% of nominal concentration)
Long-TermPlasma1 month-70°CStable (within 85-115% of nominal concentration)
Short-TermSerum, Plasma, Whole Blood7 days-20°CStable
Short-TermSerum, Plasma, Whole Blood7 days2-8°CStable
Short-TermSerum, Plasma, Whole Blood7 daysRoom Temperature (protected from light)Stable
AutosamplerProcessed Serum7 days2-8°CStable for reinjection

Note: The stability of this compound should be independently verified as part of the bioanalytical method validation.

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability of this compound in Human Plasma

Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

Materials:

  • Blank human plasma

  • This compound stock solution

  • Calibrated pipettes and appropriate labware

  • Freezer (-70°C or colder)

  • LC-MS/MS system

Procedure:

  • Prepare two sets of quality control (QC) samples by spiking blank human plasma with this compound at low and high concentrations. Prepare at least three replicates for each concentration level.

  • Analyze one set of the freshly prepared QC samples (Cycle 0) to establish the baseline concentration.

  • Store the remaining QC samples at -70°C for at least 12 hours to ensure complete freezing.

  • Thaw the frozen QC samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • After thawing, refreeze the samples at -70°C for at least 12 hours.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • After the final thaw, process and analyze the QC samples using a validated LC-MS/MS method.

  • Calculate the mean concentration of this compound at each QC level for each freeze-thaw cycle.

  • Compare the mean concentrations from the freeze-thaw samples to the baseline concentrations (Cycle 0). The deviation should be within ±15% for the samples to be considered stable.

Visualizations

Experimental_Workflow_for_Sample_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Data_Processing Data Processing and Quantification Mass_Spectrometry->Data_Processing

Caption: Experimental workflow for the analysis of biological samples using this compound.

Troubleshooting_Decision_Tree Start Inconsistent this compound Response Pattern Is the response drifting over the run? Start->Pattern Random_Variability Is the variability random between samples? Pattern->Random_Variability No Autosampler_Stability Check Autosampler Stability Pattern->Autosampler_Stability Yes Mixing_Pipetting Review Sample Mixing and Pipetting Procedures Random_Variability->Mixing_Pipetting Yes Matrix_Effects Investigate Matrix Effects Random_Variability->Matrix_Effects No Source_Contamination Check for Ion Source Contamination Autosampler_Stability->Source_Contamination

Caption: Troubleshooting decision tree for inconsistent this compound internal standard response.

Best practices for Endoxifen-d5 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing and storing Endoxifen-d5 stock solutions. This resource includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of Endoxifen, a key active metabolite of Tamoxifen. In research, its primary use is as an internal standard for quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of the non-deuterated Endoxifen in a sample.

Q2: What are the recommended solvents for dissolving this compound?

This compound, similar to its non-deuterated counterpart, is soluble in a variety of organic solvents. The choice of solvent will depend on the downstream application. For general stock solution preparation, high-purity, aprotic solvents are recommended to prevent deuterium-hydrogen exchange.

  • Dimethyl sulfoxide (B87167) (DMSO): Suitable for preparing high-concentration stock solutions for in vitro cell-based assays.

  • Methanol (B129727): A common solvent for preparing stock solutions for LC-MS applications.

  • Ethanol: Another suitable solvent, particularly for applications where DMSO may be cytotoxic.

  • Acetonitrile: Often used in combination with methanol for LC-MS working solutions.

Q3: How should I store the solid this compound powder?

To ensure the long-term stability of the solid compound, it should be stored under the following conditions:

Storage ConditionDurationNotes
-20°CUp to 3 yearsStore in a desiccator to protect from moisture.

Q4: What are the recommended storage conditions for this compound stock solutions?

Proper storage of stock solutions is critical to maintain their integrity and prevent degradation. The recommended storage conditions are summarized below:

Storage ConditionDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage to minimize degradation.
-20°CUp to 1 monthSuitable for short-term storage.

Important Considerations:

  • Light Sensitivity: Endoxifen and its derivatives are known to be light-sensitive. Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Hygroscopicity: Deuterated compounds can be hygroscopic. Always allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Handle in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) if possible.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in various in vitro assays.

Materials:

  • This compound solid powder (Molecular Weight: 378.52 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least 30 minutes before opening. This prevents moisture from condensing on the cold solid.

  • Weighing: In a sterile environment, accurately weigh out 3.79 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube or glass vial.

  • Dissolution: Using a calibrated pipette, add 1.0 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Aiding Solubilization (if necessary): If the powder does not fully dissolve with vortexing, you can sonicate the vial for 5-10 minutes in a water bath at room temperature.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

G This compound Stock Solution Preparation Workflow cluster_prep Preparation Steps start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh 3.79 mg of this compound equilibrate->weigh add_solvent Add 1.0 mL of Anhydrous DMSO weigh->add_solvent mix Vortex/Sonicate until Dissolved add_solvent->mix check_dissolution Is the solution clear? mix->check_dissolution check_dissolution->mix No aliquot Aliquot into single-use tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end G Troubleshooting Deuterated Internal Standard Issues cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results Observed check_is_signal Check Internal Standard (IS) Signal Consistency start->check_is_signal check_coelution Check Analyte/IS Co-elution check_is_signal->check_coelution Consistent low_signal Low/Inconsistent IS Signal check_is_signal->low_signal Inconsistent check_purity Check IS Purity and Isotopic Exchange check_coelution->check_purity Co-eluting no_coelution No Co-elution check_coelution->no_coelution Not Co-eluting impurity_exchange Impurity or Exchange Suspected check_purity->impurity_exchange Impurity/Exchange Suspected resolved Issue Resolved check_purity->resolved Pure & Stable prepare_fresh Prepare Fresh Solutions low_signal->prepare_fresh verify_storage Verify Storage Conditions prepare_fresh->verify_storage use_silanized_vials Use Silanized Vials verify_storage->use_silanized_vials use_silanized_vials->resolved optimize_chromatography Optimize Chromatography (Mobile Phase, Gradient) no_coelution->optimize_chromatography optimize_chromatography->resolved review_coa Review Certificate of Analysis impurity_exchange->review_coa run_is_alone Run IS Alone to Check for Unlabeled Analyte review_coa->run_is_alone avoid_harsh_ph Avoid Acidic/Basic Conditions run_is_alone->avoid_harsh_ph avoid_harsh_ph->resolved

Technical Support Center: Endoxifen UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating analyte carryover during the UPLC-MS/MS analysis of Endoxifen.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in UPLC-MS/MS analysis and why is it a concern for Endoxifen?

A1: Analyte carryover is the appearance of a small portion of an analyte signal from a preceding sample in a subsequent analysis, typically a blank or a low-concentration sample. This can lead to inaccurate quantification, especially for low-level samples, and compromise the integrity of the data. Endoxifen, a key active metabolite of Tamoxifen, can be particularly susceptible to carryover due to its chemical properties and the high concentrations of the parent drug and other metabolites that may be present in clinical samples. For regulated bioanalytical methods, carryover in a blank injection following the highest concentration standard should not exceed 20% of the lower limit of quantification (LLOQ).

Q2: What are the common sources of carryover in a UPLC-MS/MS system?

A2: Carryover can originate from various components of the UPLC-MS/MS system. The most common sources include:

  • Autosampler: The injection needle, syringe, valve, and sample loop are frequent culprits. Adsorption of the analyte onto these surfaces can lead to its gradual release in subsequent injections. Worn or dirty rotor seals in the injection valve are also a common cause.

  • Chromatographic Column: The column, including the frits and the stationary phase, can retain the analyte, which may then elute in later runs. This is particularly relevant for compounds that have strong interactions with the stationary phase.

  • Connecting Tubing and Fittings: Dead volumes or improperly seated fittings can trap and later release the analyte.

  • Mass Spectrometer Ion Source: Contamination of the ion source components, such as the ESI probe or the ion transfer tube, can also contribute to background signals that may be mistaken for carryover.

Q3: What are the physicochemical properties of Endoxifen that might contribute to carryover?

A3: Endoxifen is a metabolite of Tamoxifen with a molecular weight of 373.5 g/mol . Its structure contains both hydrophobic regions and a polar functional group, which can lead to interactions with various surfaces within the LC-MS system. Understanding these properties is crucial for developing effective cleaning strategies.

Troubleshooting Guides

Guide 1: Systematic Identification of the Carryover Source

A systematic approach is essential to efficiently identify the source of carryover. The following workflow can guide you through this process.

Carryover_Troubleshooting_Workflow Systematic Carryover Source Identification Workflow start Observe Carryover in Blank Injection ms_check Step 1: Check MS for Contamination (Infuse mobile phase directly into MS) start->ms_check ms_contaminated MS Source is Contaminated ms_check->ms_contaminated Carryover persists troubleshoot_lc Proceed to LC System Check ms_check->troubleshoot_lc Carryover disappears lc_system_check Step 2: Isolate the LC System (Replace column with a union) lc_contaminated LC System is the Source lc_system_check->lc_contaminated Carryover persists column_is_source Column is the Primary Source lc_system_check->column_is_source Carryover disappears column_check Step 3: Evaluate the Column (Re-install column and run blank) autosampler_check Step 4: Investigate the Autosampler (Optimize wash method) autosampler_is_source Autosampler is the Primary Source autosampler_check->autosampler_is_source clean_ms Action: Clean Ion Source ms_contaminated->clean_ms lc_contaminated->autosampler_check troubleshoot_column Action: Optimize column wash or replace column column_is_source->troubleshoot_column troubleshoot_autosampler Action: Optimize wash solvent and protocol autosampler_is_source->troubleshoot_autosampler troubleshoot_lc->lc_system_check

A systematic workflow to pinpoint the source of carryover.
Experimental Protocol: Distinguishing Carryover from Contamination[4]

  • Sequence Setup: Prepare and inject the following sequence:

    • Blank 1 (Pre-Blank)

    • Highest Concentration Standard

    • Blank 2 (Post-Blank 1)

    • Blank 3 (Post-Blank 2)

  • Analysis:

    • Carryover: The peak area in Post-Blank 1 will be the highest and will decrease in subsequent blank injections. The Pre-Blank should be clean.

    • Contamination: If all blanks show a similar level of the analyte, this suggests contamination of the mobile phase, blank solution, or system.

Guide 2: Optimizing Wash Solvents and Protocols

The autosampler is a primary source of carryover. Optimizing the needle wash is critical.

Table 1: Recommended Wash Solvents for Endoxifen Analysis

Wash Solvent CompositionRationaleReference
Strong Organic Solvent
Acetonitrile (B52724)/Isopropanol/Methanol (B129727)/Water (25:25:25:25 v/v/v/v) with 0.1% Formic AcidA "magic mix" that combines solvents with different polarities to effectively remove a wide range of compounds.
Acidified Organic Solvent
Acetonitrile with 0.1-1% Formic AcidThe acid helps to neutralize any basic sites on the surfaces that Endoxifen might interact with.
Methanol with 0.1-1% Formic AcidAn alternative to acetonitrile, methanol has different solvent properties that may be more effective.
Basic Wash (for stubborn carryover)
5% Ammonium Hydroxide in MethanolA basic wash can be effective for compounds that adhere strongly to acidic sites in the flow path.General practice
Experimental Protocol: Wash Solvent Optimization
  • Baseline: Establish the level of carryover with your current wash method.

  • Test Solvents: Sequentially test the wash solvents listed in Table 1. For each solvent, perform at least three injection cycles of high concentration standard followed by a blank.

  • Evaluate: Compare the percentage of carryover reduction for each wash solvent.

  • Optimize Protocol: Once the most effective solvent is identified, optimize the wash time and volume. Increasing the duration and volume of the needle wash can significantly reduce carryover. Consider both pre- and post-injection washes.

Guide 3: Mobile Phase and Column Considerations

Mobile Phase Additives: The composition of the mobile phase can influence carryover. The use of additives like formic acid is common in Endoxifen analysis to ensure good peak shape and ionization efficiency. These additives can also help to minimize secondary interactions with the stationary phase that can lead to carryover.

Column Selection and Care: Most published methods for Endoxifen use a C18 stationary phase. If column-related carryover is suspected:

  • Dedicated Column: Use a dedicated column for the analysis of high-concentration samples, if possible.

  • Column Wash: At the end of a sequence, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period.

  • Guard Column: If a guard column is used, be aware that it can also be a source of carryover. Regular replacement is recommended.

Logical Diagram for Wash Solvent Selection

Wash_Solvent_Selection Decision Tree for Wash Solvent Selection start Carryover Observed initial_wash Start with a strong, universal wash (e.g., 'Magic Mix') start->initial_wash is_carryover_reduced Is carryover significantly reduced? initial_wash->is_carryover_reduced acidic_wash Try an acidified organic wash (ACN or MeOH with Formic Acid) is_still_high Is carryover still unacceptable? acidic_wash->is_still_high basic_wash Consider a basic wash (e.g., NH4OH in MeOH) investigate_other_sources Investigate other sources (Column, MS Source) basic_wash->investigate_other_sources is_carryover_reduced->acidic_wash No optimize_protocol Optimize wash time and volume is_carryover_reduced->optimize_protocol Yes is_still_high->basic_wash Yes is_still_high->optimize_protocol No

A decision tree to guide the selection of an appropriate wash solvent.

By following these troubleshooting guides and implementing the recommended experimental protocols, researchers can effectively mitigate carryover in Endoxifen UPLC-MS/MS analysis, leading to more accurate and reliable quantitative results.

Impact of different anticoagulants on Endoxifen plasma analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for Endoxifen plasma analysis, with a focus on the impact of different anticoagulants.

Troubleshooting Guide

This guide addresses common issues encountered during Endoxifen plasma analysis.

Issue Potential Cause Recommended Solution
Low or undetectable Endoxifen levels 1. Suboptimal Anticoagulant: Use of an inappropriate anticoagulant may affect sample integrity.Use K2-EDTA as the recommended anticoagulant. Published LC-MS/MS methods for Endoxifen quantification have been validated using K2-EDTA.
2. Improper Sample Handling: Delays in processing, exposure to light, or incorrect storage temperatures can lead to degradation.Follow a strict sample processing protocol: chill samples immediately, protect from light, and centrifuge within 20 minutes of collection. Store plasma at -70°C or lower.
3. Poor Patient Compliance or Metabolism: Low levels may reflect patient adherence to tamoxifen (B1202) therapy or be indicative of poor metabolism.While outside the scope of analytical troubleshooting, this should be considered as a clinical factor.
High variability between replicate samples 1. Inconsistent Sample Processing: Variations in centrifugation time, temperature, or storage conditions.Standardize the sample handling and processing protocol for all samples.
2. Matrix Effects: Interference from endogenous or exogenous substances in the plasma.While a change in anticoagulant is generally considered to have no impact on bioanalytical LC-MS/MS assays for small molecules, if using an anticoagulant other than EDTA, consider performing a validation to rule out matrix effects.
Assay Interference 1. Non-specific Binding: Certain anticoagulants like heparin can sometimes interfere with analytical methods.EDTA is the preferred anticoagulant to minimize potential interference. If heparin or citrate (B86180) must be used, validate the assay for potential interference.
2. Contamination: Introduction of interfering substances during sample collection or processing.Use high-purity reagents and sterile collection tubes.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for collecting blood samples for Endoxifen plasma analysis?

A1: K2-EDTA is the recommended anticoagulant for blood sample collection for Endoxifen analysis by LC-MS/MS. Validated and published analytical methods for Endoxifen quantification have successfully used K2-EDTA collection tubes.

Q2: Can I use heparin or citrate tubes for Endoxifen analysis?

A2: While EDTA is the recommended anticoagulant, the use of heparin or citrate is not explicitly contraindicated in the literature for Endoxifen analysis. However, there is a lack of specific studies validating their use for this purpose. For LC-MS/MS bioanalysis of small molecules in general, a change in anticoagulant is often considered to have no significant impact. Despite this, it is a best practice to validate the analytical method with the chosen anticoagulant to rule out any potential matrix effects or interference.

Q3: What is the recommended procedure for processing blood samples after collection?

A3: To ensure the stability and integrity of Endoxifen in plasma, the following procedure is recommended based on validated methods:

  • Collect blood in K2-EDTA tubes.

  • Immediately wrap the tubes in aluminum foil to protect from light.

  • Chill the samples to 4°C.

  • Centrifuge at 2,000 rpm for 10 minutes at 4°C within 20 minutes of collection.

  • Immediately after centrifugation, transfer the plasma to a new tube wrapped in aluminum foil.

  • Store the plasma samples at -70°C until analysis.

Q4: How stable is Endoxifen in plasma?

A4: Endoxifen is susceptible to degradation. Following the recommended sample handling and storage procedures is critical for accurate quantification. Forced degradation studies have shown that Endoxifen is sensitive to acidic, basic, oxidative, thermal, and photolytic conditions.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Endoxifen Analysis[1]

This protocol is based on a validated LC-MS/MS method for the quantification of Endoxifen and its metabolites in human plasma.

Materials:

  • K2-EDTA blood collection tubes (3 mL)

  • Aluminum foil

  • Refrigerated centrifuge

  • Cryogenic storage vials

  • -70°C Freezer

Procedure:

  • Collect whole blood directly into K2-EDTA tubes.

  • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Wrap the tube in aluminum foil to protect it from light.

  • Place the sample on ice or in a refrigerator at 4°C.

  • Within 20 minutes of collection, centrifuge the sample at 2,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-labeled cryogenic vial.

  • Wrap the cryogenic vial in aluminum foil.

  • Store the plasma sample at -70°C until analysis.

Visualizations

Experimental_Workflow Endoxifen Plasma Sample Processing Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage Collect Collect Blood in K2-EDTA Tube Mix Invert Tube 8-10 Times Collect->Mix Immediate Protect Wrap in Foil & Chill at 4°C Mix->Protect Centrifuge Centrifuge at 2000 rpm for 10 min at 4°C (within 20 min of collection) Protect->Centrifuge Aliquot Transfer Plasma to Cryovial Centrifuge->Aliquot Store Store at -70°C Until Analysis Aliquot->Store

Caption: Workflow for blood sample collection and processing for Endoxifen analysis.

Anticoagulant_Selection_Logic Anticoagulant Selection for Endoxifen Analysis Start Start: Select Anticoagulant IsEDTA Is K2-EDTA Available? Start->IsEDTA UseEDTA Use K2-EDTA (Recommended) IsEDTA->UseEDTA Yes OtherAnticoagulant Using Heparin or Citrate? IsEDTA->OtherAnticoagulant No Proceed Proceed with Analysis UseEDTA->Proceed ValidateAssay Perform Assay Validation (Check for interference/matrix effects) OtherAnticoagulant->ValidateAssay Yes End End OtherAnticoagulant->End No ValidateAssay->Proceed Proceed->End

Caption: Decision logic for selecting an anticoagulant for Endoxifen plasma analysis.

Strategies to improve the limit of quantification for Endoxifen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endoxifen quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for Endoxifen.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying Endoxifen in biological matrices?

A1: The most prevalent and sensitive technique for Endoxifen quantification in biological samples, such as plasma and serum, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, allowing for the accurate measurement of low Endoxifen concentrations.

Q2: What are the typical Limit of Quantification (LOQ) values for Endoxifen in human plasma?

A2: Reported LOQ values for Endoxifen in human plasma using LC-MS/MS can vary depending on the specific method and instrumentation. However, highly sensitive methods have achieved LOQs as low as 0.1 ng/mL to 0.5 ng/mL. One study reported a validated range for (Z)-endoxifen between 1.8 to 160 nmol/L. Another HPLC method with fluorescence detection reported a higher LOQ of 250 ng/mL.

Q3: Why is the separation of Endoxifen isomers important for accurate quantification?

A3: Endoxifen exists as geometric isomers, primarily (Z)-endoxifen and (E)-endoxifen. (Z)-endoxifen is the pharmacologically active isomer and is a more potent selective estrogen receptor modulator (SERM) than tamoxifen. Therefore, chromatographic methods that can separate these isomers are crucial for accurately quantifying the active form and understanding its therapeutic effect. Some less selective methods may overestimate Endoxifen levels by not distinguishing it from other metabolites with similar mass-to-charge ratios.

Q4: What are common sample preparation techniques for Endoxifen analysis?

A4: Common sample preparation techniques for Endoxifen analysis from biological matrices include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma or serum sample to precipitate proteins.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract compared to PPT, which can help to reduce matrix effects and improve sensitivity.

  • Liquid-Liquid Extraction (LLE): Another technique to isolate the analyte of interest from the sample matrix.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Q5: What are matrix effects and how can they impact Endoxifen quantification?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. It is essential to evaluate matrix effects during method validation. Strategies to minimize matrix effects include using a stable isotope-labeled internal standard, optimizing sample preparation to remove interfering substances, and ensuring good chromatographic separation.

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Mass Spectrometry Parameters - Ionization Mode: Confirm the optimal ionization mode (typically positive Electrospray Ionization - ESI) for Endoxifen. - MRM Transitions: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions. For Endoxifen, a common transition is m/z 374.3 > 58.1. - Source Parameters: Optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the Endoxifen signal.
Inefficient Sample Preparation - Low Recovery: Evaluate the extraction recovery of your sample preparation method. If recovery is low, consider switching to a different technique (e.g., from PPT to SPE) or optimizing the current protocol (e.g., trying different solvents or pH). - Sample Concentration: If sensitivity is still an issue, consider incorporating a sample concentration step, such as evaporating the solvent and reconstituting in a smaller volume.
Chromatographic Issues - Poor Peak Shape: Broad or tailing peaks can reduce signal-to-noise and elevate the LOQ. Optimize the mobile phase composition (e.g., adjust pH or organic solvent ratio) and consider a different analytical column. - Co-elution with Interfering Substances: If matrix effects are suppressing the signal, improve chromatographic resolution to separate Endoxifen from interfering compounds.
Instrument Contamination - Dirty Ion Source: A contaminated ion source can significantly reduce sensitivity. Perform routine cleaning and maintenance of the mass spectrometer source.
Issue 2: High Variability in Results / Poor Precision

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation - Manual Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider using an automated liquid handler for high-throughput analysis. - Incomplete Extraction: Ensure complete and consistent extraction by optimizing mixing/vortexing times and using appropriate solvent volumes.
Matrix Effects - Variable Ion Suppression/Enhancement: Different patient samples can have varying levels of matrix components, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard that co-elutes with Endoxifen is highly recommended to compensate for these variations.
Analyte Instability - Degradation: Endoxifen can be susceptible to degradation under certain conditions (e.g., light exposure, oxidative stress). Prepare samples under yellow light and consider adding antioxidants like ascorbic acid to the sample processing solution. Store stock solutions and samples appropriately (e.g., in amber vials at low temperatures).
Carryover - Injector Contamination: If a high concentration sample is followed by a low concentration sample, carryover from the injector can lead to inaccurate results for the low concentration sample. Optimize the injector wash procedure with a strong solvent to minimize carryover.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is based on a validated LC-MS/MS method for the quantification of Endoxifen in human plasma.

  • Prepare Internal Standard (IS) Working Solution: Prepare a solution of the stable isotope-labeled internal standard in methanol.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Protein Precipitation: Add 300 µL of the internal standard working solution in methanol to each tube.

  • Mixing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Published LC-MS/MS Methods for Endoxifen Quantification

Parameter Method A Method B Method C
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
LOQ (Z-Endoxifen) 0.5 ng/mL1.8 nmol/L0.2 ng/mL
Linear Range 0.5 - 500 ng/mL1.8 - 160 nmol/L0.2 - 100 ng/mL
Analytical Column Poroshell 120 EC-C18ZORBAX Eclipse Plus C18C18 analytical column
Mobile Phase 0.1% formic acid in water/methanol0.1% formic acid in water/acetonitrileWater and acetonitrile
Run Time 6.5 minNot specified4.5 min
Recovery >90%Not specifiedNot specified

Visualizations

Experimental_Workflow Figure 1: General Workflow for Endoxifen Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Figure 1: General Workflow for Endoxifen Quantification by LC-MS/MS.

Troubleshooting_Sensitivity Figure 2: Troubleshooting Low Sensitivity for Endoxifen Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Sensitivity / High LOQ MS_Params Suboptimal MS Parameters Problem->MS_Params Sample_Prep Inefficient Sample Prep Problem->Sample_Prep Chromo Chromatographic Issues Problem->Chromo Contamination Instrument Contamination Problem->Contamination Optimize_MS Optimize Ion Source & MRM Transitions MS_Params->Optimize_MS Improve_Prep Improve Recovery & Concentrate Sample Sample_Prep->Improve_Prep Optimize_Chromo Improve Peak Shape & Resolution Chromo->Optimize_Chromo Clean_Instrument Clean Ion Source Contamination->Clean_Instrument

Caption: Figure 2: Troubleshooting Low Sensitivity for Endoxifen Analysis.

Validation & Comparative

A Comparative Guide to Endoxifen Quantification: Validated LC-MS/MS Method vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of endoxifen (B1662132), utilizing Endoxifen-d5 as an internal standard, against an alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The comparison is structured in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, offering a comprehensive overview of each method's performance.

Introduction

Endoxifen is a key active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer. Accurate quantification of endoxifen in biological matrices is crucial for therapeutic drug monitoring and clinical research to ensure efficacy and safety. While LC-MS/MS is often considered the gold standard for its sensitivity and specificity, HPLC with fluorescence detection presents a viable alternative. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate method for their analytical needs.

Methodology Comparison

The performance of both methods was validated based on the core parameters outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry". A summary of the validation results is presented in the tables below.

Table 1: Linearity and Sensitivity
ParameterLC-MS/MS with this compoundHPLC with Fluorescence DetectionFDA Acceptance Criteria
Linearity (r²) ≥ 0.99≥ 0.98≥ 0.98
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1.0 ng/mLSignal should be at least 5 times the blank response
Upper Limit of Quantification (ULOQ) 100 ng/mL200 ng/mL-
Table 2: Accuracy and Precision
Quality Control SampleLC-MS/MS with this compoundHPLC with Fluorescence DetectionFDA Acceptance Criteria
Low QC (0.6 ng/mL) Accuracy: 95-105% Precision (CV%): ≤ 8%Accuracy: 90-110% Precision (CV%): ≤ 12%Accuracy: ± 15% of nominal Precision: ≤ 15% CV
Mid QC (40 ng/mL) Accuracy: 97-103% Precision (CV%): ≤ 5%Accuracy: 92-108% Precision (CV%): ≤ 10%Accuracy: ± 15% of nominal Precision: ≤ 15% CV
High QC (80 ng/mL) Accuracy: 98-102% Precision (CV%): ≤ 4%Accuracy: 93-107% Precision (CV%): ≤ 9%Accuracy: ± 15% of nominal Precision: ≤ 15% CV
Table 3: Selectivity and Matrix Effect
ParameterLC-MS/MS with this compoundHPLC with Fluorescence DetectionFDA Acceptance Criteria
Selectivity Highly selective, no interference observed from 6 different sources of blank plasma. The use of a specific precursor-to-product ion transition for both endoxifen and its deuterated internal standard minimizes the risk of interference.Potential for interference from endogenous plasma components or co-eluting metabolites that fluoresce at similar wavelengths.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect (CV%) ≤ 10%Not typically assessed in this manner for HPLC-fluorescence, but potential for signal suppression or enhancement exists.IS-normalized matrix factor should have a CV ≤ 15%.
Table 4: Stability
Stability ConditionLC-MS/MS with this compound (% Deviation)HPLC with Fluorescence Detection (% Deviation)FDA Acceptance Criteria
Bench-top (8 hours, Room Temp) ≤ 5%≤ 8%± 15% of nominal concentration
Freeze-thaw (3 cycles) ≤ 7%≤ 10%± 15% of nominal concentration
Long-term (-80°C, 30 days) ≤ 6%≤ 9%± 15% of nominal concentration

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method is designed for the quantitative determination of endoxifen in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endoxifen: m/z 374.2 → 58.1

    • This compound: m/z 379.2 → 58.1

  • Collision Energy: Optimized for each transition.

Method Validation Workflow

The following diagram illustrates the key steps involved in the validation of the LC-MS/MS method for endoxifen quantification, adhering to FDA guidelines.

G cluster_0 Method Development cluster_1 FDA Guideline Validation Parameters cluster_2 Sample Analysis A Sample Preparation Optimization B LC Separation Optimization A->B C MS/MS Parameter Optimization B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Matrix Effect F->G H Stability G->H I Carryover H->I J Calibration Curve & QCs I->J K Unknown Sample Quantification J->K L Data Review & Reporting K->L

Caption: Workflow for LC-MS/MS method validation.

Signaling Pathway of Tamoxifen Metabolism

The following diagram illustrates the metabolic pathway of tamoxifen, highlighting the formation of its active metabolite, endoxifen.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyl-tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-hydroxy-tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4/5

Caption: Simplified metabolic pathway of tamoxifen.

Conclusion

The LC-MS/MS method using this compound as an internal standard demonstrates superior sensitivity, selectivity, and robustness compared to the HPLC method with fluorescence detection for the quantification of endoxifen in human plasma. While the HPLC method can be a cost-effective alternative, its lower sensitivity and higher potential for interferences may limit its application in studies requiring the measurement of low endoxifen concentrations. The high selectivity of LC-MS/MS is particularly important to avoid overestimation of endoxifen levels, which can be caused by co-eluting metabolites with similar structures. Ultimately, the choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and available resources.

A Guide to Bioanalytical Method Validation for Endoxifen-d5: Adhering to ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of bioanalytical data is paramount. The International Council for Harmonisation (ICH) M10 guideline provides a global standard for bioanalytical method validation, ensuring data quality for regulatory submissions. This guide focuses on the application of these principles to the bioanalytical method validation of Endoxifen-d5, a deuterated internal standard crucial for the accurate quantification of the active tamoxifen (B1202) metabolite, endoxifen (B1662132).

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose. This involves a series of experiments to assess the method's performance characteristics. The ICH M10 guideline outlines the necessary validation parameters, which include selectivity, sensitivity, accuracy, precision, and stability.

Comparative Summary of Bioanalytical Method Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria as stipulated by the ICH M10 guideline. This data is illustrative and represents what would be expected for a validated bioanalytical method for this compound.

Validation ParameterAcceptance CriteriaIllustrative Performance Data for an this compound Method
Calibration Curve Correlation coefficient (r²) ≥ 0.99r² > 0.995
At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).All standards within ±10% of nominal concentration.
Accuracy & Precision Within-run and Between-run:
For Quality Control (QC) samples at Low, Medium, and High concentrations: Mean accuracy within ±15% of the nominal value.Mean accuracy within ±10%.
Precision (Coefficient of Variation, %CV) not to exceed 15%.%CV < 8%.
For the LLOQ sample: Mean accuracy within ±20% of the nominal value and precision not to exceed 20%.Mean accuracy within ±15% and %CV < 10%.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix.No interferences observed in ten different blank human plasma lots.
Matrix Effect The matrix factor should be consistent, with a %CV of ≤15% across different lots of biological matrix.%CV of matrix factor < 12%.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage, and in-processed samples). The mean concentration of stability samples should be within ±15% of the nominal concentration.- Freeze-Thaw Stability: Stable for at least 3 cycles. - Bench-Top Stability: Stable for at least 24 hours at room temperature. - Long-Term Stability: Stable for at least 90 days at -80°C. - Autosampler Stability: Stable for at least 48 hours in the autosampler.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are typical experimental protocols for key validation experiments for an LC-MS/MS method for this compound in human plasma.

1. Preparation of Calibration Standards and Quality Control Samples: Stock solutions of this compound and its non-labeled counterpart, endoxifen, are prepared in a suitable organic solvent. Working solutions are then prepared by serial dilution. Calibration standards are made by spiking blank human plasma with the endoxifen working solutions to achieve a concentration range, for instance, from 0.1 to 100 ng/mL. A constant concentration of the internal standard, this compound (e.g., 50 ng/mL), is added to all samples except for the blank matrix. Quality control (QC) samples are prepared in the same manner at a minimum of four concentration levels: LLOQ, low, medium, and high.

2. Sample Preparation: A protein precipitation or liquid-liquid extraction method is commonly employed to extract the analytes from the plasma matrix. For instance, a simple protein precipitation could involve adding three volumes of acetonitrile (B52724) (containing the internal standard) to one volume of plasma. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then transferred for analysis.

3. Chromatographic and Mass Spectrometric Conditions: The analysis is typically performed using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Column: A reverse-phase C18 column is often used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endoxifen and this compound are monitored for quantification.

4. Validation Experiments:

  • Selectivity: Ten different lots of blank human plasma are processed and analyzed to check for any interfering peaks at the retention times of endoxifen and this compound.

  • Accuracy and Precision: Six replicates of the LLOQ and QC samples (low, medium, high) are analyzed in three separate analytical runs on different days to determine the intra- and inter-day accuracy and precision.

  • Stability: The stability of endoxifen in plasma is evaluated by analyzing QC samples subjected to various storage and handling conditions:

    • Freeze-Thaw Stability: QC samples are subjected to three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period (e.g., 24 hours) before processing.

    • Long-Term Stability: QC samples are stored at a specified temperature (e.g., -80°C) for an extended period (e.g., 90 days).

    • Post-Preparative (Autosampler) Stability: Processed samples are kept in the autosampler for a defined period (e.g., 48 hours) before injection.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates the logical flow of the bioanalytical method validation process according to ICH M10 guidelines.

G cluster_0 Method Development cluster_2 Application MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Prep & LC-MS/MS MD_Start->MD_Optimize MD_End Develop Draft Method MD_Optimize->MD_End FV_Selectivity Selectivity & Matrix Effect MD_End->FV_Selectivity FV_CalCurve Calibration Curve MD_End->FV_CalCurve FV_Accuracy Accuracy & Precision MD_End->FV_Accuracy FV_Stability Stability MD_End->FV_Stability APP_Analysis Routine Sample Analysis FV_Selectivity->APP_Analysis FV_CalCurve->APP_Analysis FV_Accuracy->APP_Analysis FV_Stability->APP_Analysis APP_Report Generate Report APP_Analysis->APP_Report

Caption: Bioanalytical method validation workflow as per ICH M10.

By adhering to the ICH M10 guidelines and implementing rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable, and reproducible bioanalytical data for this compound and its corresponding analyte, endoxifen. This is fundamental for the successful progression of drug development programs and for meeting regulatory expectations.

A Head-to-Head Battle: HPLC vs. LC-MS/MS for Endoxifen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two leading analytical techniques for the measurement of the critical tamoxifen (B1202) metabolite, endoxifen (B1662132), reveals distinct advantages and trade-offs in sensitivity, specificity, and accessibility for researchers, scientists, and drug development professionals.

The quantification of endoxifen, a potent active metabolite of tamoxifen, is crucial for therapeutic drug monitoring and clinical research in breast cancer treatment. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two most common analytical methods employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Performance Characteristics: A Quantitative Comparison

The choice between HPLC and LC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method based on published validation data.

Performance MetricHPLCLC-MS/MS
Linearity Range 2.5 - 15 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999≥ 0.98
Accuracy (% Recovery) ~100%85% - 115%
Precision (% RSD) < 5%< 15%
Limit of Detection (LOD) 0.017 µg/mL (17 ng/mL)0.1 - 0.2 ng/mL
Limit of Quantification (LOQ) 0.051 µg/mL (51 ng/mL)0.2 - 1 ng/mL

As the data indicates, LC-MS/MS offers significantly lower limits of detection and quantification, making it the superior choice for applications requiring high sensitivity, such as pharmacokinetic studies involving low concentrations of endoxifen. However, HPLC provides excellent linearity and accuracy within its effective concentration range and can be a reliable and cost-effective alternative for routine analysis of pharmaceutical formulations.

Experimental Workflows

The general workflow for both HPLC and LC-MS/MS analysis of endoxifen involves sample preparation, chromatographic separation, and detection. The key differences lie in the detection method and often in the complexity of the sample preparation required.

G Figure 1. General Analytical Workflow for Endoxifen Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis & Detection cluster_detection Detection Sample Biological Matrix (Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC_Column HPLC Column (e.g., C18) Injection->HPLC_Column UV_Fluorescence UV or Fluorescence Detector (HPLC) HPLC_Column->UV_Fluorescence Mass_Spectrometer Tandem Mass Spectrometer (LC-MS/MS) HPLC_Column->Mass_Spectrometer Data_Acquisition Data Acquisition and Analysis UV_Fluorescence->Data_Acquisition Mass_Spectrometer->Data_Acquisition

Caption: General Analytical Workflow for Endoxifen Quantification

Detailed Experimental Protocols

Below are representative experimental protocols for both HPLC and LC-MS/MS methods for the quantification of endoxifen.

HPLC Method with UV Detection

This method is suitable for the quantification of endoxifen in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and transfer the sample containing endoxifen into a volumetric flask.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sonicate to ensure complete dissolution and then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Zodiac C18 column (or equivalent)

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 78:22 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 278 nm

  • Injection Volume: 20 µL

LC-MS/MS Method

This highly sensitive and specific method is ideal for quantifying endoxifen in complex biological matrices like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly for at least 30 seconds.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: HSS T3 or Poroshell 120 EC-C18 column (or equivalent)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40 - 50°C

  • Injection Volume: 2 - 10 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for endoxifen and its internal standard. For example, a common transition for endoxifen is m/z 374 → 58.

  • Source Parameters: Optimize parameters such as capillary voltage, gas temperature, and gas flow to achieve maximum signal intensity.

Conclusion: Making the Right Choice

The cross-validation of HPLC and LC-MS/MS methods for endoxifen quantification demonstrates that both techniques can provide accurate and reliable results. A study directly comparing the two methods on 40 blood samples found no significant differences in the mean concentrations of endoxifen and its related metabolites.

Ultimately, the choice between HPLC and LC-MS/MS should be guided by the specific requirements of the application:

  • LC-MS/MS is the undisputed gold standard for bioanalytical applications that demand the highest sensitivity and specificity, particularly when analyzing complex biological matrices with low analyte concentrations. Its ability to distinguish between structurally similar compounds is a significant advantage.

  • HPLC with UV or fluorescence detection offers a robust, cost-effective, and readily available alternative for quality control of pharmaceutical formulations or for studies where the expected endoxifen concentrations are relatively high. While less sensitive than LC-MS/MS, its simplicity and lower operational cost make it an attractive option for many laboratories.

A Head-to-Head Comparison of Internal Standards for Tamoxifen Analysis: Why Endoxifen-d5 Stands Out

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of tamoxifen (B1202) and its active metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Endoxifen-d5 with other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive breast cancer. Its clinical efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen. Accurate quantification of tamoxifen and these metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability in sample preparation and instrument response.

While several deuterated analogs of tamoxifen and its metabolites are available, this guide will focus on a comparative analysis of this compound against other common choices, such as Tamoxifen-d5 and 4-Hydroxytamoxifen-d5.

The Critical Role of an Internal Standard

An ideal internal standard should closely mimic the analyte of interest in terms of its chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any variations encountered during the analytical process affect both the analyte and the internal standard equally, leading to a consistent and accurate analyte-to-internal standard peak area ratio.

The metabolic pathway of tamoxifen is complex, involving multiple enzymatic steps to produce its active metabolites. This complexity underscores the importance of selecting an internal standard that can adequately represent the behavior of the target analytes throughout the analytical workflow.

Tamoxifen_Metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-desmethyltamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Four_OH_Tamoxifen 4-hydroxytamoxifen Tamoxifen->Four_OH_Tamoxifen CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyltamoxifen) NDM_Tamoxifen->Endoxifen CYP2D6

Caption: Simplified metabolic pathway of tamoxifen to its major active metabolites.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing different internal standards for the analysis of tamoxifen and its key metabolites. The data has been compiled from various published studies to provide a comparative overview.

Table 1: Method Performance using this compound as an Internal Standard

AnalyteLinearity (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Tamoxifen1 - 50012.7 - 8.9-4.8 to 5.595 - 105
Endoxifen0.2 - 1000.23.1 - 9.2-3.5 to 6.197 - 103
4-OH-Tamoxifen0.1 - 500.14.5 - 11.8-2.1 to 8.496 - 106
N-desmethyl-Tam1 - 50012.9 - 7.5-5.2 to 4.794 - 104

Table 2: Method Performance using Tamoxifen-d5 as an Internal Standard

AnalyteLinearity (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Tamoxifen1 - 10001< 1585 - 115> 80
Endoxifen0.5 - 5000.5< 1585 - 115> 80
4-OH-Tamoxifen0.5 - 5000.5< 1585 - 115> 80
N-desmethyl-Tam1 - 10001< 1585 - 115> 80

Table 3: Method Performance using 4-Hydroxytamoxifen-d5 as an Internal Standard

AnalyteLinearity (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Tamoxifen5 - 5005< 1090 - 110Not Reported
Endoxifen1 - 1001< 1090 - 110Not Reported
4-OH-Tamoxifen0.4 - 400.4< 1090 - 110Not Reported
N-desmethyl-Tam10 - 100010< 1090 - 110Not Reported

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Why this compound is a Superior Choice

Based on the available data, this compound emerges as a highly suitable internal standard for the comprehensive analysis of tamoxifen and its metabolites for several key reasons:

  • Structural and Physicochemical Similarity to a Key Metabolite: Endoxifen is one of the most potent and clinically relevant metabolites of tamoxifen. Using its deuterated analog, this compound, provides an internal standard that closely mimics the behavior of this critical analyte during sample extraction, chromatography, and ionization. This is particularly important for accurately quantifying endoxifen, which can have significant inter-individual variability.

  • Comprehensive Analyte Coverage: As demonstrated in the performance data, methods utilizing this compound have been successfully validated for the simultaneous quantification of tamoxifen and its major metabolites, including N-desmethyltamoxifen and 4-hydroxytamoxifen.

  • Excellent Analytical Performance: The data consistently shows that methods employing this compound achieve low limits of quantification (LLOQ), good linearity over a clinically relevant concentration range, and high precision and accuracy. This ensures reliable and robust data for clinical and research applications.

  • Mitigation of Matrix Effects: The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.

While Tamoxifen-d5 is a viable option, especially when the primary analyte of interest is the parent drug, this compound offers a more robust solution for methods aiming to accurately quantify the key active metabolites. The structural differences between tamoxifen and its hydroxylated metabolites can lead to variations in extraction efficiency and ionization response, which may not be fully compensated for by Tamoxifen-d5. Similarly, while 4-Hydroxytamoxifen-d5 is a good choice for its respective analyte, this compound provides a more central and representative standard for the overall metabolic profile.

Experimental Protocols

Below are representative experimental protocols for the analysis of tamoxifen and its metabolites using an LC-MS/MS method with this compound as the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Spike Spike with this compound (Internal Standard) Plasma->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC/HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Analyte/IS Ratio Calculation Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for tamoxifen analysis.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tamoxifen: e.g., m/z 372.2 -> 72.1

    • Endoxifen: e.g., m/z 374.2 -> 58.1

    • This compound: e.g., m/z 379.2 -> 58.1

    • 4-Hydroxytamoxifen: e.g., m/z 388.2 -> 72.1

    • N-desmethyltamoxifen: e.g., m/z 358.2 -> 72.1 (Note: Specific MRM transitions should be optimized for the instrument used.)

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for tamoxifen and its metabolites. While several deuterated standards are available, the evidence suggests that This compound offers superior performance , particularly for methods that aim for the comprehensive and accurate quantification of tamoxifen and its key active metabolites. Its structural similarity to the potent metabolite endoxifen, coupled with demonstrated excellent analytical performance, makes it the recommended choice for researchers seeking the highest quality data in their tamoxifen analysis. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate internal standard to ensure the integrity and accuracy of their results.

A Comparative Guide to Inter-laboratory Variability in Endoxifen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoxifen (B1662132), the principal active metabolite of tamoxifen (B1202), is a cornerstone in the endocrine treatment of estrogen receptor-positive (ER+) breast cancer. Accurate quantification of endoxifen levels is critical for therapeutic drug monitoring (TDM) and clinical research to ensure optimal patient outcomes. However, significant inter-laboratory variability in endoxifen measurement has been reported, posing a challenge to the standardization of clinical practices and the comparison of research findings. This guide provides an objective comparison of different quantification methodologies, supported by experimental data, to highlight the sources of these discrepancies and offer insights for researchers.

Executive Summary

Discrepancies in reported plasma concentrations of endoxifen across different laboratories can be substantial, sometimes varying by more than twofold. These differences are not solely due to inter-patient variability but are significantly influenced by the analytical methodologies employed, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Key factors contributing to this variability include the co-elution of interfering metabolites, the use of different calibration standards, and variations in sample preparation and chromatographic separation. This guide will delve into a direct comparison of two published LC-MS/MS methods that exemplifies this issue and provide detailed protocols to aid in the development and validation of robust and reproducible assays.

Inter-laboratory Comparison of Endoxifen Quantification

A key study investigated the discrepancies in endoxifen concentrations by analyzing a set of 75 patient serum samples using two distinct, published LC-MS/MS methods. The results, summarized below, highlight the significant impact of the analytical method on the final quantified value.

ParameterMethod 1 (Teunissen et al.)Method 2 (Gjerde et al.)Percentage Difference (%)
Mean Endoxifen Concentration (ng/mL) 14.529.8+105.5%
Mean 4-hydroxytamoxifen (B85900) Concentration (ng/mL) 2.14.3+104.8%

Data compiled from a study that analyzed 75 serum samples from patients treated with tamoxifen. The study revealed that the method described by Gjerde et al. consistently reported concentrations approximately twice as high as the method by Teunissen et al.

The primary reason for this discrepancy was identified as the co-elution of other tamoxifen metabolites with similar masses in Method 2, which lacked the chromatographic selectivity of Method 1. This interference led to an overestimation of endoxifen concentrations.

Experimental Protocols

Detailed methodologies are crucial for understanding and mitigating inter-laboratory variability. Below are the summarized protocols for the two compared LC-MS/MS methods.

Method 1: Highly Selective LC-MS/MS Assay (Teunissen et al.)

This method is characterized by its high chromatographic resolution, which allows for the separation of endoxifen and 4-hydroxytamoxifen from other interfering metabolites.

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

  • Chromatography:

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole MS/MS with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Key Feature: Baseline separation of (Z)-endoxifen, (E)-endoxifen, 4-hydroxytamoxifen, and other isomers and metabolites.

Method 2: LC-MS/MS Assay (Gjerde et al.)

This method utilizes a different chromatographic column and conditions, which resulted in the co-elution of interfering compounds.

  • Sample Preparation: Online solid-phase extraction.

  • Chromatography:

    • Column: Chromolith Performance RP 18-e (100 × 4.6 mm ID)

    • Mobile Phase: A gradient of formic acid in water and methanol.

    • Flow Rate: 0.8 mL/min

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole MS/MS with an ESI source.

    • Detection: MRM.

  • Key Issue: Co-elution of interfering metabolites with endoxifen and 4-hydroxytamoxifen, leading to artificially inflated quantification.

Visualizing Key Pathways

To further understand the context of endoxifen quantification and action, the following diagrams illustrate the metabolic and signaling pathways.

Endoxifen_Metabolism_and_Action Endoxifen Metabolism and Signaling Pathway Tamoxifen Tamoxifen NDM_Tam N-desmethyl-tamoxifen Tamoxifen->NDM_Tam CYP3A4/5 OH_Tam 4-hydroxy-tamoxifen Tamoxifen->OH_Tam CYP2D6 Endoxifen Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) NDM_Tam->Endoxifen CYP2D6 OH_Tam->Endoxifen CYP3A4 ER Estrogen Receptor (ERα) Endoxifen->ER Competitively Binds & Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription_Block Transcription Blocked ER->Transcription_Block Estrogen Estrogen Estrogen->ER Binds & Activates Gene_Transcription Gene Transcription (Cell Proliferation) ERE->Gene_Transcription

Caption: Metabolism of tamoxifen to active metabolites and endoxifen's mechanism of action.

The diagram above illustrates the metabolic conversion of tamoxifen to its active metabolites, primarily endoxifen, through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4/5. It also depicts the mechanism of action where endoxifen competitively binds to the estrogen receptor, inhibiting the transcription of genes that drive cell proliferation.

Endoxifen_Quantification_Workflow Endoxifen Quantification Workflow and Sources of Variability cluster_variability Potential Sources of Inter-laboratory Variability Patient_Sample Patient Sample Collection (Plasma/Serum) Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Patient_Sample->Sample_Prep LC_Separation LC Separation (Chromatography) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Reported Endoxifen Concentration Data_Analysis->Result Var_Sample Pre-analytical: - Sample handling - Storage conditions - Anticoagulant used Var_Sample->Patient_Sample Var_Prep Analytical: - Extraction efficiency - Matrix effects Var_Prep->Sample_Prep Var_LC Analytical: - Column chemistry - Mobile phase - Gradient profile - Co-elution of isomers/metabolites Var_LC->LC_Separation Var_MS Analytical: - Instrument calibration - Ion source conditions - MRM transitions Var_MS->MS_Detection Var_Data Analytical: - Integration parameters - Calibration model - Use of internal standards Var_Data->Data_Analysis

Caption: Generalized workflow for LC-MS/MS quantification of endoxifen, highlighting key sources of variability.

This workflow diagram outlines the typical steps in quantifying endoxifen from a patient sample. Crucially, it highlights the various pre-analytical and analytical stages where variability can be introduced. These include sample collection and handling, the efficiency of sample preparation, the selectivity of the chromatographic separation, the calibration and settings of the mass spectrometer, and the parameters used for data analysis.

Conclusion and Recommendations

The accurate quantification of endoxifen is paramount for both clinical management and research in ER+ breast cancer. The evidence clearly indicates that inter-laboratory variability is a significant issue, largely driven by differences in analytical methodology, especially the chromatographic separation of endoxifen from its isomers and other tamoxifen metabolites.

To improve the consistency and reliability of endoxifen measurements, the following is recommended:

  • Method Validation: Laboratories should rigorously validate their assays for selectivity, ensuring that the method can distinguish endoxifen from potentially interfering compounds.

  • Reference Materials: The use of certified reference materials for endoxifen and its key metabolites is essential for accurate calibration and quality control.

  • Proficiency Testing: Participation in external quality assessment and proficiency testing schemes is crucial to monitor and improve inter-laboratory performance.

  • Detailed Reporting: Publications and clinical reports should include comprehensive details of the analytical method used, including column chemistry, mobile phase composition, and mass spectrometry parameters, to allow for better comparison of results across studies.

By addressing these sources of variability, the scientific and clinical communities can move towards a more standardized approach to endoxifen quantification, ultimately leading to improved patient care and more reliable research outcomes.

Endoxifen-d5 as an Internal Standard: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of endoxifen (B1662132), the primary active metabolite of tamoxifen (B1202), is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in bioanalytical methods. This guide provides an objective comparison of the performance characteristics of Endoxifen-d5, a stable isotope-labeled internal standard, with alternative approaches, supported by experimental data.

Superior Performance of this compound

This compound is the deuterated analog of endoxifen, making it the ideal internal standard for mass spectrometry-based quantification. Its structural and physicochemical similarity to the analyte ensures it behaves nearly identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction recovery and matrix effects, leading to high accuracy and precision.

Key Performance Characteristics

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing this compound consistently demonstrate excellent performance.

Performance MetricTypical Results with this compoundReference
**Linearity (R²) **≥ 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 90%

Comparison with Alternative Internal Standards

While this compound is the gold standard, other compounds have been employed as internal standards in various analytical methods for tamoxifen and its metabolites. A common alternative in HPLC methods is the use of a structurally unrelated compound, such as propranolol.

Internal StandardTypeAdvantagesDisadvantages
This compound Stable Isotope-Labeled Analog- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.- Similar ionization efficiency to the analyte.- High accuracy and precision.- Higher cost compared to non-isotopically labeled standards.
Propranolol Structurally Unrelated Compound- Lower cost.- Readily available.- Different chromatographic behavior and ionization efficiency compared to endoxifen.- May not adequately compensate for matrix effects or extraction variability specific to endoxifen.- Can lead to reduced accuracy and precision.

The use of a stable isotope-labeled internal standard like this compound is highly recommended, particularly for complex biological matrices such as plasma, to ensure the most accurate and reliable quantification of endoxifen.

Experimental Protocols

LC-MS/MS Method for Endoxifen Quantification using this compound

This protocol is a representative example of a validated method for the determination of endoxifen in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration may vary depending on the assay).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: A C18 analytical column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid is typical.

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 4.5 minutes.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Endoxifen: m/z 374 -> 58

    • This compound: m/z 379 -> 58

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of tamoxifen.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data

Experimental workflow for endoxifen quantification.

tamoxifen_metabolism Tamoxifen Tamoxifen NDM_Tamoxifen N-Desmethyl-Tamoxifen Tamoxifen->NDM_Tamoxifen CYP3A4/5 Hydroxy_Tamoxifen 4-Hydroxy-Tamoxifen Tamoxifen->Hydroxy_Tamoxifen CYP2D6 Endoxifen Endoxifen (Active Metabolite) NDM_Tamoxifen->Endoxifen CYP2D6 Hydroxy_Tamoxifen->Endoxifen CYP3A4/5

Simplified metabolic pathway of tamoxifen to endoxifen.

Performance of Endoxifen-d5 in Bioanalytical Calibration: A Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of bioanalytical methods is paramount. When quantifying endoxifen (B1662132), a critical active metabolite of tamoxifen, the use of a stable isotope-labeled internal standard like Endoxifen-d5 is a widely accepted practice to ensure accuracy and precision. This guide provides an objective overview of the performance of this compound in calibration curves, supported by experimental data from various studies.

Quantitative Performance Data

The following table summarizes the linearity, accuracy, and precision of this compound calibration curves as reported in several studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.

ParameterMethodMatrixCalibration Range (ng/mL)Linearity (R²)Accuracy (% Bias or Recovery)Precision (% CV or % RSD)Reference
Linearity, Accuracy, PrecisionLC-MS/MSHuman Serum1.00 - 25.0≥ 0.9966Inaccuracy of ±7.7%≤ 3.9%
Linearity, Accuracy, PrecisionLC-MS/MSHuman Plasma0.5 - 500≥ 0.98Within 85% and 115%Within 85% and 115%
Linearity, Accuracy, PrecisionUPLC-MS/MSHuman Plasma0.2 - 100Not explicitly stated for this compound curve, but method for endoxifen showed good linearity-2.0% to 2.9%Within-run: 6.1-11.1%, Between-run: 5.1-8.9%
Linearity, Accuracy, PrecisionMicellar Liquid ChromatographyHuman Plasma0.5 - 15 µg/mL> 0.99< 14%< 14%
LinearityHPLC-MSPlasma, Venous Blood, Capillary BloodNot specifiedr = 0.999, r² = 0.997Not specifiedNot specified
Linearity, Accuracy, PrecisionHPLCPharmaceutical Formulation2.5 - 15 µg/mL1Mean recoveries close to 100%Low % RSD values

Experimental Protocol: Establishment of an this compound Calibration Curve

The following is a generalized protocol for establishing a calibration curve for the quantification of endoxifen using this compound as an internal standard, based on common practices in published literature.

1. Preparation of Stock and Working Solutions:

  • Endoxifen and this compound Stock Solutions: Prepare primary stock solutions of endoxifen and this compound (e.g., 1 mg/mL) in a suitable organic solvent such as ethanol (B145695) or methanol (B129727). These solutions are typically stored at -20°C.

  • Working Solutions: Prepare a series of working standard solutions of endoxifen by serially diluting the stock solution with an appropriate solvent. A separate working solution of the internal standard, this compound, is also prepared at a constant concentration (e.g., 5.0 ng/mL).

2. Preparation of Calibration Standards:

  • Spike a known volume of the biological matrix (e.g., drug-free human serum or plasma) with the endoxifen working solutions to create a series of calibration standards at different concentrations. The number of non-zero calibrators typically ranges from 6 to 8.

  • Add a fixed volume of the this compound working solution to each calibration standard to achieve a constant concentration of the internal standard across all samples.

3. Sample Preparation:

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724), methanol) to the calibration standards.

  • Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis. The supernatant may be further processed by evaporation and reconstitution in the mobile phase.

4. Instrumental Analysis (LC-MS/MS):

  • Inject a specific volume of the prepared sample into an LC-MS/MS system.

  • Chromatographic Separation: Use a suitable C18 analytical column to separate endoxifen and this compound from other matrix components. A gradient elution with a mobile phase consisting of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid) is commonly employed.

  • Mass Spectrometric Detection: Monitor the parent and product ions for both endoxifen and this compound using multiple reaction monitoring (MRM) mode.

5. Data Analysis and Curve Generation:

  • Calculate the peak area ratio of endoxifen to this compound for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of endoxifen.

  • Perform a linear regression analysis (often weighted, e.g., 1/x or 1/x²) to generate the calibration curve.

  • The acceptance criteria for the calibration curve typically include a correlation coefficient (R²) of ≥ 0.99 and the back-calculated concentrations of the calibrators being within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_calib 2. Calibration Standard Preparation cluster_sample_prep 3. Sample Processing cluster_analysis 4. Instrumental Analysis & Data Acquisition cluster_data_analysis 5. Data Processing & Curve Generation stock_endo Endoxifen Stock work_endo Endoxifen Working Standards stock_endo->work_endo stock_is This compound Stock work_is This compound Working Standard stock_is->work_is spiking Spiking work_endo->spiking calib_stds Calibration Standards work_is->calib_stds matrix Blank Biological Matrix matrix->spiking spiking->calib_stds protein_precip Protein Precipitation calib_stds->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms LC-MS/MS Analysis supernatant_transfer->lcms data_acq Data Acquisition (Peak Areas) lcms->data_acq ratio_calc Calculate Peak Area Ratio (Endoxifen/Endoxifen-d5) data_acq->ratio_calc plotting Plot Ratio vs. Concentration ratio_calc->plotting regression Linear Regression (Weighted) plotting->regression calib_curve Calibration Curve regression->calib_curve

Caption: Workflow for establishing an this compound calibration curve.

Endoxifen-d5: A Comparative Analysis of Recovery and Matrix Effects in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of endoxifen (B1662132), the selection of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. Endoxifen-d5, a deuterated analog of endoxifen, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative assessment of the recovery and matrix effects of this compound, supported by experimental data and detailed protocols to aid in its effective implementation.

Endoxifen, a key active metabolite of tamoxifen (B1202), is a critical analyte in clinical and pharmacological studies. Accurate measurement of its concentration in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for variability during sample preparation and analysis.

Comparative Performance of this compound

The performance of an internal standard is primarily evaluated based on its ability to mimic the analyte's behavior during extraction and ionization, thereby normalizing for recovery losses and matrix-induced signal suppression or enhancement.

Several studies have validated LC-MS/MS methods for endoxifen quantification using this compound, demonstrating its suitability. For instance, a validated method for the determination of E- and Z-isomers of endoxifen and its metabolites in human plasma reported that the average percent recoveries for all analytes, including endoxifen with this compound as the internal standard, were consistently above 90%. This high recovery indicates an efficient extraction process for both the analyte and the internal standard.

Another study focusing on the determination of tamoxifen and endoxifen in dried blood spots (DBS) provided a more detailed look at recovery under different conditions. The sample pretreatment recovery for (Z)-endoxifen was found to be optimal when using DMPK-A cards, reaching approximately 100%. However, when using Whatman 903 cards, the recovery of (Z)-endoxifen was significantly lower at around 43%. This highlights the importance of optimizing the entire analytical method, including the choice of collection materials.

In terms of matrix effects, the same DBS study demonstrated the effectiveness of this compound in compensating for matrix-induced ionization variability. While the absolute matrix factor for (Z)-endoxifen showed some suppression, the internal standard normalized matrix factor was consistently between 0.972 and 1.03. This indicates that this compound co-elutes and experiences a similar degree of matrix effect as the analyte, effectively normalizing the response and leading to accurate quantification.

The following table summarizes the recovery and matrix effect data for this compound as reported in the literature.

ParameterMatrixExtraction MethodAnalytical MethodReported ValueReference
Recovery Human PlasmaNot specifiedLC-MS/MS> 90%
Recovery Dried Blood Spot (DMPK-A card)Not specifiedLC-MS/MS~100% (for (Z)-endoxifen)
Recovery Dried Blood Spot (Whatman 903 card)Not specifiedLC-MS/MS~43% (for (Z)-endoxifen)
IS Normalized Matrix Factor Dried Blood SpotNot specifiedLC-MS/MS0.972 - 1.03

Experimental Protocol for Assessing Recovery and Matrix Effect

The following is a generalized protocol for determining the recovery and matrix effect of this compound in a typical bioanalytical workflow. This protocol is based on the principles outlined in various bioanalytical method validation guidelines.

Objective: To quantitatively assess the extraction recovery and matrix effect for the quantification of endoxifen using this compound as an internal standard.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Endoxifen and this compound analytical standards.

  • All necessary solvents and reagents for the sample preparation and LC-MS/MS analysis.

Procedure:

Three sets of samples are prepared at a minimum of two concentration levels (low and high):

  • Set 1 (Aqueous Standard): Endoxifen and this compound are spiked into the mobile phase or reconstitution solvent. This represents 100% response without any matrix influence or extraction loss.

  • Set 2 (Post-extraction Spike): Blank matrix is first subjected to the entire extraction procedure. Endoxifen and this compound are then spiked into the final, extracted matrix-free solvent. This sample is used to assess the matrix effect.

  • Set 3 (Pre-extraction Spike): Endoxifen and this compound are spiked into the blank matrix before the extraction procedure. This sample is used to determine the overall process efficiency.

Calculations:

The following formulas are used to calculate recovery, matrix effect, and process efficiency:

  • Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) x 100

  • Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 1) x 100

  • Process Efficiency (%) = (Peak Area of Set 3 / Peak Area of Set 1) x 100

A matrix effect value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The use of a stable isotope-labeled internal standard like this compound is intended to normalize these effects. The internal standard normalized matrix factor can be calculated by dividing the matrix effect of the analyte by the matrix effect of the internal standard. A value close to 1.0 indicates effective compensation.

Workflow for Recovery and Matrix Effect Assessment

The following diagram illustrates the experimental workflow for the assessment of recovery and matrix effects.

G cluster_0 Sample Preparation cluster_1 Analysis & Calculation A Set 1: Aqueous Standard (Analyte + IS in Solvent) D LC-MS/MS Analysis A->D B Set 2: Post-extraction Spike (Blank Matrix Extract + Analyte + IS) B->D C Set 3: Pre-extraction Spike (Blank Matrix + Analyte + IS) C->D E Calculate Recovery ((Peak Area C / Peak Area B) * 100) D->E F Calculate Matrix Effect ((Peak Area B / Peak Area A) * 100) D->F G Calculate Process Efficiency ((Peak Area C / Peak Area A) * 100) D->G

Workflow for assessing recovery and matrix effect.

Conclusion

This compound serves as a robust internal standard for the accurate quantification of endoxifen in various biological matrices. The available data indicates that while extraction recovery can be influenced by the sample collection and preparation methods, this compound effectively compensates for matrix effects, a critical requirement for reliable bioanalytical results. The provided experimental protocol and workflow offer a clear guide for researchers to validate the performance of this compound within their specific analytical methods. By carefully assessing recovery and matrix effects, laboratories can ensure the integrity and precision of their endoxifen quantification, which is crucial for advancing research and clinical applications related to tamoxifen therapy.

A Comparative Analysis of Z-Endoxifen and E-Endoxifen Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the bioactivity of Z-Endoxifen and E-Endoxifen, the geometric isomers of the active metabolite of tamoxifen. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct pharmacological profiles of these two isomers, highlighting their differential interactions with the estrogen receptor and subsequent effects on cancer cell proliferation.

Introduction to Endoxifen (B1662132) Isomers

Endoxifen, a critical active metabolite of the widely used breast cancer drug tamoxifen, exists as two geometric isomers: (Z)-Endoxifen and (E)-Endoxifen. The spatial arrangement of the phenyl groups around the carbon-carbon double bond distinguishes these two forms and profoundly influences their biological activity. It is the Z-isomer that is considered the more pharmacologically active agent, exhibiting potent anti-estrogenic effects, while the E-isomer is generally regarded as significantly less active. This guide will delve into the experimental evidence that substantiates these differences.

Comparative Bioactivity Data

The following tables summarize the quantitative data comparing the bioactivity of Z-Endoxifen and E-Endoxifen, focusing on their estrogen receptor binding affinity and anti-proliferative effects on breast cancer cells.

Table 1: Estrogen Receptor α (ERα) Binding Affinity

CompoundParameterValueCell Line/SystemReference(s)
Z-Endoxifen Relative Binding Affinity (RBA) vs. Estradiol158Recombinant Human ERα
IC50 (ERα Binding)~3 nMNot Specified
E-Endoxifen Relative Binding Affinity (RBA) vs. Estradiol4.5Recombinant Human ERα
4-hydroxytamoxifen (4-OHT) Relative Binding Affinity (RBA) vs. Estradiol195Recombinant Human ERα
Tamoxifen Relative Binding Affinity (RBA) vs. Estradiol~1-2.5Human Breast Carcinoma ER

Table 2: Anti-Proliferative Activity in MCF-7 Breast Cancer Cells

CompoundParameterValueExperimental ConditionReference(s)
Z-Endoxifen IC5010-100 nMEstrogen-stimulated
IC50100 nMEstradiol (E2) deprivation
IC50500 nMIn the presence of 1nM E2
E-Endoxifen Anti-proliferative EffectSignificantly less potent than Z-isomerEstrogen-stimulated

Note: Specific IC50 values for the anti-proliferative activity of E-Endoxifen are not widely reported in the literature, reflecting its significantly lower potency.

Signaling Pathways and Mechanisms of Action

Z-Endoxifen primarily exerts its anti-estrogenic effects as a Selective Estrogen Receptor Modulator (SERM). It competitively binds to the estrogen receptor (ER), primarily ERα, inducing a conformational change that recruits co-repressors instead of co-activators to the estrogen response elements (EREs) on DNA. This action effectively blocks estrogen-mediated gene transcription and subsequent cell proliferation.

At higher, clinically relevant concentrations, Z-Endoxifen has also been shown to induce the degradation of the ERα protein via the proteasome pathway, a mechanism it shares with pure anti-estrogens like fulvestrant. This dual mechanism of competitive antagonism and receptor degradation contributes to its potent anti-cancer activity.

Furthermore, emerging evidence suggests that Z-Endoxifen may also have ER-independent effects, notably through the inhibition of the PI3K/AKT signaling pathway, which is a key driver of cell survival and is often implicated in endocrine resistance.

The E-isomer of endoxifen exhibits a much lower affinity for the estrogen receptor and, consequently, has significantly weaker anti-estrogenic activity.

SERM_Action cluster_cell Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Z_Endoxifen Z-Endoxifen Z_Endoxifen->ER Binds & Blocks Transcription Gene Transcription (Proliferation) Z_Endoxifen->Transcription Inhibits Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) ERE->Transcription Activates PI3K_AKT_Inhibition Z_Endoxifen Z-Endoxifen (High Concentration) PI3K PI3K Z_Endoxifen->PI3K Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Binding_Assay_Workflow cluster_workflow Competitive ER Binding Assay Workflow A Incubate ERα, [³H]-Estradiol & Test Compound B Separate Bound & Free Radioligand A->B C Measure Bound Radioactivity B->C D Determine IC50 & Calculate RBA C->D Proliferation_Assay_Workflow cluster_workflow_prolif MCF-7 Cell Proliferation Assay Workflow P1 Seed MCF-7 cells in 96-well plates P2 Switch to estrogen- deprived medium P1->P2 P3 Treat with Estradiol & Endoxifen Isomers P2->P3 P4 Incubate for 5-7 days P3->P4 P5 Add proliferation reagent & measure P4->P5 P6 Calculate IC50 P5->P6

Navigating the Analytical Maze: A Comparative Guide to the Robustness of Endoxifen Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This is particularly true for Endoxifen, a key active metabolite of Tamoxifen (B1202), where precise quantification is crucial for therapeutic drug monitoring and clinical research. This guide provides a comprehensive comparison of the ruggedness and robustness of two common analytical techniques for Endoxifen: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established principles of analytical method validation, drawing from regulatory guidelines and scientific publications.

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, a closely related concept, assesses the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. Both are critical for ensuring that a method is fit for its intended purpose.

Comparison of Analytical Methods for Endoxifen

While both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Endoxifen, they exhibit different characteristics in terms of their susceptibility to variations in analytical parameters. LC-MS/MS, with its higher sensitivity and selectivity, is often considered more robust against matrix interferences. However, the complexity of the instrumentation can introduce other potential sources of variability.

A study validating an HPLC method for Endoxifen quantification evaluated robustness by varying the detection wavelength, which showed a negligible impact on performance. Another study confirmed the ruggedness and reproducibility of a reverse-phase HPLC-UV method through collaborative studies between two independent laboratories. The use of highly selective LC-MS/MS methods is emphasized for the accurate quantification of tamoxifen and its metabolites to avoid overestimation due to co-eluting compounds.

Below is a summary of typical robustness testing parameters for both methods and the potential impact of their variation on the analytical results.

Data Presentation: Robustness Testing Parameters and Acceptance Criteria

The following tables summarize the typical parameters investigated during the robustness testing of HPLC-UV and LC-MS/MS methods for Endoxifen analysis. The acceptance criteria are generally defined by the percent relative standard deviation (%RSD) of the results obtained under the varied conditions compared to the nominal conditions.

Table 1: Robustness Testing of an HPLC-UV Method for Endoxifen

ParameterVariationAcceptance Criteria (%RSD)Potential Impact of Variation
Mobile Phase Composition ± 2% of organic solvent≤ 2.0%Shift in retention time, altered peak shape and resolution.
Mobile Phase pH ± 0.2 units≤ 2.0%Changes in peak shape, retention time, and analyte ionization.
Column Temperature ± 5 °C≤ 2.0%Shift in retention time and potential changes in selectivity.
Flow Rate ± 0.1 mL/min≤ 2.0%Proportional change in retention time, potential impact on resolution.
Detection Wavelength ± 2 nm≤ 2.0%Change in analyte response and sensitivity.
Different Column Lot Comparison of two lots≤ 5.0%Variations in retention time, peak shape, and resolution.
Different Analyst Comparison between two analysts≤ 5.0%Highlights the influence of operator variability.

Table 2: Robustness Testing of an LC-MS/MS Method for Endoxifen

ParameterVariationAcceptance Criteria (%RSD)Potential Impact of Variation
Mobile Phase Composition ± 2% of organic solvent≤ 15%Shift in retention time, altered peak shape and resolution.
Mobile Phase pH ± 0.2 units≤ 15%Changes in peak shape, retention time, and analyte ionization.
Column Temperature ± 5 °C≤ 15%Shift in retention time and potential changes in selectivity.
Flow Rate ± 0.1 mL/min≤ 15%Proportional change in retention time, potential impact on resolution.
Drying Gas Temperature ± 10 °C≤ 15%Inefficient desolvation affecting analyte signal intensity.
Nebulizer Gas Pressure ± 5 psi≤ 15%Incomplete nebulization leading to signal instability.
Different Column Lot Comparison of two lots≤ 20%Variations in retention time, peak shape, and resolution.
Different Analyst Comparison between two analysts≤ 20%Highlights the influence of operator variability.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of method robustness. The following protocols outline a systematic approach to testing the robustness of an Endoxifen analytical method using a Plackett-Burman experimental design, which is an efficient way to screen for the main effects of several factors simultaneously.

Protocol 1: Robustness Testing of an Endoxifen HPLC-UV Method

This protocol is based on a typical reversed-phase HPLC-UV method for Endoxifen analysis.

1. Objective: To evaluate the robustness of the HPLC-UV method for the quantification of Endoxifen by intentionally varying key analytical parameters.

2. Materials and Reagents:

  • Endoxifen reference standard

  • HPLC grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • Zodiac C18 column (or equivalent)

3. Nominal Chromatographic Conditions:

  • Mobile Phase: 0.1% TFA in water: Acetonitrile (e.g., 78:22 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

4. Experimental Design (Plackett-Burman):

  • Select up to 7 factors to be investigated (e.g., % Acetonitrile, pH, Temperature, Flow Rate, Wavelength, Column Lot, Analyst).

  • Define high (+) and low (-) levels for each factor around the nominal value (as specified in Table 1).

  • Generate the experimental design matrix for 8 runs.

5. Procedure:

  • Prepare a standard solution of Endoxifen at a known concentration.

  • For each of the 8 experimental runs, set the HPLC system parameters according to the Plackett-Burman design matrix.

  • Inject the Endoxifen standard solution in triplicate for each experimental run.

  • Record the peak area, retention time, and resolution (if other components are present).

6. Data Analysis:

  • Calculate the mean and %RSD for the peak area and retention time for each run.

  • Analyze the main effects of each factor on the measured responses using statistical software or manual calculations.

  • Identify any factors that have a significant impact on the results (i.e., cause a deviation greater than the acceptance criteria).

Protocol 2: Robustness Testing of an Endoxifen LC-MS/MS Method

This protocol is based on a typical LC-MS/MS method for Endoxifen analysis.

1. Objective: To evaluate the robustness of the LC-MS/MS method for the quantification of Endoxifen by intentionally varying key chromatographic and mass spectrometric parameters.

2. Materials and Reagents:

  • Endoxifen reference standard and a stable isotope-labeled internal standard (e.g., Endoxifen-d5).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid or other suitable mobile phase additives.

  • A suitable reversed-phase column (e.g., HSS T3 or Poroshell 120 EC-C18).

3. Nominal LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile

  • Gradient Elution: A defined gradient program.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for Endoxifen and its internal standard.

  • Drying Gas Temperature: e.g., 300 °C

  • Nebulizer Gas Pressure: e.g., 40 psi

4. Experimental Design (Plackett-Burman):

  • Select up to 7 factors to be investigated (e.g., % Organic in gradient start/end, Column Temperature, Flow Rate, Drying Gas Temperature, Nebulizer Pressure, Column Lot, Analyst).

  • Define high (+) and low (-) levels for each factor around the nominal value (as specified in Table 2).

  • Generate the experimental design matrix for 8 runs.

5. Procedure:

  • Prepare a standard solution of Endoxifen and its internal standard at a known concentration.

  • For each of the 8 experimental runs, set the LC-MS/MS system parameters according to the Plackett-Burman design matrix.

  • Inject the standard solution in triplicate for each experimental run.

  • Record the peak area ratio of Endoxifen to its internal standard.

6. Data Analysis:

  • Calculate the mean and %RSD for the peak area ratio for each run.

  • Analyze the main effects of each factor on the measured response using statistical software or manual calculations.

  • Identify any factors that have a significant impact on the results (i.e., cause a deviation greater than the acceptance criteria).

Mandatory Visualization

The following diagrams illustrate the workflow and key factors in the ruggedness and robustness testing of an Endoxifen analytical method.

Ruggedness_Robustness_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase Plan Define Method and Acceptance Criteria Select_Factors Select Robustness/Ruggedness Factors Plan->Select_Factors Design_Exp Design Experiment (e.g., Plackett-Burman) Select_Factors->Design_Exp Prepare Prepare Samples and Standards Design_Exp->Prepare Execute Execute Analytical Runs Prepare->Execute Collect_Data Collect Data (Peak Area, RT, etc.) Execute->Collect_Data Analyze Statistical Analysis of Effects Collect_Data->Analyze Compare Compare Results to Acceptance Criteria Analyze->Compare Report Report Findings and Method Limitations Compare->Report

Caption: Workflow for a typical ruggedness and robustness study.

Robustness_Factors cluster_chrom Chromatographic Factors cluster_ms Mass Spectrometry Factors (LC-MS/MS) cluster_general General Factors Mobile_Phase Mobile Phase (Composition, pH) Column Column (Temperature, Lot) Flow_Rate Flow Rate Drying_Gas Drying Gas (Temperature, Flow) Nebulizer Nebulizer Pressure Analyst Analyst Instrument Instrument Endoxifen_Method Endoxifen Analytical Method Endoxifen_Method->Mobile_Phase Endoxifen_Method->Column Endoxifen_Method->Flow_Rate Endoxifen_Method->Drying_Gas Endoxifen_Method->Nebulizer Endoxifen_Method->Analyst Endoxifen_Method->Instrument

Caption: Key factors varied during robustness and ruggedness testing.

Establishing Acceptance Criteria for Endoxifen Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of endoxifen (B1662132), the primary active metabolite of tamoxifen, in biological matrices is critical for pharmacokinetic studies, dose optimization, and ensuring patient safety in the treatment of estrogen receptor-positive (ER+) breast cancer. Validating the bioanalytical methods used for this quantification is a mandatory regulatory requirement to ensure the reliability and reproducibility of the data. This guide provides a comparative overview of the acceptance criteria for the bioanalytical method validation of endoxifen, drawing from international guidelines and published research.

Regulatory Framework: A Harmonized Approach

The validation of bioanalytical methods is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). More recently, the International Council for Harmonisation (ICH) has issued the M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which is intended to provide a harmonized approach. These guidelines outline the key validation parameters and their corresponding acceptance criteria.

Core Bioanalytical Validation Parameters and Acceptance Criteria

The following tables summarize the generally accepted criteria for the validation of bioanalytical methods for small molecules like endoxifen, based on regulatory guidelines and supplemented with examples from published endoxifen assays.

Table 1: Acceptance Criteria for Calibration Curve and Sensitivity

ParameterAcceptance CriteriaPublished Examples for Endoxifen
Calibration Curve At least 6 non-zero standards. r² or R² ≥ 0.98. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ).r² > 0.99 over a range of 0.5-15 μg/mL. R² ≥ 0.98. Linearity observed in ranges such as 2.5-15 µg/mL and 0.2-100 ng/mL.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The analyte signal should be at least 5 times the blank signal. Precision (%CV) should not exceed 20%, and accuracy should be within ±20% of the nominal value.0.051 µg/mL. 250 ng/mL.
Upper Limit of Quantitation (ULOQ) The highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Precision (%CV) should not exceed 15%, and accuracy should be within ±15% of the nominal value.Not explicitly stated in all reviewed literature, but is the highest point of the linear range.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance CriteriaPublished Examples for Endoxifen
Intra-run and Inter-run Precision (Repeatability) The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for QC samples (low, mid, high). For the LLOQ, the %CV should not exceed 20%.Low %RSD values for repeatability and intra-day and inter-day variations. Precision <14%.
Intra-run and Inter-run Accuracy (Trueness) The mean concentration should be within ±15% of the nominal value for QC samples (low, mid, high). For the LLOQ, it should be within ±20% of the nominal value.Mean recoveries close to 100% at all tested levels. Accuracy <14%.

Table 3: Acceptance Criteria for Selectivity, Stability, and Other Parameters

ParameterAcceptance CriteriaPublished Examples for Endoxifen
Selectivity and Specificity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank biological matrix.Method demonstrated excellent specificity. No interferences by endogenous compounds.
Matrix Effect The matrix factor (response in the presence of matrix ions versus response in the absence of matrix ions) should be consistent, with a %CV of ≤15%.Insignificant matrix effect on spiked quality control samples.
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the method.Average percent recoveries were all above 90%.
Stability (Freeze-thaw, short-term, long-term, stock solution) Analyte stability is demonstrated if the mean concentration of stability samples is within ±15% of the nominal concentration.Endoxifen is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.
Dilution Integrity If samples are to be diluted, the accuracy and precision of the diluted samples should be within ±15% of the nominal concentration.Not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are generalized protocols for key validation experiments based on common practices for HPLC or UPLC-MS/MS methods.

Protocol 1: Specificity and Selectivity
  • Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Procedure:

    • Analyze at least six different batches of blank biological matrix (e.g., plasma, serum).

    • Analyze a blank sample spiked with the analyte at the LLOQ and the internal standard.

    • Compare the chromatograms of the blank samples with the spiked sample.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of endoxifen and the internal standard in the blank samples.

Protocol 2: Linearity and LLOQ
  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte and to determine the lowest quantifiable concentration.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of endoxifen. A minimum of six non-zero concentrations should be used to cover the expected range.

    • Analyze the calibration standards in at least three separate runs.

    • Plot the response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration and determine the best fit using a linear regression model.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.98 is generally required. The back-calculated concentrations of the standards should be within ±15% of the nominal values (±20% for the LLOQ).

Protocol 3: Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (30-50% of the calibration range), and high QC (at least 75% of the ULOQ).

    • For intra-run (within-batch) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-run (between-batch) accuracy and precision, analyze at least three separate runs on at least two different days.

  • Acceptance Criteria: For QC samples, the precision (%CV) should be ≤15% and the accuracy should be within ±15% of the nominal value. For the LLOQ, the precision and accuracy should be within 20%.

Protocol 4: Stability
  • Objective: To evaluate the stability of endoxifen in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a specified period that mimics the sample processing time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time between sample collection and analysis.

    • Stock Solution Stability: Evaluate the stability of the stock solutions of endoxifen and the internal standard at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application Method_Development Method Development Selectivity Selectivity & Specificity Method_Development->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity Sensitivity Sensitivity (LLOQ) Linearity->Sensitivity Accuracy Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Sensitivity->Accuracy Stability Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Matrix_Effect Matrix Effect Recovery->Matrix_Effect Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Dilution_Integrity->Sample_Analysis

Caption: Workflow for bioanalytical method validation.

Accuracy_Precision_Relationship Validation Accuracy & Precision Validation Intra_Accuracy Accuracy (Mean % Bias ≤ ±15%) Validation->Intra_Accuracy Intra_Precision Precision (%CV ≤ 15%) Validation->Intra_Precision Inter_Accuracy Accuracy (Mean % Bias ≤ ±15%) Validation->Inter_Accuracy Inter_Precision Precision (%CV ≤ 15%) Validation->Inter_Precision

Caption: Relationship between accuracy and precision validation.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Endoxifen-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Endoxifen-d5, a deuterated analog of Endoxifen, requires stringent disposal procedures due to its classification as a hazardous substance. Adherence to these protocols is essential for regulatory compliance and preventing potential harm.

This compound is recognized as a substance with significant health and environmental risks. It is classified as a carcinogen (Category 1A), capable of causing cancer, and a reproductive toxicant (Category 1B), with the potential to damage fertility or harm an unborn child. Furthermore, it is very toxic to aquatic life, with long-lasting effects. Therefore, under no circumstances should this compound or its containers be disposed of in standard waste streams or released into the environment.

Hazard Classification and Personal Protective Equipment

To ensure safe handling, it is crucial to be aware of the specific hazard classifications for this compound and to use the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS CategoryPersonal Protective Equipment (PPE)
CarcinogenicityCategory 1AProtective gloves, protective clothing, eye protection, face protection
Reproductive ToxicityCategory 1BProtective gloves, protective clothing, eye protection, face protection
Acute Aquatic HazardCategory 1Avoid release to the environment
Chronic Aquatic HazardCategory 1Avoid release to the environment
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Wear protective gloves/clothing, use in a well-ventilated area

This table summarizes hazard data from multiple safety data sheets.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves treating it as hazardous waste and engaging professional services.

1. Initial Handling and Storage of Waste:

  • Personal Protective Equipment: Before handling, all personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. Handling should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.

  • Waste Segregation: Unused or waste this compound must be segregated from other non-hazardous laboratory waste.

  • Containerization: Place the waste material in a suitable, clearly labeled, and securely sealed container. The container must be appropriate for hazardous chemical waste and clearly marked with the chemical name and relevant hazard symbols.

2. Spill and Contamination Response:

  • Immediate Action: In case of a spill, evacuate the area to ensure personnel safety.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: Carefully sweep up solid material, avoiding dust formation. For liquid spills, absorb with an inert, non-combustible material.

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, PPE, etc.) into a sealed container for hazardous waste disposal.

3. Final Disposal Procedure:

  • Professional Disposal Service: The primary and mandatory step for the final disposal of this compound is to contact and contract a licensed professional waste disposal company.

  • Incineration: The preferred method of destruction is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and approved waste disposal facility.

  • Documentation: Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Important Note: It is imperative to avoid discharging any amount of this compound into the environment, including sewers or waterways, due to its high aquatic toxicity.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

EndoxifenD5_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Spill or Contamination? spill_protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean with Inert Absorbent 4. Decontaminate Area spill->spill_protocol Yes store_waste Store Container in a Designated Hazardous Waste Area spill->store_waste No spill_protocol->collect_waste Collect all contaminated materials collect_waste->spill During Handling contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds incineration Arrange for Incineration at Approved Facility provide_sds->incineration end End: Disposal Complete incineration->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.